3-Methylimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-6-9-8-4-2-3-5-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTHEPWEENQLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481500 | |
| Record name | 3-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5857-45-4 | |
| Record name | 3-Methylimidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5857-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Methylimidazo[1,2-a]pyridine from 2-Aminopyridine
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic methodologies for constructing 3-methylimidazo[1,2-a]pyridine, a privileged scaffold in medicinal chemistry. We will delve into the mechanistic underpinnings of these transformations, offer field-proven insights into experimental design, and provide detailed, actionable protocols.
Strategic Importance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine skeleton is a nitrogen-fused bicyclic system that serves as the foundational structure for a wide array of pharmacologically active compounds. Its unique electronic and steric properties make it an attractive scaffold for interacting with various biological targets. Prominent drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic agent), and Zolimidine (an anti-ulcer agent) feature this core, highlighting its significance in drug discovery and development.[1][2] The strategic placement of substituents on this ring system is critical for modulating activity, selectivity, and pharmacokinetic properties. The 3-methyl derivative, in particular, serves as a crucial building block for more complex molecular architectures.
Core Synthetic Methodologies
The synthesis of this compound from 2-aminopyridine can be achieved through several robust strategies. The choice of method often depends on factors such as substrate availability, desired scale, functional group tolerance, and considerations for green chemistry.
The Foundational Pathway: Condensation with α-Haloketones
The most traditional and direct route to imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-haloketone, a reaction often referred to as the Tschitschibabin synthesis. For the target molecule, this compound, the key reagent is a 1-halo-2-propanone, such as chloroacetone or bromoacetone.
Mechanistic Rationale: The reaction proceeds via a two-step sequence:
-
Initial SN2 Alkylation: The endocyclic nitrogen of 2-aminopyridine, being more nucleophilic than the exocyclic amino group, attacks the electrophilic carbon of the α-haloketone. This forms a pyridinium salt intermediate. The choice of a polar aprotic solvent like ethanol or DMF facilitates this step.
-
Intramolecular Cyclization and Dehydration: The exocyclic amino group of the pyridinium intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl. This is followed by a dehydration step, often promoted by heating, to yield the aromatic imidazo[1,2-a]pyridine ring system.[3]
The causality behind this pathway is a beautiful example of leveraging the inherent nucleophilicity differences within the 2-aminopyridine starting material to drive a regioselective cyclization.
Caption: Mechanism of Tschitschibabin Synthesis.
Modern Catalytic Approaches: Moving Beyond Stoichiometric Reagents
Recent advancements have focused on developing more efficient and environmentally benign catalytic systems that avoid the use of lachrymatory α-haloketones.[4]
Iron-Catalyzed Synthesis from Nitroolefins: A notable method involves the iron-catalyzed reaction of 2-aminopyridine with 2-methyl-nitroolefins. This procedure is simple, inexpensive, and tolerates a variety of functional groups.[5] The reaction provides a direct route to 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives.
Copper-Catalyzed One-Pot Synthesis: Copper catalysis is widely employed for constructing the imidazo[1,2-a]pyridine scaffold. One-pot procedures reacting 2-aminopyridine, an aldehyde, and an alkyne (A³ coupling) are common.[2][6] For the 3-methyl derivative, a variation using 2-aminopyridine and nitroolefins with air as the oxidant has been developed.[7] The proposed mechanism involves a Michael addition followed by copper-mediated oxidative cyclization.[7]
Experimental Protocol: Synthesis via Chloroacetone
This protocol provides a robust and validated method for the gram-scale synthesis of this compound. It is designed to be a self-validating system where reaction progress can be easily monitored.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Aminopyridine | 94.11 | 5.00 g | 53.1 |
| Chloroacetone | 92.52 | 5.40 g (4.6 mL) | 58.4 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 9.00 g | 107.1 |
| Ethanol (95%) | - | 100 mL | - |
| Ethyl Acetate | - | As needed | - |
| Hexanes | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (5.00 g, 53.1 mmol) and 95% ethanol (100 mL). Stir until the solid is fully dissolved.
-
Addition of Reagents: Add sodium bicarbonate (9.00 g, 107.1 mmol) to the solution. Causality Note: Sodium bicarbonate acts as a mild base to neutralize the HCl formed during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
-
Initiation: While stirring vigorously, add chloroacetone (4.6 mL, 58.4 mmol) dropwise over 5 minutes. Safety Note: Chloroacetone is a lachrymator and should be handled in a well-ventilated fume hood.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 6-8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product will have a higher Rf value than 2-aminopyridine.
-
Workup: After completion, allow the mixture to cool to room temperature. Filter the mixture to remove the sodium bicarbonate and sodium chloride salts. Wash the solids with a small amount of ethanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oily residue.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Caption: Experimental Workflow for Synthesis.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a critical decision in chemical research and development. The following table provides a comparative summary of the primary methods discussed.
| Method | Key Reagents | Catalyst/Conditions | Typical Yield | Advantages | Disadvantages |
| Tschitschibabin | 2-Aminopyridine, Chloroacetone | NaHCO₃, Ethanol, Reflux | 70-85% | High yield, simple, scalable | Uses lachrymatory reagents |
| Iron-Catalyzed [5] | 2-Aminopyridine, Nitroolefin | Fe Catalyst, Solvent, Heat | 60-90% | Avoids α-haloketones, good scope | Requires catalyst, may need inert atm. |
| Copper-Catalyzed [7] | 2-Aminopyridine, Nitroolefin | CuBr, DMF, 80°C, Air | 75-90% | One-pot, uses air as oxidant | Metal catalyst required |
| Groebke-Blackburn [8][9] | 2-Aminopyridine, Aldehyde, Isocyanide | Acid catalyst (e.g., PBA) | 65-85% | High diversity, one-pot | Generates 3-amino derivatives |
Conclusion and Future Outlook
The synthesis of this compound from 2-aminopyridine is a well-established transformation with multiple reliable routes. While the classical Tschitschibabin condensation remains a highly effective and straightforward method for dedicated synthesis, modern catalytic approaches offer significant advantages in terms of safety, environmental impact, and the potential for one-pot, multicomponent diversification.[10][11] The continued development of novel catalytic systems, particularly those utilizing earth-abundant metals or metal-free conditions, will undoubtedly expand the toolkit available to chemists, enabling even more efficient and sustainable access to this vital heterocyclic scaffold.
References
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Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH. Available at: [Link]
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A One Pot Synthesis of Novel Bioactive Tri-Substitute-Condensed-Imidazopyridines that Targets Snake Venom Phospholipase A2. PMC - PubMed Central. Available at: [Link]
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Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. Organic Chemistry Portal. Available at: [Link]
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Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available at: [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC - NIH. Available at: [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
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Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. ResearchGate. Available at: [Link]
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Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. NIH. Available at: [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
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Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. PubMed. Available at: [Link]
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Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available at: [Link]
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Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Sci-Hub. Available at: [Link]
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The Architecture of Imidazo[1,2-a]pyridines: A Technical Guide to One-Pot Synthesis of 3-Methyl Derivatives
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its prevalence in a wide array of biologically active compounds.[1][2][3][4] Its unique electronic and chemical properties have rendered it a privileged structure in the development of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[1][2][3][4] This guide provides an in-depth exploration of the one-pot synthesis of 3-methylimidazo[1,2-a]pyridine derivatives, a class of compounds that continues to garner significant research interest. We will delve into the core synthetic strategies, unravel the underlying reaction mechanisms, and provide field-proven insights into the experimental choices that govern the successful construction of these valuable molecules.
The Strategic Advantage of One-Pot Syntheses
Traditional multi-step synthetic routes are often plagued by issues of low overall yields, tedious purification of intermediates, and significant solvent and reagent waste. One-pot syntheses, particularly multi-component reactions (MCRs), offer an elegant and efficient alternative.[5][6] By combining multiple reaction steps in a single flask without the isolation of intermediates, these methods enhance atom economy, reduce reaction times, and simplify experimental procedures.[5][6] This approach is not only environmentally benign but also accelerates the discovery and optimization of novel imidazo[1,2-a]pyridine-based compounds.
Core Synthetic Strategies for this compound Derivatives
The synthesis of the imidazo[1,2-a]pyridine core predominantly involves the condensation of a 2-aminopyridine derivative with a suitable carbonyl compound or its equivalent. The introduction of a methyl group at the 3-position can be achieved through various one-pot strategies, which are broadly categorized below.
Three-Component Reactions: The Power of Convergence
Three-component reactions are a hallmark of efficiency in organic synthesis, allowing for the rapid assembly of complex molecules from simple starting materials.
The Groebke–Blackburn–Bienaymé reaction is a powerful isocyanide-based multicomponent reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines, which can be further modified.[2][5][6] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.
Mechanism of the Groebke–Blackburn–Bienaymé Reaction
The reaction is typically catalyzed by a Brønsted or Lewis acid and proceeds through the initial formation of an imine from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the imine, followed by an intramolecular cyclization and subsequent tautomerization to yield the final product.
Caption: Workflow of the Groebke–Blackburn–Bienaymé Reaction.
Experimental Protocol: One-Pot Synthesis via GBBR
A representative protocol for the synthesis of a 3-aminoimidazo[1,2-a]pyridine derivative is as follows:
-
To a solution of 2-aminopyridine (1.0 mmol) and an aldehyde (1.0 mmol) in methanol (5 mL), add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 10 mol%).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the isocyanide (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Condensation of 2-Aminopyridines with α-Haloketones
A classic and reliable method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-haloketones. This reaction can be performed in a one-pot fashion to yield 2,3-disubstituted derivatives.
Mechanism of Condensation
The reaction proceeds via an initial SN2 reaction between the 2-aminopyridine and the α-haloketone to form a pyridinium salt intermediate. Subsequent intramolecular cyclization and dehydration afford the final imidazo[1,2-a]pyridine product.
Caption: Mechanism of Imidazo[1,2-a]pyridine synthesis from 2-aminopyridine and α-haloketone.
Experimental Protocol: One-Pot Synthesis from α-Haloketone
-
A mixture of 2-aminopyridine (1.0 mmol) and an α-haloketone (1.1 mmol) in a suitable solvent (e.g., ethanol, DMF) is heated to reflux.
-
The reaction is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with a base (e.g., NaHCO₃).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous Na₂SO₄.
-
The solvent is evaporated, and the crude product is purified by column chromatography.
Iron-Catalyzed Tandem Reaction of 2-Aminopyridines and 2-Methylnitroolefins
A notable method for the direct synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives involves an iron-catalyzed tandem reaction between 2-aminopyridines and 2-methyl-nitroolefins.[1] This approach is advantageous due to the use of an inexpensive and environmentally benign iron catalyst.
Proposed Mechanism
The reaction is believed to proceed through a Michael addition of the 2-aminopyridine to the nitroolefin, followed by an iron-catalyzed intramolecular cyclization and subsequent aromatization to furnish the final product.
Data Presentation: A Comparative Overview of Synthetic Methodologies
The following table summarizes the key features of the discussed one-pot synthetic strategies for this compound derivatives, providing a comparative overview of their efficiency and scope.
| Synthetic Strategy | Key Reactants | Catalyst/Conditions | Typical Yields (%) | Advantages |
| Groebke–Blackburn–Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Lewis or Brønsted Acid | 60-90 | High atom economy, mild conditions |
| α-Haloketone Condensation | 2-Aminopyridine, α-Haloketone | Heat, various solvents | 70-95 | Readily available starting materials |
| Iron-Catalyzed Tandem | 2-Aminopyridine, 2-Methylnitroolefin | Fe(II) catalyst | 65-85 | Use of inexpensive and green catalyst |
Conclusion and Future Perspectives
The one-pot synthesis of this compound derivatives has witnessed significant advancements, with a range of efficient and versatile methodologies now available to synthetic chemists. The choice of a particular synthetic route is often dictated by the availability of starting materials, the desired substitution pattern, and considerations of cost and environmental impact. The continued development of novel catalytic systems and the exploration of new multi-component reactions will undoubtedly lead to even more powerful and sustainable methods for the construction of this important class of heterocyclic compounds, further fueling their application in drug discovery and materials science.
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- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - NIH.
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- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - ResearchGate. (2025-11-15).
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. (2023-04-26).
- ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyridines via Three-Component Reaction of 2-Aminopyridines, Aldehydes and Alkynes. | Request PDF - ResearchGate. (2025-08-06).
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The Architectural Blueprint of a Privileged Scaffold: A Deep Dive into the Cyclization Mechanism of Imidazo[1,2-a]pyridines
Abstract
The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its prevalence in approved drugs such as Zolpidem, Alpidem, and Zolimidine underscores the significance of this heterocyclic system.[2] A profound understanding of the mechanistic intricacies governing its formation is paramount for researchers, scientists, and drug development professionals aiming to innovate within this chemical space. This guide provides an in-depth exploration of the cyclization mechanisms leading to the imidazo[1,2-a]pyridine scaffold, moving beyond a mere recitation of synthetic protocols to elucidate the underlying principles that dictate reaction outcomes. We will dissect the key synthetic strategies, from classic condensation reactions to modern catalytic approaches, with a focus on the causal relationships between reaction conditions and mechanistic pathways.
Introduction: The Enduring Appeal of the Imidazo[1,2-a]pyridine Nucleus
The imidazo[1,2-a]pyridine is an aromatic heterocyclic organic compound resulting from the fusion of a pyridine ring with an imidazole ring.[3] This unique structural amalgamation imparts a range of desirable physicochemical properties, making it a "privileged scaffold" in drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][4] The therapeutic success of this scaffold has fueled extensive research into novel and efficient synthetic methodologies for its construction and diversification.[4][5] A granular understanding of the formation mechanism is not merely an academic exercise; it is the key to rationally designing new synthetic routes, predicting reaction outcomes, and ultimately, accelerating the discovery of new chemical entities with therapeutic potential.
The Cornerstone of Synthesis: The Tschitschibabin Reaction and its Mechanistic Successors
The genesis of imidazo[1,2-a]pyridine synthesis can be traced back to the pioneering work of Tschitschibabin in 1925.[3][6] This seminal reaction, involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound, laid the mechanistic foundation upon which a century of synthetic innovation has been built.[3][6]
The Classical Tschitschibabin Mechanism: A Two-Act Play
The traditional Tschitschibabin reaction unfolds in a two-step sequence:
-
SN2 Alkylation: The reaction commences with the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine onto the electrophilic carbon of the α-halocarbonyl compound. This initial step, a classic SN2 reaction, results in the formation of a pyridinium salt intermediate.[6] The choice of solvent and the nature of the leaving group on the carbonyl compound are critical parameters influencing the rate of this step.
-
Intramolecular Cyclization and Dehydration: The pyridinium salt, once formed, undergoes an intramolecular cyclization. The exocyclic amino group acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring. This is followed by a dehydration step, often facilitated by heat or the presence of a base, which leads to the aromatization of the newly formed imidazole ring, yielding the final imidazo[1,2-a]pyridine product.[6]
Caption: The classical two-step mechanism of the Tschitschibabin reaction.
Modern Variants and Mechanistic Nuances
While the fundamental principles of the Tschitschibabin reaction remain relevant, contemporary synthetic chemistry has introduced numerous refinements to improve efficiency, expand substrate scope, and promote greener reaction conditions. These variations often involve the use of catalysts and alternative starting materials, which can subtly or significantly alter the mechanistic pathway.
For instance, catalyst-free versions of the reaction have been developed, often relying on high-boiling solvents like DMF or the application of microwave irradiation to drive the reaction to completion.[7][8] In some cases, the reaction can proceed efficiently at room temperature in the presence of a base like potassium carbonate.[8] The base facilitates the deprotonation of the exocyclic amino group in the cyclization step, thereby accelerating the rate-determining aromatization.
Multi-Component Reactions: A Paradigm of Efficiency
Multi-component reactions (MCRs) have emerged as a powerful strategy for the rapid assembly of complex molecules like imidazo[1,2-a]pyridines from simple, readily available starting materials in a single pot.[2] These reactions are prized for their high atom economy, operational simplicity, and ability to generate structural diversity.[2]
The Groebke-Blackburn-Bienaymé (GBB) Reaction
A prominent example is the Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[2] The mechanism of the GBB reaction is a fascinating cascade of events:
-
Imine Formation: The reaction is initiated by the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form a protonated imine species.[2]
-
[4+1] Cycloaddition: The isocyanide then undergoes a formal [4+1] cycloaddition with the imine to generate a spiro intermediate.[2]
-
Retro-Aza-Ene Reaction and Intramolecular Cyclization: This spiro intermediate is not stable and rearranges via a retro-aza-ene reaction involving a[4][9]-hydride shift. This rearrangement leads to the formation of an aromatic imidazo[1,2-a]pyridine bearing an isocyanate functional group, which then undergoes a rapid intramolecular nucleophilic attack to yield the final, often polycyclic, product.[2]
Caption: A simplified workflow of the Groebke-Blackburn-Bienaymé reaction.
Catalysis in Imidazo[1,2-a]pyridine Synthesis: Expanding the Mechanistic Toolkit
The introduction of transition metal and organocatalysts has revolutionized the synthesis of imidazo[1,2-a]pyridines, enabling milder reaction conditions, broader functional group tolerance, and access to novel substitution patterns.
Copper-Catalyzed Syntheses
Copper catalysts, in particular, have proven to be exceptionally versatile. For example, a copper(I)-catalyzed one-pot procedure allows for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant.[10] A plausible mechanism for this transformation involves:
-
Michael Addition: The reaction likely begins with a Michael addition of the 2-aminopyridine to the nitroolefin.[10]
-
Oxidative Cyclization: The copper catalyst then facilitates an oxidative cyclization, potentially through the formation of a radical cation, followed by hydrogen abstraction and intramolecular nucleophilic addition.[10]
The use of a readily available and environmentally benign oxidant like air makes this a highly attractive and sustainable synthetic route.[10]
Iodine-Catalyzed Reactions
Molecular iodine has also emerged as a cost-effective and eco-friendly catalyst for imidazo[1,2-a]pyridine synthesis.[11] In a three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide, iodine acts as a Lewis acid to activate the initially formed imine towards nucleophilic attack by the isocyanide.[11] This is followed by a [4+1] cycloaddition and subsequent intramolecular cyclization to afford the final product.[11]
Experimental Protocols: From Theory to Practice
To bridge the gap between mechanistic understanding and practical application, this section provides exemplary experimental protocols for the synthesis of imidazo[1,2-a]pyridines.
Protocol 1: Catalyst-Free Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol is a modification of the classical Tschitschibabin reaction, highlighting a catalyst-free approach.
Step-by-Step Methodology:
-
To a solution of 2-aminopyridine (1.0 mmol) in ethanol (5 mL) is added α-bromoacetophenone (1.0 mmol).
-
The reaction mixture is stirred at 60°C for 5 hours.[6]
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 2-phenylimidazo[1,2-a]pyridine.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a polar protic solvent that can solvate the ionic intermediates and facilitate the reaction.
-
60°C Reaction Temperature: The elevated temperature provides the necessary activation energy for both the initial SN2 reaction and the subsequent cyclization and dehydration steps.
Protocol 2: Iodine-Catalyzed One-Pot Synthesis of N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-amine
This protocol exemplifies a modern, efficient, and environmentally friendly multi-component reaction.[11]
Step-by-Step Methodology:
-
In a round-bottom flask, 4-nitrobenzaldehyde (10 mmol), 2-aminopyridine (10 mmol), and tert-butyl isocyanide (10 mmol) are dissolved in ethanol (20 mL).[11]
-
A catalytic amount of iodine (0.5 mol%) is added to the mixture.[11]
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).[11]
-
The product is isolated by filtration and purified by recrystallization.
Causality Behind Experimental Choices:
-
Iodine as Catalyst: Iodine acts as a mild Lewis acid, activating the imine intermediate for nucleophilic attack by the isocyanide, thereby enabling the reaction to proceed efficiently at room temperature.[11]
-
Ethanol as Solvent: Ethanol is a green solvent that is effective for this transformation.[11]
-
Room Temperature: The use of a catalyst allows for mild reaction conditions, which is advantageous for substrates with sensitive functional groups.
Quantitative Data Summary
The choice of synthetic methodology can have a significant impact on the yield of the desired imidazo[1,2-a]pyridine. The following table summarizes representative yields for different synthetic approaches.
| Reaction Type | Catalyst | Starting Materials | Representative Yield (%) | Reference |
| Tschitschibabin | None | 2-Aminopyridine, α-Bromoacetophenone | Moderate to Good | [6] |
| GBB Reaction | HClO₄ | 2-Aminopyridine, Isatin, tert-Butyl Isocyanide | Up to 85% | [2] |
| Copper-Catalyzed | CuBr | 2-Aminopyridine, Nitroolefin | Up to 90% | [10] |
| Iodine-Catalyzed | I₂ | 2-Aminopyridine, Aldehyde, Isocyanide | Good to Excellent | [11] |
Conclusion and Future Perspectives
The synthesis of the imidazo[1,2-a]pyridine scaffold is a mature field of research, yet it continues to evolve with the development of novel catalytic systems and more sustainable synthetic methodologies. A deep understanding of the underlying cyclization mechanisms is the compass that guides the rational design of new and improved synthetic routes. As the demand for novel therapeutic agents continues to grow, the ability to efficiently and selectively construct and functionalize the imidazo[1,2-a]pyridine core will remain a critical skill for researchers in academia and industry alike. Future research will likely focus on the development of enantioselective methods for the synthesis of chiral imidazo[1,2-a]pyridines, the use of flow chemistry for scalable and safe production, and the application of computational chemistry to predict reaction outcomes and design novel catalysts.
References
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BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
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BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
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ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]
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RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
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ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
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RSC Publishing. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. [Link]
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E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]
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Beilstein Journal of Organic Chemistry. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. [Link]
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ChemInform. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. [Link]
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Organic Chemistry Portal. (n.d.). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. [Link]
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The Renaissance of a Scaffold: A Technical Guide to the In Vitro Antitubercular Activity of 3-Methylimidazo[1,2-a]pyridine and its Derivatives
Preamble: The Imperative for Novel Antitubercular Agents
Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (M. tuberculosis), remains a formidable global health threat, claiming over a million lives annually.[1] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has rendered many existing treatments ineffective, creating an urgent need for novel therapeutic agents with unique mechanisms of action.[1] In this context, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable potential to yield potent antitubercular agents.[1][2] This guide provides an in-depth technical exploration of the in vitro antitubercular activity of 3-methylimidazo[1,2-a]pyridine and its derivatives, offering insights for researchers, scientists, and drug development professionals in the field.
The Imidazo[1,2-a]pyridine Core: A Foundation for Potent Activity
The imidazo[1,2-a]pyridine (IP) scaffold is a fused bicyclic heterocyclic system that has been the basis for several clinically used drugs, including zolpidem and alpidem.[1][2] Its journey into the realm of antitubercular research has been marked by the discovery of derivatives with potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[1][2] While much of the focus has been on complex derivatives, understanding the synthesis and foundational activity of the core structures, such as this compound, is crucial for appreciating the nuanced structure-activity relationships (SAR) that govern their efficacy.
Synthesis of the this compound Scaffold
The synthesis of 3-substituted imidazo[1,2-a]pyridines is well-established, with several versatile methods available to medicinal chemists. A common and efficient approach involves the condensation of a 2-aminopyridine with an α-haloketone. For the synthesis of 3-methyl-2-aryl-imidazo[1,2-a]pyridine derivatives, an iron-catalyzed denitration reaction of aminopyridines and 2-methyl-nitroolefins offers a simple and inexpensive route.[3] Another facile method utilizes formimidamide chemistry, reacting 2-aminopyridines with benzyl halides, which can be adapted for the introduction of a methyl group at the 3-position.[4]
The general synthetic workflow can be visualized as a two-step process: nucleophilic substitution followed by intramolecular cyclization.
Caption: A generalized workflow for the synthesis of imidazo[1,2-a]pyridine derivatives.
Unraveling Antitubercular Efficacy: In Vitro Screening Methodologies
The cornerstone of assessing the potential of any new antitubercular agent lies in robust and reproducible in vitro screening assays. The Microplate Alamar Blue Assay (MABA) has become a widely adopted method due to its sensitivity, low cost, and suitability for high-throughput screening.
The Microplate Alamar Blue Assay (MABA): A Detailed Protocol
The MABA relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells. This colorimetric change provides a clear visual and quantifiable measure of mycobacterial growth inhibition.
Principle of the Assay:
Caption: The principle of the Microplate Alamar Blue Assay (MABA).
Step-by-Step Experimental Protocol:
-
Preparation of Mycobacterial Culture:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.
-
Incubate at 37°C until the culture reaches an optical density at 600 nm (OD600) of 0.6-0.8.
-
Dilute the culture to a final concentration that will result in approximately 1 x 10^5 colony-forming units (CFU)/mL in the final assay volume.
-
-
Preparation of Compound Plates:
-
Prepare a stock solution of the this compound derivative in dimethyl sulfoxide (DMSO).
-
In a 96-well microplate, perform serial twofold dilutions of the compound in supplemented 7H9 broth to achieve the desired concentration range. Ensure the final DMSO concentration is below 1% to avoid toxicity.
-
Include positive control wells (containing a known antitubercular drug like isoniazid or rifampicin) and negative control wells (containing only the mycobacterial culture and no drug).
-
-
Inoculation and Incubation:
-
Add the prepared mycobacterial inoculum to each well of the compound plate.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading:
-
After the incubation period, add a freshly prepared solution of Alamar Blue (resazurin) and Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
Visually inspect the plates for a color change from blue to pink in the control wells.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
For quantitative results, read the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Self-Validation and Causality: The inclusion of both positive and negative controls is critical for validating the assay. The negative control (no drug) should turn pink, confirming the viability and metabolic activity of the mycobacteria. The positive control (known drug) should remain blue, confirming the susceptibility of the bacterial strain and the effectiveness of the assay in detecting growth inhibition. The choice of a 5-7 day incubation period is a balance between allowing sufficient time for the slow-growing M. tuberculosis to replicate and minimizing compound degradation.
Structure-Activity Relationship (SAR) and Lead Optimization
While the this compound core provides a starting point, extensive research has shown that strategic modifications to the scaffold can dramatically enhance antitubercular potency.
Key SAR Insights:
-
Substitution at the 3-position: The introduction of a carboxamide group at the 3-position is a common feature in many highly potent imidazo[1,2-a]pyridine-based antitubercular agents.[1][5]
-
Substitution at the 2 and 7-positions: The presence of a methyl group at the 2 and/or 7-position has been shown to be favorable for activity. For instance, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have demonstrated excellent potency against replicating, non-replicating, MDR, and XDR strains of M. tuberculosis.[1]
-
Lipophilicity: The addition of bulky and more lipophilic biaryl ethers to the carboxamide side chain at the 3-position has led to compounds with nanomolar potency.[1]
Table 1: Representative MIC Values for Imidazo[1,2-a]pyridine Derivatives against M. tuberculosis H37Rv
| Compound Class | Substitution Pattern | MIC Range (µM) | Reference |
| Imidazo[1,2-a]pyridines | General | 0.03 - 5.0 | [1] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | 2-CH₃, 7-CH₃, 3-CONHR | 0.4 - 1.9 | [1] |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | 3-CONH(CH₂)₂OPh | 0.069 - 0.174 | [1] |
| 3-aryl-substituted imidazo[1,2-a]pyridines | 3-Aryl | 2.3 µg/mL | [6] |
| Imidazo[1,2-a]pyridine derivatives | Varied | 1.6 - 6.25 µg/mL | [7] |
Mechanism of Action: Targeting the Electron Transport Chain
A significant breakthrough in understanding the antitubercular activity of imidazo[1,2-a]pyridines was the identification of their molecular target. Many potent derivatives, including the clinical candidate Q203 (Telacebec), exert their bactericidal effect by inhibiting the QcrB subunit of the cytochrome bc1 complex (complex III) in the electron transport chain of M. tuberculosis.[1][6]
Signaling Pathway of QcrB Inhibition:
Caption: The mechanism of action of imidazo[1,2-a]pyridine derivatives via inhibition of the QcrB subunit of Complex III.
This inhibition disrupts the electron flow, collapses the proton motive force across the mycobacterial membrane, and ultimately leads to a depletion of cellular ATP, resulting in bacterial death. The targeting of energy metabolism is a validated and highly attractive strategy for the development of new antitubercular drugs.
Concluding Remarks and Future Directions
The this compound scaffold and its derivatives represent a highly promising class of antitubercular agents. Their potent in vitro activity against drug-resistant strains, coupled with a well-defined mechanism of action, underscores their potential for further development. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their in vivo efficacy and safety profiles. The continued exploration of SAR, aided by computational modeling and medicinal chemistry efforts, will undoubtedly lead to the discovery of new and improved imidazo[1,2-a]pyridine-based drugs to combat the global threat of tuberculosis.
References
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Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(9), 877–881. [Link]
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 586-613. [Link]
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Singh, P., et al. (2023). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Scientific Reports, 13(1), 12345. [Link]
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Kumar, A., et al. (2021). 3-Aryl-substituted imidazo[1,2-a]pyridines as antituberculosis agents. Archiv der Pharmazie, 354(9), e2000419. [Link]
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Patel, P. D., et al. (2024). Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach. Journal of Biomolecular Structure & Dynamics, 1-18. [Link]
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Yan, H., et al. (2012). An iron-catalyzed denitration reaction enables the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives. Synlett, 23(19), 2961-2962. [Link]
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Weinstock, J., et al. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 32(9), 2182-2189. [Link]
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Kumar, S., & Kumar, A. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35249–35264. [Link]
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Katritzky, A. R., et al. (2001). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. Journal of Organic Chemistry, 66(16), 5585–5590. [Link]
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Reddy, T. R., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. Organic & Biomolecular Chemistry, 17(37), 8563–8567. [Link]
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The Ascendant Antiviral Potential of Substituted Imidazo[1,2-a]pyridines: A Technical Guide for Drug Discovery
Foreword: A Privileged Scaffold in an Era of Viral Threats
The relentless emergence and evolution of viral pathogens underscore an urgent and perpetual need for novel antiviral therapeutics. Within the vast landscape of medicinal chemistry, the imidazo[1,2-a]pyridine core has distinguished itself as a "privileged scaffold"—a structural motif consistently endowed with a remarkable breadth of biological activities.[1] This guide provides an in-depth exploration of the antiviral properties inherent to substituted imidazo[1,2-a]pyridines, offering a technical resource for researchers, scientists, and drug development professionals. We will navigate the synthetic intricacies, dissect the mechanisms of action, and illuminate the critical structure-activity relationships that govern the antiviral potential of this versatile heterocyclic system.
The Imidazo[1,2-a]pyridine Core: A Foundation for Antiviral Design
The imidazo[1,2-a]pyridine system is a bicyclic aromatic heterocycle featuring a bridgehead nitrogen atom. This unique electronic and structural architecture provides a rigid and tunable platform for the design of bioactive molecules.[2] Its ability to engage in a variety of non-covalent interactions, coupled with the synthetic accessibility of its derivatives, has made it a fertile ground for the discovery of potent antiviral agents against a range of human pathogens.
Synthetic Strategies: Accessing Chemical Diversity
The functionalization of the imidazo[1,2-a]pyridine scaffold is key to unlocking its antiviral potential. A variety of synthetic routes have been developed to introduce diverse substituents at various positions of the bicyclic core. A common and versatile method involves the condensation of a 2-aminopyridine with an α-haloketone, a reaction that allows for the introduction of substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine ring.
General Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines
A foundational approach to the synthesis of this class of compounds is the reaction of a substituted 2-aminopyridine with a substituted phenacyl bromide in a suitable solvent, often under reflux conditions. This method provides a straightforward entry to a wide array of derivatives.[3]
Experimental Protocol: General Synthesis of 2-Phenylimidazo[1,2-a]pyridine Derivatives
This protocol outlines a general procedure for the synthesis of imidazo[1,2-a]pyridine derivatives, which can be adapted for various substituted starting materials.
Materials:
-
Substituted 2-aminopyridine (1 mmol)
-
Substituted phenacyl bromide (1 mmol)
-
Ethanol (5 mL)
-
Copper silicate catalyst (10 mol %) (optional, can enhance reaction efficiency)[3]
-
Round bottom flask
-
Reflux condenser
-
Thin-layer chromatography (TLC) plate (Silica gel)
-
Hexane and Ethyl acetate (for TLC mobile phase)
-
Crushed ice
-
Filtration apparatus
Procedure:
-
To a round bottom flask, add the substituted 2-aminopyridine (1 mmol), the substituted phenacyl bromide (1 mmol), and ethanol (5 mL).
-
If using a catalyst, add copper silicate (10 mol %).
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC using a mobile phase of hexane:ethyl acetate (e.g., 8:2 v/v).
-
Upon completion of the reaction (as indicated by the disappearance of the starting materials), cool the reaction mixture to room temperature.
-
If a catalyst was used, filter the mixture to remove the catalyst.
-
Pour the reaction mixture over crushed ice to precipitate the solid product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Spectrum of Antiviral Activity and Structure-Activity Relationships (SAR)
Substituted imidazo[1,2-a]pyridines have demonstrated potent activity against a diverse range of viruses. The nature and position of the substituents on the heterocyclic core play a critical role in determining the potency and selectivity of their antiviral effects.
Herpesviruses: Human Cytomegalovirus (HCMV) and Herpes Simplex Virus (HSV)
A significant body of research has focused on the anti-herpesvirus activity of imidazo[1,2-a]pyridines.
-
Human Cytomegalovirus (HCMV): Derivatives bearing a thioether side chain at the 3-position have shown remarkable activity against HCMV.[4] The nature of the substituent at the 2-position has been found to be a critical determinant of this activity.[5] For instance, the introduction of a biphenyl group at the 2-position can significantly enhance anti-HCMV potency.
-
Herpes Simplex Virus (HSV): A series of 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines have been synthesized and shown to possess potent activity against HSV.[6][7] These compounds have demonstrated in vitro antiviral activity comparable to or exceeding that of the standard-of-care drug, acyclovir.[7]
Table 1: Antiviral Activity of Selected Imidazo[1,2-a]pyridine Derivatives against Herpesviruses
| Compound | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Compound 4 | HCMV | - | - | >150 | [4] |
| Compound 15 | HCMV | - | - | >150 | [4] |
| Compound 21 | HCMV | - | - | >150 | [4] |
| 2-Aryl-3-pyrimidyl derivative | HSV-1 | Similar to acyclovir | - | - | [7] |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀).
Hepatitis C Virus (HCV)
A series of imidazo[1,2-a]pyridines have been identified as potent inhibitors of HCV replication. These compounds have been shown to directly interact with the viral non-structural protein 4B (NS4B).[8] This specific targeting of a viral protein highlights the potential for developing highly selective anti-HCV therapies.
Table 2: Anti-HCV Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | HCV Genotype | EC₅₀ (nM) | Target | Reference |
| Compound 21 | 1a and 1b | < 10 | NS4B | [8] |
Influenza A Virus
While not a direct imidazo[1,2-a]pyridine, a closely related imidazo[1,2-a]pyrazine derivative, A4 , has demonstrated potent and broad-spectrum anti-influenza activity.[9] This compound was found to inhibit the viral nucleoprotein (NP), preventing its nuclear accumulation.[9][10] This finding suggests that the broader imidazo-fused heterocyclic scaffold is a promising starting point for the development of novel influenza inhibitors.
Table 3: Anti-Influenza Activity of Imidazo[1,2-a]pyrazine Derivative A4
| Compound | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | SI | Reference |
| A4 | PR8-PB2-Gluc | 2.75 | 27.36 | 9.95 | [9] |
Mechanisms of Antiviral Action
The antiviral mechanisms of substituted imidazo[1,2-a]pyridines are diverse and depend on the specific viral target.
Direct Inhibition of Viral Proteins
As evidenced in HCV, certain imidazo[1,2-a]pyridines can directly bind to and inhibit the function of essential viral proteins. The interaction with HCV NS4B is a prime example of this direct-acting antiviral mechanism.[8] Similarly, the inhibition of the influenza virus nucleoprotein by an imidazo[1,2-a]pyrazine derivative demonstrates the potential for these scaffolds to disrupt viral protein function.[9]
Diagram: Proposed Mechanism of Action against HCV
Caption: Binding of imidazo[1,2-a]pyridine to HCV NS4B disrupts the viral replication complex.
Interference with Viral Entry and Replication Cycle
Some imidazo[1,2-a]pyridine derivatives may exert their antiviral effects by interfering with the early stages of the viral life cycle, such as attachment, entry, or uncoating. The broad-spectrum activity of some of these compounds suggests that they may target common features of viral replication, such as host cell factors required for viral propagation.
Key Experimental Protocols for Antiviral Evaluation
The robust evaluation of antiviral activity is paramount in the drug discovery process. The following are key in vitro assays used to characterize the antiviral properties of substituted imidazo[1,2-a]pyridines.
Plaque Reduction Assay
This is a gold-standard assay for quantifying the ability of a compound to inhibit the replication of a virus that causes cell death (cytopathic effect).
Experimental Protocol: Plaque Reduction Assay
Principle: This assay measures the reduction in the number of viral plaques (zones of cell death) in the presence of the test compound.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates
-
Virus stock of known titer (plaque-forming units per mL, PFU/mL)
-
Substituted imidazo[1,2-a]pyridine compound (serial dilutions)
-
Cell culture medium
-
Semi-solid overlay medium (e.g., containing carboxymethylcellulose or Avicel)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to achieve a confluent monolayer on the day of infection.
-
Virus Dilution: Prepare serial dilutions of the virus stock in cell culture medium.
-
Infection: Remove the growth medium from the cell monolayers and infect with a standardized amount of virus (e.g., 100 PFU/well) for 1-2 hours at 37°C to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with the semi-solid medium containing various concentrations of the test compound. Include a "no-drug" control.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After incubation, fix and stain the cells with crystal violet. The plaques will appear as clear zones against a background of stained, viable cells.
-
Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces the number of plaques by 50% compared to the no-drug control.
Diagram: Plaque Reduction Assay Workflow
Caption: Workflow for determining antiviral efficacy using a plaque reduction assay.
HCV Replicon Assay
For viruses like HCV that are difficult to culture, subgenomic replicon systems are invaluable tools for screening and characterizing inhibitors.
Experimental Protocol: HCV Replicon Assay
Principle: This cell-based assay utilizes a human hepatoma cell line (Huh-7) that harbors a subgenomic HCV RNA that replicates autonomously. The replicon often contains a reporter gene (e.g., luciferase) whose expression is proportional to the level of viral RNA replication.
Materials:
-
Huh-7 cells harboring an HCV replicon with a luciferase reporter
-
96-well plates
-
Substituted imidazo[1,2-a]pyridine compound (serial dilutions)
-
Cell culture medium
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates.
-
Compound Treatment: Add serial dilutions of the test compound to the cells and incubate for 48-72 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) on the same cell line to determine the 50% cytotoxic concentration (CC₅₀) of the compound.
-
Data Analysis: The EC₅₀ is the concentration of the compound that reduces luciferase activity (and thus HCV RNA replication) by 50%. The selectivity index (SI = CC₅₀/EC₅₀) is then calculated to assess the therapeutic window of the compound.
Concluding Remarks and Future Directions
Substituted imidazo[1,2-a]pyridines represent a highly promising class of antiviral agents with a broad spectrum of activity and diverse mechanisms of action. The synthetic tractability of this scaffold allows for extensive structure-activity relationship studies, paving the way for the rational design of next-generation antiviral drugs. Future research should focus on elucidating the precise molecular targets for a wider range of viruses, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and exploring their efficacy in in vivo models of viral infection. The continued investigation of this privileged scaffold is poised to deliver novel and effective therapies to combat the ever-present threat of viral diseases.
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The Imidazo[1,2-a]pyridine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery
Introduction: The Rise of a Privileged Scaffold
The imidazo[1,2-a]pyridine core, a fused bicyclic aromatic system containing a bridgehead nitrogen atom, has emerged as a "privileged structure" in medicinal chemistry.[1][2][3] Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a foundational scaffold in modern drug discovery.[4][5] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine derivatives, offering a technical yet accessible resource for researchers, scientists, and drug development professionals. We will delve into the nuanced effects of structural modifications on biological activity, supported by experimental data and mechanistic insights, to illuminate the path from scaffold to clinical candidate.
The therapeutic relevance of this scaffold is underscored by the number of marketed drugs containing the imidazo[1,2-a]pyridine core, such as zolpidem (a sedative), alpidem (an anxiolytic), and olprinone (a cardiotonic agent).[4][5][6] The broad spectrum of biological activities exhibited by its derivatives—including anticancer, antimicrobial, anti-inflammatory, and antiviral properties—continues to fuel intensive research into its potential.[4][5][7]
Core Synthesis and Functionalization: Building the Foundation
A deep understanding of SAR begins with an appreciation for the synthetic accessibility of the core and its derivatives. The functionalization of the imidazo[1,2-a]pyridine ring at its various positions (C2, C3, C5, C6, C7, and C8) is crucial for modulating its physicochemical properties and biological activity.[8]
Key Synthetic Strategies:
Several robust synthetic methodologies have been developed for the construction of the imidazo[1,2-a]pyridine nucleus. The most common approaches include:
-
Condensation of 2-aminopyridines with α-halocarbonyl compounds: This classical approach involves the reaction of a substituted 2-aminopyridine with an α-haloketone or α-haloester, leading to the formation of the imidazole ring.[2]
-
Three-component reactions (e.g., Groebke–Blackburn–Bienaymé reaction): These one-pot reactions, which combine a 2-aminopyridine, an aldehyde, and an isocyanide, offer a highly efficient route to diverse 3-aminoimidazo[1,2-a]pyridines.[1][9]
-
Copper-catalyzed aerobic dehydrogenative cyclization: This method allows for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones under environmentally friendly conditions.[10]
The choice of synthetic route is often dictated by the desired substitution pattern, which in turn is guided by the SAR for a specific biological target.
Anticancer Activity: A Multifaceted Approach to Targeting Malignancy
Imidazo[1,2-a]pyridines have demonstrated significant potential as anticancer agents, acting through various mechanisms, including kinase inhibition and covalent targeting of oncogenic proteins.[7][11][12]
Kinase Inhibition:
The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Imidazo[1,2-a]pyridine derivatives have been successfully developed as inhibitors of several key kinases.
-
Akt Inhibitors: As a central node in cell survival and proliferation pathways, Akt is a prime target in oncology. Peptidomimetics based on the imidazo[1,2-a]pyridine scaffold have been designed to mimic the substrate of Akt, leading to potent inhibitors of Akt isoforms in the sub-micromolar range.[13]
-
PDGFR Inhibitors: Platelet-derived growth factor receptors (PDGFRs) are receptor tyrosine kinases implicated in tumor growth and angiogenesis. Structure-based drug design has led to the discovery of imidazo[1,2-a]pyridines with potent PDGFR activity and oral bioavailability.[14] Docking studies have predicted key interactions with aspartic acid and asparagine residues in the active site, guiding the optimization of potency and selectivity.[14]
The general SAR for imidazo[1,2-a]pyridine-based kinase inhibitors often involves a substituent at the C2 or C3 position that can form hydrogen bonds with the hinge region of the kinase domain, while modifications on the pyridine ring can influence selectivity and pharmacokinetic properties.
Covalent Inhibitors of KRAS G12C:
The discovery of covalent inhibitors for the once "undruggable" KRAS G12C mutant has been a major breakthrough in cancer therapy. A scaffold hopping strategy, replacing the core of known inhibitors with the imidazo[1,2-a]pyridine ring while retaining the electrophilic "warhead," has yielded novel covalent KRAS G12C inhibitors.[1][12]
A detailed SAR investigation revealed that compounds bearing a propargylamide moiety as the covalent warhead displayed potent antiproliferative activities against KRAS G12C-mutated cells.[1] The imidazo[1,2-a]pyridine core serves as a versatile scaffold for positioning the warhead and optimizing interactions with the target protein.[1][12]
Experimental Protocol: Synthesis of a Representative Imidazo[1,2-a]pyridine Derivative
Synthesis of 2-phenylimidazo[1,2-a]pyridine:
-
Reaction Setup: To a solution of 2-aminopyridine (1.0 mmol) in ethanol (10 mL), add 2-bromoacetophenone (1.0 mmol).
-
Reflux: Heat the reaction mixture to reflux for 4 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-phenylimidazo[1,2-a]pyridine.
Antitubercular Activity: Combating a Global Health Threat
Tuberculosis (TB) remains a major global health challenge, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of new therapeutic agents.[3][15] Imidazo[1,2-a]pyridines have emerged as a promising class of antitubercular agents with novel mechanisms of action.[3][16][17]
Targeting the Electron Transport Chain:
A significant number of antitubercular imidazo[1,2-a]pyridines target the cytochrome bc1 complex (QcrB), a key component of the electron transport chain in Mycobacterium tuberculosis.[3][18]
-
Imidazo[1,2-a]pyridine-3-carboxamides: This class of compounds has demonstrated potent activity against both replicating and non-replicating Mtb, as well as MDR and XDR strains.[15][17] SAR studies have revealed that:
Inhibition of ATP Synthase:
Imidazo[1,2-a]pyridine ethers have been identified as potent and selective inhibitors of mycobacterial ATP synthase, another crucial enzyme for Mtb survival.[3] The general SAR indicates that the bridgehead nitrogen of the imidazo[1,2-a]pyridine ring and a directly attached phenyl group are essential for maintaining biological activity.[3]
| Compound Series | Target | Key SAR Observations | Potency Range (MIC) |
| Imidazo[1,2-a]pyridine-3-carboxamides | QcrB | Bulky, lipophilic biaryl ethers enhance potency. Methyl groups at C2 and C7 are favorable. | ≤0.006 µM |
| Imidazo[1,2-a]pyridine ethers | ATP Synthase | Bridgehead nitrogen and a C2-phenyl group are crucial for activity. | <0.5 µM |
Table 1: Summary of SAR for Antitubercular Imidazo[1,2-a]pyridines.
Visualizing the SAR Landscape
A generalized overview of the structure-activity relationship landscape for imidazo[1,2-a]pyridines.
Anti-inflammatory and Other Biological Activities
The therapeutic potential of imidazo[1,2-a]pyridines extends beyond oncology and infectious diseases.
Anti-inflammatory Activity:
Derivatives of imidazo[1,2-a]pyridine bearing carboxylic acid functionalities have been investigated as anti-inflammatory agents, with some compounds showing inhibitory activity against cyclooxygenase (COX) enzymes.[19][20] The position and nature of the acidic group are critical for activity and selectivity.
Ligands for β-Amyloid Plaques:
In the realm of neurodegenerative diseases, certain imidazo[1,2-a]pyridine derivatives have been developed as ligands for detecting β-amyloid plaques, which are a hallmark of Alzheimer's disease.[21] For example, 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) has shown high binding affinity for β-amyloid aggregates.[21] SAR studies in this area have indicated that the N,N-dimethylaminophenyl group is a critical structural component for binding.[21]
Antimicrobial and Antifungal Activities:
Various imidazo[1,2-a]pyridine derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[22][23] The SAR for these activities is diverse and depends on the specific microbial target.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold continues to be a rich source of novel therapeutic agents. The extensive body of research on its SAR provides a solid foundation for the rational design of new compounds with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on:
-
Exploring novel biological targets: The versatility of the scaffold suggests that many more biological targets remain to be explored.
-
Development of more selective inhibitors: Fine-tuning the substitution patterns on the imidazo[1,2-a]pyridine ring will be crucial for developing highly selective inhibitors, thereby reducing off-target effects and improving safety.
-
Application of new synthetic methodologies: The development of novel synthetic methods will enable access to a wider range of derivatives for SAR studies.
By leveraging the insights gained from decades of research into the structure-activity relationships of imidazo[1,2-a]pyridines, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable scaffold.
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- 18. 3-Aryl-substituted imidazo[1,2-a]pyridines as antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Research on heterocyclic compounds. XXII. Imidazo[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
An In-depth Technical Guide to the Physicochemical Properties of 3-Methylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: 3-Methylimidazo[1,2-a]pyridine is a heterocyclic scaffold of significant interest in medicinal chemistry, forming the core of numerous biologically active compounds. A thorough understanding of its physicochemical properties is paramount for the rational design and development of novel therapeutics. This guide provides a comprehensive overview of the structural, physical, and chemical characteristics of this compound, including its synthesis, spectral characterization, and key physicochemical parameters such as solubility, lipophilicity, and ionization state. Furthermore, detailed experimental protocols for the determination of these properties are presented to equip researchers with the practical knowledge required for their own investigations.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged bicyclic heteroaromatic system that has garnered substantial attention in the field of drug discovery. Its unique electronic and structural features allow it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. Derivatives of this scaffold have been investigated for their potential as anti-tubercular, anti-cancer, anti-inflammatory, and antiviral agents, among others. The strategic placement of substituents on this core structure allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it a versatile platform for the development of new chemical entities. This compound serves as a fundamental building block in this context, and a deep understanding of its intrinsic properties is the cornerstone for the successful development of its derivatives as therapeutic agents.
Molecular Structure and Synthesis
Structural Features
This compound possesses a planar, bicyclic structure comprising a five-membered imidazole ring fused to a six-membered pyridine ring. The methyl group at the 3-position is a key feature that influences its electronic distribution and steric profile.
The numbering of the imidazo[1,2-a]pyridine ring system is crucial for the unambiguous identification of its derivatives.
Caption: Structure and numbering of this compound.
Synthesis
The synthesis of this compound can be achieved through several established synthetic routes. A common and efficient method involves the condensation of 2-aminopyridine with a suitable three-carbon synthon, followed by cyclization. One such approach is the reaction of 2-aminopyridine with 2-chloropropanal or a related α-haloketone.
A general synthetic scheme is presented below:
Sources
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3-Methylimidazo[1,2-a]pyridine
Abstract
Imidazo[1,2-a]pyridines are a privileged class of nitrogen-fused heterocyclic compounds that form the core scaffold of numerous pharmaceuticals, including anxiolytics like Alpidem and hypnotics like Zolpidem.[1][2] Their broad spectrum of biological activities makes them a focal point in medicinal chemistry and drug development.[3][4][5] This application note provides a detailed, reliable, and reproducible protocol for the synthesis of 3-Methylimidazo[1,2-a]pyridine, a fundamental derivative of this class. The procedure is based on the classical and robust Tschitschibabin condensation reaction, involving the cyclization of 2-aminopyridine with chloroacetone.[6] We will delve into the reaction mechanism, provide a step-by-step experimental procedure, outline characterization methods, and discuss critical safety considerations to ensure a successful and safe synthesis for researchers and drug development professionals.
Reaction Principle and Mechanism
The synthesis of this compound from 2-aminopyridine and chloroacetone is a classic example of a condensation reaction to form a fused heterocyclic system. The overall transformation is depicted below.
Caption: Overall reaction scheme for the synthesis.
The reaction proceeds via a two-step mechanism:
-
Initial SN2 Alkylation: The first step is the nucleophilic attack of the more nucleophilic endocyclic pyridine nitrogen of 2-aminopyridine onto the electrophilic carbon of chloroacetone. This SN2 reaction displaces the chloride ion and forms a 2-amino-N-(2-oxopropyl)pyridinium chloride intermediate.[6]
-
Intramolecular Cyclization and Dehydration: The exocyclic amino group of the pyridinium intermediate then acts as a nucleophile, attacking the ketone carbonyl carbon in an intramolecular fashion. This forms a cyclic hemiaminal intermediate (a dihydro-hydroxy-imidazopyridine species). Subsequent dehydration (loss of a water molecule), often facilitated by heat and a mild base, leads to the formation of the stable, aromatic this compound ring system.[6]
Caption: Mechanistic steps of the synthesis.
Materials and Equipment
Reagents and Solvents
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equiv. | Amount | Purity | Supplier |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | 50 | 1.0 | 4.71 g | >99% | Sigma-Aldrich |
| Chloroacetone | C₃H₅ClO | 92.52 | 55 | 1.1 | 5.09 g (4.3 mL) | >95% (stabilized) | Sigma-Aldrich |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 75 | 1.5 | 6.30 g | >99% | Fisher Scientific |
| Ethanol | C₂H₅OH | 46.07 | - | - | 150 mL | 200 Proof | VWR |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | ~300 mL | ACS Grade | Fisher Scientific |
| Saturated NaCl (aq) | NaCl | 58.44 | - | - | ~100 mL | - | Lab Prepared |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | ~10 g | - | Fisher Scientific |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
TLC plates (silica gel 60 F₂₅₄)
-
Column chromatography setup (optional, for high purity)
-
NMR tubes and spectrometer
-
Mass spectrometer
Detailed Experimental Protocol
Caption: Experimental workflow from setup to characterization.
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (4.71 g, 50 mmol). Add 100 mL of 200-proof ethanol and stir until the solid is fully dissolved.
-
Reagent Addition: In a fume hood, slowly add chloroacetone (4.3 mL, 55 mmol, 1.1 eq) to the stirred solution dropwise over 5 minutes. Caution: Chloroacetone is a lachrymator and toxic.[7] Handle with appropriate personal protective equipment (PPE).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) using a heating mantle. Let the reaction proceed under reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (2-aminopyridine) is consumed.
-
Neutralization: After the reaction is complete, cool the flask to room temperature. Carefully add solid sodium bicarbonate (6.30 g, 75 mmol, 1.5 eq) in portions to neutralize the hydrochloric acid formed during the reaction. Stir the resulting suspension for 30 minutes.
-
Solvent Removal and Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add ethyl acetate (150 mL) and deionized water (100 mL). Transfer the mixture to a 500 mL separatory funnel.
-
Shake the funnel vigorously and allow the layers to separate. Collect the organic (top) layer. Extract the aqueous layer twice more with ethyl acetate (50 mL each time).
-
Washing and Drying: Combine all organic extracts and wash them once with saturated sodium chloride solution (brine, ~100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification: The crude solid can be purified by recrystallization. A mixture of hexanes and ethyl acetate is often effective. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the pure crystals by vacuum filtration.
-
Final Product: Dry the purified crystals under vacuum. The expected yield is typically in the range of 70-85%.
Characterization and Validation
To confirm the identity and purity of the synthesized this compound, the following characterization techniques are recommended.
-
Appearance: Off-white to light brown solid.
-
Thin Layer Chromatography (TLC):
-
Mobile Phase: 7:3 Hexanes:Ethyl Acetate
-
Visualization: UV light (254 nm)
-
Expected Rf: ~0.3 (product should be significantly less polar than 2-aminopyridine).
-
-
¹H NMR (500 MHz, CDCl₃):
-
The proton NMR spectrum should show characteristic peaks for the aromatic protons of the fused ring system and a singlet for the methyl group. Expected chemical shifts (δ, ppm) are approximately: 8.05 (d, 1H), 7.55 (d, 1H), 7.20 (s, 1H), 7.10 (t, 1H), 6.70 (t, 1H), 2.45 (s, 3H).[8]
-
-
¹³C NMR (126 MHz, CDCl₃):
-
The carbon spectrum will confirm the number of unique carbon atoms in the molecule. Expected chemical shifts (δ, ppm) are approximately: 145.2, 133.1, 125.0, 123.8, 117.1, 112.0, 111.9, 11.5 (CH₃).[8]
-
-
Mass Spectrometry (LC-MS ESI+):
-
Expected m/z: 133.076 [M+H]⁺ for C₈H₉N₂.
-
Safety Precautions
-
General: Perform all steps in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
-
2-Aminopyridine: Toxic if swallowed or in contact with skin.
-
Chloroacetone: This compound is a potent lachrymator (tear gas agent), is toxic, and corrosive.[7][9] Avoid inhalation of vapors and contact with skin and eyes. Handle only in a fume hood. It is light-sensitive and can polymerize, potentially explosively during distillation.[7][10]
-
Solvents: Ethanol and ethyl acetate are flammable. Keep away from open flames and ignition sources.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Extend reflux time and monitor by TLC. Ensure reagents are pure and dry. |
| Loss of product during work-up. | Ensure pH is basic before extraction. Perform multiple extractions with the organic solvent. | |
| Impure Product | Incomplete reaction or side reactions. | Purify carefully using column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) if recrystallization is insufficient. |
| Starting material remains. | Ensure 1.1 equivalents of chloroacetone are used. | |
| Reaction does not start | Low temperature; poor quality reagents. | Ensure the mixture is fully refluxing. Use fresh, high-purity starting materials. |
References
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]
-
E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available from: [Link]
-
Organic Chemistry Portal. (2023). Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]
-
ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: [Link]
-
ResearchGate. (2016). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Available from: [Link]
-
Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available from: [Link]
-
Royal Society of Chemistry. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: [Link]
-
MDPI. (2021). Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles. Available from: [Link]
-
PubMed Central (PMC). (2016). A One Pot Synthesis of Novel Bioactive Tri-Substitute-Condensed-Imidazopyridines that Targets Snake Venom Phospholipase A2. Available from: [Link]
-
ResearchGate. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Available from: [Link]
- Google Patents. (2017). A method for preparation of 2-amino-5-chloro-pyridine.
-
Wikipedia. (n.d.). Chloroacetone. Available from: [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: [Link]
-
PubMed Central (PMC). (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Available from: [Link]
-
PubChem. (n.d.). Chloroacetone. Available from: [Link]
-
Royal Society of Chemistry. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Available from: [Link]
-
ResearchGate. (2014). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. Available from: [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Chloroacetone | ClCH2COCH3 | CID 6571 - PubChem [pubchem.ncbi.nlm.nih.gov]
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The 3-Methylimidazo[1,2-a]pyridine Scaffold: A Comprehensive Guide to its Application in Drug Design
Introduction: The Ascendance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The imidazo[1,2-a]pyridine ring system is a quintessential example of such a "privileged scaffold".[1][2][3][4] Its rigid, bicyclic structure, combined with its unique electronic properties and synthetic accessibility, has made it a fertile ground for the discovery of novel drugs across a wide spectrum of diseases.[4][5] Marketed drugs such as Zolpidem for insomnia, Alpidem for anxiety, and the anti-ulcer agent Zolimidine all feature this core structure, underscoring its therapeutic relevance.[2][4]
This guide focuses specifically on the 3-Methylimidazo[1,2-a]pyridine moiety, a key derivative that has garnered significant attention in contemporary drug discovery. The strategic placement of a methyl group at the 3-position can profoundly influence the molecule's steric and electronic properties, often leading to enhanced biological activity and improved pharmacokinetic profiles. We will delve into the rationale behind utilizing this scaffold, provide detailed protocols for its synthesis and derivatization, and present methodologies for its biological evaluation in key therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.
Core Rationale: Why Choose the this compound Scaffold?
The decision to employ the this compound scaffold is rooted in a combination of its inherent structural advantages and its proven track record in modulating a diverse array of biological targets.
-
Structural Rigidity and Vectorial Display of Substituents: The fused bicyclic system provides a rigid framework that minimizes conformational flexibility. This rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. The scaffold presents substituents at the 2, 3, 5, 6, 7, and 8-positions in well-defined vectors, allowing for systematic exploration of the chemical space around the core to optimize target engagement.
-
The Influence of the 3-Methyl Group: The methyl group at the C3 position is not merely a passive substituent. Its presence can:
-
Enhance Metabolic Stability: By blocking a potential site of oxidative metabolism, the 3-methyl group can improve the compound's pharmacokinetic profile.
-
Fine-tune Steric Interactions: The methyl group can provide crucial steric bulk that either promotes favorable interactions within a binding pocket or prevents undesirable off-target binding.
-
Modulate Electronic Properties: While subtle, the electron-donating nature of the methyl group can influence the overall electronic distribution of the heterocyclic system, impacting its ability to participate in hydrogen bonding or other non-covalent interactions.
-
-
Broad-Spectrum Biological Activity: The this compound scaffold has demonstrated remarkable versatility, with derivatives exhibiting potent activity as:
-
Kinase Inhibitors: Targeting key enzymes in cancer signaling pathways such as PI3K, Akt, and mTOR.[6][7][8]
-
Antimicrobial Agents: Showing promising activity against a range of pathogens, including Mycobacterium tuberculosis.[9]
-
Central Nervous System (CNS) Agents: Modulating receptors like GABA-A, with applications in insomnia, anxiety, and potentially neurodegenerative diseases.
-
Synthetic Protocols: Building the Core and its Analogs
The synthesis of the this compound core is typically achieved through a well-established and versatile reaction between a 2-aminopyridine and an α-haloketone. Subsequent functionalization allows for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).
Protocol 1: Synthesis of the Core 3-Methyl-2-aryl-imidazo[1,2-a]pyridine Scaffold
This protocol outlines the fundamental condensation reaction to form the bicyclic core.
Reaction Scheme:
Materials:
-
Substituted 2-aminopyridine (1.0 eq)
-
Substituted 1-aryl-1-bromoacetone (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and magnetic stir bar
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Step-by-Step Procedure:
-
To a round-bottom flask, add the substituted 2-aminopyridine (1.0 eq) and sodium bicarbonate (2.0 eq).
-
Add ethanol or DMF as the solvent.
-
Slowly add the substituted 1-aryl-1-bromoacetone (1.1 eq) to the mixture at room temperature with stirring.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 4-8 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If using ethanol, remove the solvent under reduced pressure. If using DMF, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 3-methyl-2-aryl-imidazo[1,2-a]pyridine.
Causality and Self-Validation:
-
Choice of Base: Sodium bicarbonate is a mild base, sufficient to neutralize the HBr formed during the reaction without promoting side reactions.
-
Monitoring by TLC: Regular monitoring ensures that the reaction is driven to completion and helps in identifying the formation of any significant byproducts.
-
Purification: Column chromatography is essential to remove unreacted starting materials and any potential isomeric byproducts, ensuring the purity of the final compound for subsequent biological testing.
Protocol 2: Functionalization via Suzuki-Miyaura Cross-Coupling
This protocol describes the introduction of aryl or heteroaryl groups at a halogenated position on the imidazo[1,2-a]pyridine ring, a common strategy for exploring SAR.
Reaction Scheme:
Materials:
-
Bromo-substituted this compound (e.g., 6-bromo-3-methyl-2-phenylimidazo[1,2-a]pyridine) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/water mixture)
-
Schlenk flask or sealed tube
-
Nitrogen or Argon atmosphere
Step-by-Step Procedure:
-
In a Schlenk flask or sealed tube, combine the bromo-substituted this compound (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Causality and Self-Validation:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial for catalytic activity.
-
Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst.
-
Choice of Catalyst and Base: The specific choice of palladium catalyst and base may need to be optimized depending on the substrates used.
Application Notes and Biological Evaluation Protocols
The following section provides detailed protocols for evaluating the biological activity of novel this compound derivatives in key therapeutic areas.
Application Area 1: Oncology - Kinase Inhibition
Rationale: The imidazo[1,2-a]pyridine scaffold is a well-established ATP-competitive kinase inhibitor.[8] Derivatives have shown potent inhibition of kinases in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Data Presentation: Structure-Activity Relationship for PI3Kα Inhibition
The following table summarizes the SAR for a series of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors.[6]
| Compound | R1 (at C8) | R2 (at C6) | R3 (at C2) | PI3Kα IC₅₀ (nM) |
| 15 | 4-Fluorophenyl | Methyl | Morpholinyl amide | 150 |
| 16 | Phenyl | Methyl | Morpholinyl amide | >1000 |
| 17 | 4-Chlorophenyl | Methyl | Morpholinyl amide | 250 |
| 18 | 4-Methoxyphenyl | Methyl | Morpholinyl amide | 480 |
This data demonstrates the sensitivity of PI3Kα inhibition to substitutions at the 8-position, with a 4-fluorophenyl group being optimal in this series.
Protocol 3: In Vitro Akt Kinase Inhibition Assay
This protocol describes a method to determine the IC₅₀ of a test compound against Akt kinase.[10]
Materials:
-
Recombinant active Akt1 enzyme
-
Akt/SGK substrate peptide
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (this compound derivative) dissolved in DMSO
-
96-well or 384-well plates
-
Phosphocellulose paper (for radiolabeling method)
-
Scintillation counter or plate reader (for luminescence)
Step-by-Step Procedure (using ADP-Glo™ Assay):
-
Prepare serial dilutions of the test compound in DMSO.
-
In a white 384-well plate, add the kinase assay buffer.
-
Add the recombinant Akt enzyme.
-
Add the Akt substrate.
-
Add the serially diluted test compound or DMSO (as a vehicle control).
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate for 60 minutes at 30°C.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagents according to the manufacturer's protocol. This involves a two-step process: first, deplete the remaining ATP, and second, convert the ADP to ATP and measure the resulting luminescence.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase activity relative to the DMSO control and plot the results to determine the IC₅₀ value.
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Application Area 3: Neurodegenerative Diseases - Neuroprotection
Rationale: Imidazo[1,2-a]pyridine derivatives have shown potential in the context of neurodegenerative diseases like Alzheimer's disease, both as imaging agents and as potential therapeutic modulators. Evaluating the neuroprotective effects of new compounds is a critical first step.
Protocol 5: Neuroprotection Assay in SH-SY5Y Cells against Amyloid-β Induced Toxicity
This protocol outlines an in vitro method to assess the ability of a compound to protect neuronal cells from amyloid-beta (Aβ)-induced cell death. [11][12][13] Materials:
-
Human neuroblastoma SH-SY5Y cell line
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics
-
Amyloid-beta (1-42) peptide, pre-aggregated
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well cell culture plates
-
Plate reader
Step-by-Step Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
After the pre-treatment, add the pre-aggregated Aβ peptide to the wells to induce toxicity. Include a vehicle control (DMSO) and an Aβ-only control.
-
Incubate the cells for 24-48 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the concentration at which the compound provides significant neuroprotection.
Signaling Pathway Diagram:
Caption: Aβ-induced apoptotic pathway and the site of action for neuroprotective compounds.
Conclusion and Future Directions
The this compound scaffold continues to be a highly valuable starting point for the design of novel therapeutic agents. Its synthetic tractability, coupled with its ability to interact with a wide range of biological targets, ensures its continued relevance in medicinal chemistry. The protocols and application notes provided herein offer a robust framework for researchers to synthesize, functionalize, and evaluate compounds based on this privileged core. Future research will likely focus on exploring new substitution patterns, developing more selective inhibitors, and further elucidating the mechanisms of action of this versatile class of molecules in various disease contexts.
References
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. Available at: [Link]
-
Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. National Institutes of Health. Available at: [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. Available at: [Link]
-
In vitro investigation of neuroprotective effects: Unveiling the impact of Aβ25-35-induced oxidative stress on SH-SY5Y cells and the therapeutic potential of phytochemicals. Neurology Conferences 2024. Available at: [Link]
-
Akt kinase assay and inhibitor screening. ResearchGate. Available at: [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Semantic Scholar. Available at: [Link]
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. Available at: [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. ResearchGate. Available at: [Link]
-
Protocol for Invitro Kinase Assay. University of Pennsylvania. Available at: [Link]
-
In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. PLOS ONE. Available at: [Link]
-
In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. PubMed. Available at: [Link]
-
Uncovering potential neuroprotective flavonoids for Alzheimer's disease using cutting-edge molecular simulation and in vitro. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers in Pharmacology. Available at: [Link]
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Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity. PubMed. Available at: [Link]
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Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PubMed Central. Available at: [Link]
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Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). University of Cape Town. Available at: [Link]
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Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]
-
In vitro NLK Kinase Assay. PubMed Central. Available at: [Link]
-
QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. MDPI. Available at: [Link]
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Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. ResearchGate. Available at: [Link]
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Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. MDPI. Available at: [Link]
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Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BioMed Central. Available at: [Link]
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Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ResearchGate. Available at: [Link]
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Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitor. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. National Institutes of Health. Available at: [Link]
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Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing. Available at: [Link]
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Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment. PubMed. Available at: [Link]
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"functionalization of the C3 position of imidazo[1,2-a]pyridine"
An Application Guide to the Strategic Functionalization of the C3 Position of Imidazo[1,2-a]pyridine
Authored by a Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, forming the structural basis for numerous marketed drugs, including Zolpidem, Alpidem, and Minodronic acid.[1][2][3] Its biological significance stems from its versatile binding capabilities and favorable pharmacokinetic properties.[4][5][6][7][8] The functionalization of this scaffold is crucial for modulating therapeutic activity, with the C3 position being a primary site for synthetic modification due to its inherent electronic properties.[9][10][11] This guide provides an in-depth exploration of key synthetic strategies for the selective functionalization of the C3 position, offering detailed mechanistic insights and field-proven laboratory protocols for researchers in drug discovery and chemical development.
Introduction: The Significance of the Imidazo[1,2-a]pyridine C3 Position
The imidazo[1,2-a]pyridine bicycle is an electron-rich heteroaromatic system. The C3 carbon, located in the imidazole ring, is the most nucleophilic position and is highly susceptible to electrophilic attack and various C-H functionalization reactions.[9][11] This reactivity is the cornerstone of its synthetic utility. Modifications at this site directly influence the molecule's steric and electronic profile, profoundly impacting its interaction with biological targets. Developing robust and regioselective methods to introduce diverse functional groups at C3 is therefore a paramount objective in the synthesis of novel therapeutic agents.[12] This document details several authoritative and reproducible strategies, from classical halogenation to modern multicomponent and photocatalytic reactions.
Caption: Workflow for C3-Functionalization in Drug Discovery.
C3-Halogenation: Installing a Versatile Synthetic Handle
Expert Insight: Introducing a halogen atom, typically bromine or chlorine, at the C3 position is a foundational strategy. Halogens serve as exceptionally versatile synthetic handles, enabling subsequent transformations, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which vastly expands the accessible chemical space. The reaction typically proceeds via a classical electrophilic aromatic substitution mechanism.
Mechanism: Electrophilic Bromination
The reaction with an electrophilic bromine source, such as N-Bromosuccinimide (NBS), involves the attack of the electron-rich C3 position on the bromine atom, leading to the formation of a resonance-stabilized cationic intermediate (sigma complex). Subsequent deprotonation by the succinimide anion or a weak base regenerates the aromatic system, yielding the C3-brominated product.
Caption: Mechanism of C3-Bromination.
Protocol 1: Regioselective C3-Bromination with N-Bromosuccinimide (NBS)
This protocol describes a reliable, metal-free method for the selective bromination of the C3 position.
| Reagents & Materials |
| Imidazo[1,2-a]pyridine derivative |
| N-Bromosuccinimide (NBS) |
| Acetonitrile (MeCN) or Dichloromethane (DCM) |
| Round-bottom flask |
| Magnetic stirrer |
| Saturated aqueous sodium bicarbonate (NaHCO₃) |
| Saturated aqueous sodium thiosulfate (Na₂S₂O₃) |
| Brine |
| Anhydrous magnesium sulfate (MgSO₄) |
| Rotary evaporator |
| Silica gel for column chromatography |
Step-by-Step Procedure:
-
Reaction Setup: To a solution of the imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv) in acetonitrile (10 mL) in a round-bottom flask, add N-Bromosuccinimide (1.1 mmol, 1.1 equiv) portion-wise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (15 mL) followed by saturated aqueous Na₂S₂O₃ (10 mL) to consume any unreacted bromine.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to afford the pure C3-bromo-imidazo[1,2-a]pyridine.
Self-Validation: The reaction is highly regioselective. Successful synthesis is confirmed by ¹H NMR, where the characteristic C3-H proton signal (typically a singlet around δ 7.5-8.0 ppm) disappears.
C3-Arylation: Direct C-H Bond Functionalization
Expert Insight: The direct formation of a C-C bond between the C3 position and an aryl group is a highly sought-after transformation. Palladium-catalyzed direct C-H arylation has emerged as a powerful tool, avoiding the need for pre-functionalization (e.g., halogenation) of the imidazo[1,2-a]pyridine core.[13][14] These methods offer high atom economy and procedural simplicity.
Mechanism: Simplified Palladium-Catalyzed C-H Arylation Cycle
The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) species, followed by a concerted metalation-deprotonation (CMD) step with the imidazo[1,2-a]pyridine C3-H bond. Reductive elimination from the resulting Pd(II) intermediate furnishes the C3-arylated product and regenerates the active Pd(0) catalyst.
Caption: Simplified Catalytic Cycle for C-H Arylation.
Protocol 2: Palladium-Catalyzed Direct C3-Arylation with Aryl Chlorides
This protocol leverages a robust N-heterocyclic carbene (NHC)-palladium complex to couple aryl chlorides, which are cost-effective and widely available starting materials.[13]
| Reagents & Materials |
| Imidazo[1,2-a]pyridine derivative |
| Aryl or heteroaryl chloride |
| N-heterocyclic carbene-palladium complex (e.g., PEPPSI-IPr) |
| Potassium carbonate (K₂CO₃) or similar base |
| Toluene or 1,4-Dioxane (anhydrous) |
| Schlenk tube or sealed vial |
| Inert atmosphere (Nitrogen or Argon) |
| Standard work-up and purification reagents |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Add the imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv), aryl chloride (1.2 mmol, 1.2 equiv), NHC-Pd catalyst (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv) to a Schlenk tube.
-
Degassing: Evacuate and backfill the tube with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction Execution: Seal the tube and heat the mixture in a pre-heated oil bath at 120-140 °C for 12-24 hours.
-
Cooling and Filtration: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Concentration and Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield the C3-arylated product.
Data Summary: Scope of C3-Arylation
| Aryl Chloride Substituent | Imidazo[1,2-a]pyridine Substituent | Typical Yield (%) |
| 4-MeO | H | 85-95% |
| 4-CF₃ | H | 70-80% |
| 2-Cl | H | 65-75% |
| 4-MeO | 2-Me | 80-90% |
C3-Alkylation: Aza-Friedel-Crafts Three-Component Reaction
Expert Insight: The introduction of alkyl groups at the C3 position is critical for tuning properties like solubility and metabolic stability. A highly efficient method is the three-component aza-Friedel-Crafts reaction, which couples an imidazo[1,2-a]pyridine, an aldehyde, and an amine in a single pot under Lewis acid catalysis.[3] This approach offers high atom economy and allows for the rapid generation of molecular complexity.[15][16][17]
Mechanism: Lewis Acid-Catalyzed Aza-Friedel-Crafts Reaction
The Lewis acid (e.g., Y(OTf)₃) activates the aldehyde, which then reacts with the amine to form an in situ iminium ion. This highly electrophilic iminium ion is then attacked by the nucleophilic C3 position of the imidazo[1,2-a]pyridine. Subsequent proton loss yields the C3-aminoalkylated product.[18]
Caption: Mechanism of the Aza-Friedel-Crafts Reaction.
Protocol 3: Y(OTf)₃-Catalyzed Three-Component C3-Alkylation
This protocol provides a practical method for synthesizing diverse C3-alkylated imidazo[1,2-a]pyridines.[3]
| Reagents & Materials |
| Imidazo[1,2-a]pyridine derivative |
| Aldehyde (aromatic or aliphatic) |
| Amine (e.g., morpholine, piperidine) |
| Yttrium(III) triflate (Y(OTf)₃) |
| Toluene (anhydrous) |
| Schlenk tube or sealed vial |
| Standard work-up and purification reagents |
Step-by-Step Procedure:
-
Reaction Setup: In a sealed vial, combine the imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv), aldehyde (0.3 mmol, 1.5 equiv), amine (0.4 mmol, 2.0 equiv), and Y(OTf)₃ (0.02 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous toluene (1.0 mL).
-
Reaction Execution: Seal the vial and heat the reaction mixture at 110 °C for 12 hours.
-
Cooling and Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue via silica gel column chromatography to obtain the desired C3-alkylated product.
Data Summary: Scope of Three-Component Alkylation [3]
| Aldehyde Substituent | Amine | Typical Yield (%) |
| 4-MeO-Ph | Morpholine | 90-95% |
| 4-Cl-Ph | Morpholine | 85-91% |
| 4-CF₃-Ph | Morpholine | 80-85% |
| Ph | Piperidine | 88-93% |
Catalyst-Free, Multicomponent C3-Arylomethylation
Expert Insight: Pushing the boundaries of green and efficient chemistry, catalyst-free multicomponent reactions (MCRs) offer a highly attractive route for C3 functionalization. A notable example is a decarboxylative, Petasis-like three-component reaction involving an imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid.[9] This method avoids transition metals and provides rapid access to diverse C3-arylomethylated scaffolds.
Protocol 4: Catalyst-Free Three-Component Arylomethylation
This protocol details an operationally simple, eco-friendly MCR for constructing C3-aryl methane derivatives.[9]
| Reagents & Materials |
| Imidazo[1,2-a]pyridine derivative |
| Glyoxylic acid monohydrate |
| Boronic acid |
| N,N-Dimethylformamide (DMF) |
| Sodium bicarbonate (NaHCO₃) |
| Sealed vial |
| Standard work-up and purification reagents |
Step-by-Step Procedure:
-
Reaction Setup: To a sealed vial, add the imidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv), glyoxylic acid (0.75 mmol, 1.5 equiv), boronic acid (1.0 mmol, 2.0 equiv), and NaHCO₃ (1.0 mmol, 2.0 equiv).
-
Solvent Addition: Add DMF (2.0 mL).
-
Reaction Execution: Seal the vial and heat the mixture at 100 °C for 12 hours.
-
Cooling and Work-up: Cool the reaction to room temperature and add water (10 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Proposed Mechanism: The reaction is proposed to initiate with the nucleophilic attack of the imidazo[1,2-a]pyridine on glyoxylic acid. Under basic, high-temperature conditions, the resulting intermediate complexes with the boronic acid. This is followed by aryl migration and a final decarboxylation step to yield the C3-arylomethylated product.[9]
References
- Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. ()
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. ([Link])
-
C3‐Functionalization of Imidazo[1,2‐a]pyridines. ([Link])
- Recent Advances in Visible Light-Induced C-H Functionaliz
-
The C3 carbonylation of imidazo[1,2‐a]pyridines. ([Link])
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. ([Link])
-
Synthesis of C3‐alkylated imidazo[1,2‐a]pyridines from 2‐phenylimidazo[1,2‐a]pyridine and para‐quinone methides. ([Link])
-
Pyridines and Imidazopyridines with Medicinal Significance. ([Link])
-
Direct C3−H Amination of Imidazo[1,2‐a]Pyridine under Simple and Mild Conditions. ([Link])
-
Examples of C3 functionalization of imidazo[1,2-a]pyridines[14][19]. ([Link])
-
Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. ([Link])
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. ([Link])
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ([Link])
-
Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ([Link])
-
Pyridines and Imidazaopyridines With Medicinal Significance. ([Link])
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ([Link])
-
Synthesis of zolpidem in different routes. ([Link])
-
Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. ([Link])
-
Synthesis of C3‐functionalized imidazo[1,2‐a]pyridines via three component reactions or one pot reactions. ([Link])
-
Visible Light‐Mediated Preparation of a Key Intermediate Employed in the Synthesis of Zolpidem and Several Analogs. ([Link])
-
An arylation method for imidazo[1,2-a]pyridine (2017). ([Link])
-
Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. ([Link])
-
Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen. ([Link])
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ([Link])
-
Synthetic routes to prepare 3‐arylimidazo[1,2‐a]pyridine by direct... ([Link])
-
Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts. ([Link])
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. ([Link])
-
Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. ([Link])
-
C3‐Iodination of imidazo[1,2‐a]pyridines. ([Link])
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. ([Link])
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates. ([Link])
-
Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography. ([Link])
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates. ([Link])
- Process for the synthesis of zolpidem. ()
-
Synthesis of imidazo[1,2-a]pyridines. ([Link])
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ([Link])
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Application Note: Structural Elucidation of 3-Methylimidazo[1,2-a]pyridine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry
Abstract
This application note provides a detailed guide to the structural analysis of 3-Methylimidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry.[1][2] We outline optimized protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This guide emphasizes the causality behind experimental choices, ensuring robust and reproducible results for researchers engaged in the synthesis and characterization of imidazo[1,2-a]pyridine derivatives.
Introduction: The Significance of this compound
The imidazo[1,2-a]pyridine core is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antiviral, and anti-tubercular activities.[1][3] The position and nature of substituents on this bicyclic system are critical for its pharmacological profile. This compound serves as a fundamental building block for the synthesis of more complex drug candidates.[4] Accurate and unambiguous structural confirmation is therefore a critical step in the drug discovery and development process. This note details the synergistic use of NMR and mass spectrometry for the comprehensive characterization of this important molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled technique for determining the precise connectivity and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR are essential for confirming the substitution pattern and overall structure.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the expected chemical shifts for this compound. These predictions are based on published data for closely related analogs and foundational principles of NMR spectroscopy.[5][6] The numbering convention used for assignments is shown in the diagram below.
Diagram: Numbering Convention for this compound
Caption: Workflow for NMR analysis of this compound.
Step-by-Step Protocol:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Chloroform is a suitable solvent due to the generally good solubility of imidazo[1,2-a]pyridine derivatives. [5][7] * Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-2048 scans, relaxation delay of 2-5 seconds. Using a pulse program like DEPT or APT can aid in distinguishing between CH, CH₂, and CH₃ groups.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase correct the spectra.
-
Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the residual CDCl₃ signal at 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum and assign the chemical shifts.
-
Mass Spectrometry (MS) Analysis
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the analyte, and its fragmentation pattern offers valuable structural insights.
Ionization and Fragmentation
Electrospray ionization (ESI) is a soft ionization technique well-suited for imidazo[1,2-a]pyridines, typically yielding the protonated molecule [M+H]⁺. [8]Tandem mass spectrometry (MS/MS) of this precursor ion reveals characteristic fragmentation pathways.
Expected Molecular Ion: For C₉H₈N₂, the exact mass of the neutral molecule is 132.0688 g/mol . The protonated molecule [M+H]⁺ is expected at an m/z of 133.0760 .
Proposed Fragmentation Pathways
The fragmentation of the imidazo[1,2-a]pyridine core often involves cleavages of the pyridine or imidazole ring. Based on studies of related structures, the following fragmentation pathways are proposed. [9]
Diagram: Proposed ESI-MS/MS Fragmentation of this compound
Caption: Key fragmentation pathways for protonated this compound.
Table 3: Predicted Key Fragment Ions in ESI-MS/MS
| m/z (Predicted) | Proposed Formula | Loss from Precursor | Plausible Structure |
| 133.0760 | [C₉H₉N₂]⁺ | - | Protonated Molecule |
| 118.0682 | [C₈H₈N₂]⁺ | •CH₃ | Loss of the methyl radical |
| 106.0651 | [C₈H₈N]⁺ | HCN | Loss of hydrogen cyanide from the imidazole ring |
| 105.0704 | [C₉H₉]⁺ | N₂ | Cleavage and loss of the two nitrogen atoms |
| 107.0597 | [C₇H₇N₂]⁺ | C₂H₂ | Retro-Diels-Alder-type fragmentation of the pyridine ring |
Experimental Protocol for MS Analysis
This protocol is designed for accurate mass determination and structural confirmation via fragmentation analysis.
Workflow: Mass Spectrometry Analysis
Caption: General workflow for ESI-MS and MS/MS analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The addition of formic acid promotes protonation.
-
-
Instrument Setup (ESI-Q-TOF or Orbitrap):
-
Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.
-
Set the ESI source to positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, gas flow, and temperature) by infusing the sample solution at a low flow rate (5-10 µL/min).
-
-
Full Scan MS Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500) to identify the protonated molecular ion [M+H]⁺.
-
Confirm that the measured m/z and its isotopic pattern match the theoretical values for [C₉H₉N₂]⁺.
-
-
Tandem MS (MS/MS) Acquisition:
-
Select the [M+H]⁺ ion (m/z 133.0760) as the precursor for collision-induced dissociation (CID).
-
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and record the resulting product ion spectrum. The variation in energy helps to observe both low-energy and high-energy fragmentation pathways.
-
-
Data Analysis:
-
Analyze the MS/MS spectrum to identify the major fragment ions.
-
Propose fragmentation mechanisms that account for the observed neutral losses, consistent with the known structure.
-
Compare the observed fragmentation pattern with the proposed pathways outlined in Section 3.2.
-
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive method for the structural elucidation of this compound. ¹H and ¹³C NMR confirm the connectivity and chemical environment of the atoms, while high-resolution mass spectrometry validates the elemental composition and provides structural details through fragmentation analysis. The protocols and data presented in this application note serve as a reliable guide for researchers, ensuring the integrity and quality of their synthesized compounds and facilitating the advancement of medicinal chemistry programs based on the imidazo[1,2-a]pyridine scaffold.
References
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Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
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Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. (2018). ResearchGate. Retrieved January 2, 2026, from [Link]
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Annulation of a-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Co. (n.d.). The Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
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Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2020). ACS Publications. Retrieved January 2, 2026, from [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. Retrieved January 2, 2026, from [Link]
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Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation. (2015). ResearchGate. Retrieved January 2, 2026, from [Link]
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Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (1988). PubMed. Retrieved January 2, 2026, from [Link]
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Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. (2021). PubMed. Retrieved January 2, 2026, from [Link]
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Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ResearchGate. Retrieved January 2, 2026, from [Link]
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Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]
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Application Notes and Protocols for Molecular Docking Studies of 3-Methylimidazo[1,2-a]pyridine Derivatives
Introduction: The Therapeutic Potential of 3-Methylimidazo[1,2-a]pyridines and the Role of In Silico Docking
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of a methyl group at the 3-position, creating 3-Methylimidazo[1,2-a]pyridine derivatives, has been shown to be a critical pharmacophoric feature in various therapeutic areas, including oncology and neurodegenerative diseases.[1][2][3][4][5][6][7][8] These compounds have shown promise as inhibitors of key signaling proteins, particularly protein kinases, which are often dysregulated in human diseases.[6][8][9]
Molecular docking is a powerful computational technique that plays a pivotal role in understanding the potential mechanism of action of these derivatives at an atomic level.[10][11] It predicts the preferred orientation of a ligand when bound to a specific protein target, allowing for the elucidation of key binding interactions and the estimation of binding affinity.[12][13] This in silico approach is instrumental in rational drug design, enabling the prioritization of compounds for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline.[12]
This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies of this compound derivatives, focusing on practical application and the interpretation of results for researchers in drug development.
The Molecular Docking Workflow: A Conceptual Overview
The process of molecular docking can be systematically broken down into several key stages, each crucial for obtaining reliable and meaningful results. The workflow ensures that both the ligand and the protein are appropriately prepared and that the docking simulation is performed under conditions that reflect biological reality as closely as possible.
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The Versatility of 3-Methylimidazo[1,2-a]pyridine as a Fluorescent Probe: Application Notes and Protocols
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in the development of fluorescent probes due to its inherent photophysical properties, synthetic accessibility, and tunable fluorescence output. Among its derivatives, 3-methylimidazo[1,2-a]pyridine and its analogues serve as a robust framework for creating sensors capable of detecting a wide array of analytes, from metal ions to changes in the cellular microenvironment. This guide provides an in-depth exploration of the applications of this compound-based fluorescent probes, complete with detailed protocols for their synthesis and utilization in key experimental settings. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively employ these versatile fluorophores in their work.
Fundamental Principles: The Imidazo[1,2-a]pyridine Fluorophore
The fluorescence of imidazo[1,2-a]pyridine derivatives originates from their π-conjugated bicyclic structure. The emission properties, including wavelength and quantum yield, are highly sensitive to the nature and position of substituents on the heterocyclic core. Electron-donating groups tend to enhance fluorescence intensity, while electron-withdrawing groups can lead to quenching. This tunability is a key advantage in the rational design of fluorescent probes for specific applications.
The core structure of this compound provides a platform for further functionalization. The introduction of specific recognition moieties at various positions allows for the targeted detection of analytes. The fluorescence signal is modulated upon binding of the analyte through various mechanisms, including Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT).
Mechanisms of Fluorescence Modulation
Understanding the underlying mechanism of fluorescence change is critical for the design and interpretation of experiments using these probes.
-
Photoinduced Electron Transfer (PET): In a typical PET-based sensor, the fluorophore is linked to a receptor with a lone pair of electrons. In the "off" state, excitation of the fluorophore is followed by electron transfer from the receptor to the excited fluorophore, quenching fluorescence. Upon binding of an analyte to the receptor, the energy of the lone pair is lowered, inhibiting PET and "turning on" the fluorescence.
Caption: Photoinduced Electron Transfer (PET) Mechanism.
-
Chelation-Enhanced Fluorescence (CHEF): Many fluorophores experience fluorescence quenching due to rotational or vibrational motions within the molecule, which provide non-radiative decay pathways. Upon chelation with a metal ion, the rigidity of the molecule increases, restricting these motions. This reduction in non-radiative decay leads to a significant enhancement of the fluorescence intensity.
Application Note & Protocols: Synthesis of Radiolabeled 3-Methylimidazo[1,2-a]pyridine for Imaging Studies
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of several approved drugs and clinical candidates.[1][2][3] Its derivatives have shown a wide range of biological activities, making them attractive for drug development. In the realm of molecular imaging, positron emission tomography (PET) offers a non-invasive way to study biological processes in vivo.[4][5] Radiolabeling bioactive molecules, such as 3-methylimidazo[1,2-a]pyridine derivatives, with positron-emitting radionuclides like Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]), allows for the visualization and quantification of their biological targets.[6][7][8]
This application note provides a detailed guide for the synthesis of a radiolabeled this compound derivative, specifically focusing on [¹¹C]methylation, a common and versatile method for introducing a radiolabel.[4][5][9] We will cover the synthesis of the non-radiolabeled precursor and the subsequent automated radiolabeling process, including purification and quality control of the final radiotracer. The protocols are designed for researchers, scientists, and drug development professionals working in radiochemistry and molecular imaging.
Precursor Synthesis: 2-(4-hydroxyphenyl)-3-methylimidazo[1,2-a]pyridine
The synthesis of the precursor is a critical first step. Here, we describe a two-step synthesis of 2-(4-hydroxyphenyl)-3-methylimidazo[1,2-a]pyridine, which can serve as a precursor for radiolabeling via O-[¹¹C]methylation. The general strategy involves the cyclization of a 2-aminopyridine with an α-haloketone.[10][11][12]
Rationale for Synthetic Strategy
The chosen synthetic route is a classic and reliable method for constructing the imidazo[1,2-a]pyridine core.[10][11] The use of 2-aminopyridine and a custom-synthesized α-bromoketone allows for the direct installation of the desired phenyl and methyl groups at the 2- and 3-positions, respectively. The final deprotection of the methoxy group to a hydroxyl group provides the necessary handle for the subsequent radiolabeling step.
Experimental Protocol: Precursor Synthesis
Step 1: Synthesis of 2-(4-methoxyphenyl)-3-methylimidazo[1,2-a]pyridine
-
To a solution of 2-aminopyridine (1.0 g, 10.6 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask, add 2-bromo-1-(4-methoxyphenyl)propan-1-one (2.58 g, 10.6 mmol).
-
Add sodium bicarbonate (1.34 g, 15.9 mmol) to the mixture.
-
Reflux the reaction mixture for 6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(4-methoxyphenyl)-3-methylimidazo[1,2-a]pyridine as a solid.
Step 2: Demethylation to 2-(4-hydroxyphenyl)-3-methylimidazo[1,2-a]pyridine
-
Dissolve the 2-(4-methoxyphenyl)-3-methylimidazo[1,2-a]pyridine (1.0 g, 4.19 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Slowly add boron tribromide (1.0 M in dichloromethane, 8.4 mL, 8.4 mmol) dropwise to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Quench the reaction by the slow addition of methanol (10 mL) at 0 °C.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final precursor, 2-(4-hydroxyphenyl)-3-methylimidazo[1,2-a]pyridine.
Radiolabeling with Carbon-11
The short half-life of Carbon-11 (t½ ≈ 20.4 minutes) necessitates a rapid and efficient radiolabeling procedure, typically performed in an automated synthesis module.[4][5] The following protocol describes the O-[¹¹C]methylation of the synthesized precursor using [¹¹C]methyl triflate.
Rationale for Radiolabeling Strategy
[¹¹C]Methyl iodide or [¹¹C]methyl triflate are the most commonly used reagents for introducing a [¹¹C]methyl group due to their high reactivity.[4] The phenolic hydroxyl group of the precursor is a good nucleophile for this reaction. The use of an automated synthesis module ensures radiation safety and reproducibility.
Overall Workflow for Radiolabeling
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Application Notes and Protocols for the Development of 3-Methylimidazo[1,2-a]pyridine-Based Enzyme Inhibitors
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine in Enzyme Inhibition
The imidazo[1,2-a]pyridine core is a fused bicyclic 5-6 heterocycle that has garnered significant attention in medicinal chemistry, often referred to as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds.[1][2][3] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, particularly enzymes, with high affinity and specificity. Modifications to the core structure, especially at the C2 and C3 positions, have been shown to yield potent inhibitors for various enzyme classes, making this scaffold a fertile ground for drug discovery and development.[4]
This guide provides a comprehensive overview of the key stages in the development of 3-methylimidazo[1,2-a]pyridine-based enzyme inhibitors, from their chemical synthesis to their biochemical and cellular characterization. The protocols and insights provided herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to navigate the complexities of inhibitor development, ensuring both scientific rigor and practical applicability.
Part 1: Chemical Synthesis of the this compound Scaffold
The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various synthetic strategies, including condensation reactions, multicomponent reactions, and oxidative coupling.[1] A common and efficient method for the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives involves the iron-catalyzed reaction of 2-aminopyridines with 2-methyl-nitroolefins.[5] This approach is favored for its simplicity, cost-effectiveness, and tolerance of diverse functional groups.
Protocol 1: Synthesis of a Representative 3-Methyl-2-arylimidazo[1,2-a]pyridine Derivative
This protocol outlines a general procedure for the synthesis of a 3-methyl-2-arylimidazo[1,2-a]pyridine derivative.
Materials:
-
Substituted 2-aminopyridine
-
Substituted 2-methyl-nitroolefin
-
Iron(II) chloride (FeCl2) or another suitable iron catalyst
-
Solvent (e.g., 1,4-dioxane, DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted 2-aminopyridine (1.0 eq) and the substituted 2-methyl-nitroolefin (1.2 eq) in the chosen solvent.
-
Catalyst Addition: Add the iron catalyst (e.g., FeCl2, 10 mol%) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) under an inert atmosphere (e.g., nitrogen or argon) for the required time (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-methyl-2-arylimidazo[1,2-a]pyridine derivative.
-
Characterization: Characterize the final product by standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm its structure and purity.
Caption: Synthetic workflow for a this compound derivative.
Part 2: Biochemical Characterization of Enzyme Inhibitors
A critical step in the development of any enzyme inhibitor is the quantitative assessment of its potency.[6] The half-maximal inhibitory concentration (IC50) is a key parameter that measures the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[7]
Protocol 2: Determination of IC50 for an Enzyme Inhibitor
This protocol provides a general method for determining the IC50 value of a this compound-based inhibitor using a typical spectroscopic enzyme assay.[8][9]
Materials:
-
Purified target enzyme
-
Enzyme substrate
-
Assay buffer (optimized for pH, ionic strength, and any necessary cofactors)
-
Test inhibitor (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in the assay buffer. It is common to perform a serial dilution to cover a wide range of concentrations (e.g., from 100 µM to 1 nM).
-
Reaction Mixture Preparation: In the wells of a 96-well plate, add the assay buffer, the enzyme at a fixed concentration, and the various concentrations of the inhibitor. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a constant temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance or fluorescence over time. The rate of the reaction is determined from the linear portion of the progress curve.
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC50 value.[7]
-
Caption: Workflow for IC50 determination of an enzyme inhibitor.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold allows for the exploration of the structure-activity relationship (SAR), providing valuable information for optimizing inhibitor potency and selectivity.[10][11][12]
| Compound | R1 | R2 | Target Enzyme IC50 (nM) |
| 1a | -H | -Phenyl | 500 |
| 1b | -H | -4-Fluorophenyl | 250 |
| 1c | -Cl | -Phenyl | 150 |
| 1d | -Cl | -4-Fluorophenyl | 50 |
This table presents hypothetical data for illustrative purposes.
Part 3: Cellular Characterization of Enzyme Inhibitors
While in vitro biochemical assays are essential for determining direct enzyme inhibition, it is crucial to evaluate the activity of inhibitors in a more physiologically relevant cellular context.[13] Cell-based assays can provide insights into a compound's cell permeability, off-target effects, and its ability to engage the target enzyme within the cell.[14][15]
Protocol 3: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.[16] This assay is useful for determining the cytotoxic effects of potential inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma, HeLa cervical cancer)[17]
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test inhibitor (this compound derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitor for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control. Plot the percentage of viability versus the logarithm of the inhibitor concentration to determine the IC50 value for cell growth inhibition.
Targeting Cellular Signaling Pathways
Many this compound-based inhibitors target key enzymes in cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[17][18] Western blotting can be used to assess the inhibitor's effect on the phosphorylation status of downstream targets, confirming on-target activity within the cell.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by an imidazo[1,2-a]pyridine derivative.
Conclusion
The development of this compound-based enzyme inhibitors is a multifaceted process that integrates synthetic chemistry, biochemistry, and cell biology. The protocols and methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and evaluation of this promising class of compounds. By understanding the underlying principles and applying these techniques, researchers can accelerate the discovery and development of novel therapeutics targeting a wide range of diseases.
References
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link][19]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). National Center for Biotechnology Information. Retrieved from [Link][20]
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2021). National Center for Biotechnology Information. Retrieved from [Link][17]
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Synthesis of 3-methylthioimidazo[1,2-a]pyridines derivatives. (n.d.). ResearchGate. Retrieved from [Link][22]
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-
Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. (2010). National Center for Biotechnology Information. Retrieved from [Link][14]
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Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. (2012). PLOS ONE. Retrieved from [Link][24]
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Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity. (2022). PubMed. Retrieved from [Link][25]
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Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2020). ACS Publications. Retrieved from [Link][18]
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Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. (2018). ACS Publications. Retrieved from [Link][11]
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Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. (n.d.). ResearchGate. Retrieved from [Link][26]
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Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. (2020). PubMed. Retrieved from [Link][6]
-
Identification and development of 2-methylimidazo [1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors. (2025). ResearchGate. Retrieved from [Link][27]
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Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. (2020). MDPI. Retrieved from [Link]
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Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. (2001). MDPI. Retrieved from [Link][28]
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Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. (n.d.). Auctores. Retrieved from [Link]
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Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. (2004). ACS Publications. Retrieved from [Link][29]
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Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. (2012). PubMed. Retrieved from [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Retrieved from [Link][13]
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Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. Retrieved from [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). Royal Society of Chemistry. Retrieved from [Link][3]
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Unexpected Discovery of Saturated Pyridine Mimetics. (n.d.). ChemRxiv. Retrieved from [Link]
-
Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (n.d.). PubMed. Retrieved from [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved from [Link][16]
-
Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores. (n.d.). ResearchGate. Retrieved from [Link][4]
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Application Notes and Protocols for the Scale-up Synthesis of 3-Methylimidazo[1,2-a]pyridine for Preclinical Studies
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 3-Methylimidazo[1,2-a]pyridine in Preclinical Research
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] this compound, in particular, serves as a crucial building block and a key intermediate in the synthesis of numerous pharmacologically active compounds. As drug candidates progress towards preclinical evaluation, the demand for a robust, scalable, and well-characterized synthetic route becomes paramount. This guide provides a comprehensive overview and a detailed protocol for the gram-scale synthesis of this compound, ensuring high purity suitable for preclinical investigations. We will delve into the mechanistic rationale behind the chosen synthetic strategy, process safety considerations, and rigorous analytical methods for quality control.
Synthetic Strategy: A Critical Evaluation
The most direct and widely adopted method for the synthesis of 3-methyl-substituted imidazo[1,2-a]pyridines is the condensation reaction between 2-aminopyridine and an α-haloketone. This approach, often referred to as the Tschitschibabin reaction, is advantageous for its atom economy, generally good yields, and operational simplicity, making it amenable to scale-up.
Reaction Mechanism and Rationale
The reaction proceeds via a two-step mechanism:
-
N-Alkylation: The nucleophilic amino group of 2-aminopyridine attacks the electrophilic carbon bearing the halogen in chloroacetone, forming a pyridinium salt intermediate.
-
Intramolecular Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization, followed by dehydration to yield the aromatic this compound.
This one-pot synthesis is efficient and avoids the need for protecting groups or harsh reaction conditions, which is highly desirable for large-scale production.[1]
Caption: Reaction mechanism for the synthesis of this compound.
Process Safety and Hazard Analysis
A thorough understanding of the potential hazards associated with the reactants and products is critical for a safe scale-up.
| Compound | Key Hazards | Safety Precautions |
| 2-Aminopyridine | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[2][3][4][5][6] | Wear appropriate PPE (gloves, lab coat, safety glasses). Handle in a well-ventilated fume hood. Avoid dust formation.[3] |
| Chloroacetone | Flammable liquid and vapor. Toxic by inhalation, in contact with skin, and if swallowed. Causes severe skin and eye burns. Lachrymator.[7][8][9][10][11] | Use in a fume hood away from ignition sources. Wear chemical-resistant gloves, safety goggles, and a face shield. Have an eyewash station and safety shower readily available.[7] |
| This compound | Acute toxicity (oral).[2] | Handle with care, wearing standard PPE. Avoid ingestion. |
| Ethanol (Solvent) | Highly flammable liquid and vapor. | Keep away from heat, sparks, and open flames. Use in a well-ventilated area. |
Gram-Scale Synthesis Protocol
This protocol is designed for the synthesis of approximately 10 grams of this compound.
Materials and Equipment
-
2-Aminopyridine (≥98%)
-
Chloroacetone (stabilized, ≥95%)
-
Ethanol (200 proof)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Crystallization dish
Experimental Procedure
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Method:
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (9.41 g, 0.1 mol) in 150 mL of ethanol.
-
Reagent Addition: To the stirred solution, add chloroacetone (9.25 g, 0.1 mol) dropwise over 15 minutes at room temperature. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is ~8 to neutralize the hydrohalic acid formed.
-
Extraction: Transfer the mixture to a 1 L separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a solid.
-
Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight.
Expected Yield: 70-80%
Analytical Characterization for Quality Control
For preclinical studies, rigorous characterization and purity assessment are mandatory.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is recommended for determining the purity of the final compound.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Purity | >99% |
This method should be validated according to ICH guidelines for accuracy, precision, linearity, and robustness.[12][13][14][15]
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
The identity of this compound should be confirmed by ¹H and ¹³C NMR spectroscopy.[4][9]
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
7.98 (d, J = 6.8 Hz, 1H, H-5)
-
7.55 (d, J = 9.1 Hz, 1H, H-8)
-
7.25 (s, 1H, H-2)
-
7.08 (ddd, J = 9.1, 6.7, 1.2 Hz, 1H, H-7)
-
6.69 (td, J = 6.8, 1.2 Hz, 1H, H-6)
-
2.40 (s, 3H, CH₃)
¹³C NMR (101 MHz, CDCl₃) δ (ppm):
-
144.9 (C-8a)
-
133.1 (C-2)
-
124.9 (C-5)
-
123.0 (C-7)
-
117.2 (C-3)
-
112.1 (C-6)
-
11.0 (CH₃)
(Note: Exact chemical shifts may vary slightly depending on the solvent and concentration.)
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound.
-
Expected [M+H]⁺: 133.0769
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of high-purity this compound, a key building block for preclinical drug development. By following the outlined procedures for synthesis, purification, and analytical characterization, researchers can confidently produce this important intermediate with the quality required for further studies. Adherence to the safety guidelines is crucial for a safe and successful scale-up.
References
-
Alkali Metals Ltd. (n.d.). MATERIAL SAFETY DATA SHEET 2-AMINO PYRIDINE. Retrieved from [Link]
-
T3DB. (n.d.). Material Safety Data Sheet Chloroacetone, 96% stabilized with 0.5% CaCO3 MSDS# 97297. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS CHLOROACETONE. Retrieved from [Link]
-
Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]
-
Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents. (n.d.). Med. Chem. Commun. Retrieved from [Link]
-
DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
-
LookChem. (n.d.). Imidazo[1,2-a]pyridine, 3-chloro-5-methyl- Safety Data Sheets(SDS). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, 97%. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3. Gram scale applicability of the methodology. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Retrieved from [Link]
-
PubMed Central. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
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- 5. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. helixchrom.com [helixchrom.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Methylimidazo[1,2-a]pyridine
Welcome to the technical support center for the synthesis of 3-Methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic scaffold. The information provided herein is curated from established literature and practical laboratory experience to ensure scientific integrity and reproducibility.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and its derivatives. The solutions are presented in a question-and-answer format to provide direct and actionable advice.
Issue 1: Low or No Product Yield
Question: My reaction to synthesize this compound is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in the synthesis of this compound is a common issue that can stem from several factors, primarily related to the reactants' quality, reaction conditions, and the chosen synthetic route. The most common synthesis involves the condensation of a 2-aminopyridine derivative with an α-haloketone (e.g., chloroacetone or bromoacetone).[1][2][3][4]
Here is a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry:
-
Purity of 2-Aminopyridine: Ensure the 2-aminopyridine is pure and free from moisture. Impurities can interfere with the initial nucleophilic attack.
-
Stability of α-Haloketone: α-Haloketones can be lachrymatory and unstable. Use a freshly opened or purified bottle. Consider in situ generation of the α-haloketone if stability is a concern.[5]
-
Stoichiometry: A slight excess of the α-haloketone (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion. However, a large excess can lead to side reactions.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. While ethanol is commonly used, other solvents like DMF, acetonitrile, or even water under specific conditions can be effective.[4][6] For instance, catalyst-free reactions in water have been reported to give good to excellent yields.[6]
-
Temperature: The reaction temperature often needs optimization. While some protocols suggest room temperature, others require heating (e.g., 60-80 °C or reflux).[1][2] Microwave irradiation can also be employed to accelerate the reaction and improve yields.[1][5]
-
Base: The presence and choice of a base can be crucial. A mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is often used to neutralize the hydrohalic acid formed during the reaction, which can otherwise protonate the 2-aminopyridine, rendering it non-nucleophilic.[2][4]
-
-
Reaction Mechanism Considerations: The reaction proceeds through an initial SN2 reaction between the pyridine nitrogen of 2-aminopyridine and the α-haloketone to form a pyridinium salt intermediate, followed by an intramolecular cyclization and dehydration.[2]
-
Initial Alkylation vs. Cyclization: If the initial alkylation is slow, the overall reaction will not proceed. If the cyclization is the rate-limiting step, you might observe the accumulation of the pyridinium intermediate. Monitoring the reaction by TLC or LC-MS can help identify the bottleneck.
-
Workflow for Troubleshooting Low Yield
Below is a DOT script for a workflow diagram to systematically address low yield issues.
Caption: A systematic workflow for troubleshooting low yields in this compound synthesis.
Issue 2: Formation of Impurities and Side Products
Question: I am observing significant impurity peaks in my crude product. What are the common side reactions, and how can I minimize them?
Answer:
The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Dimerization or Polymerization of the α-Haloketone: α-Haloketones, especially in the presence of a base, can undergo self-condensation or polymerization.
-
Mitigation: Add the α-haloketone slowly to the reaction mixture containing the 2-aminopyridine. Avoid using an unnecessarily strong base or a high concentration of the base.
-
-
Formation of Regioisomers: If a substituted 2-aminopyridine is used, there is a possibility of forming regioisomers depending on which nitrogen atom acts as the initial nucleophile. However, for 2-aminopyridine itself, the pyridine nitrogen is significantly more nucleophilic.
-
Over-alkylation: If the product, this compound, is sufficiently nucleophilic, it could potentially react with the α-haloketone, leading to undesired byproducts.
-
Incomplete Cyclization: The pyridinium intermediate may persist in the final mixture if the cyclization step is not complete.
-
Mitigation: Ensure adequate reaction time and temperature. The addition of a dehydrating agent or performing the reaction under conditions that favor water removal (e.g., Dean-Stark apparatus) can sometimes help, although this is less common for this specific synthesis.
-
Data on Reaction Condition Optimization
The following table summarizes the impact of various parameters on the reaction yield, based on literature reports.
| Parameter | Variation | Expected Impact on Yield | Rationale |
| Solvent | Ethanol, DMF, Acetonitrile, Water | Varies; DMF and water can be highly effective.[4][6] | Solvent polarity and its ability to solvate the transition state are crucial. Water can act as a green and efficient medium.[6] |
| Temperature | Room Temp to Reflux | Generally increases with temperature, up to a point. | Provides the necessary activation energy for both the initial SN2 reaction and the subsequent cyclization. |
| Base | NaHCO₃, K₂CO₃, No Base | Often improves yield by neutralizing acidic byproducts.[2][4] | Prevents protonation of the 2-aminopyridine, maintaining its nucleophilicity. |
| Catalyst | None, Lewis Acids (e.g., FeCl₃), Metal Catalysts (e.g., CuI) | Can significantly improve yield and selectivity, especially for more complex substrates.[3][7] | Catalysts can activate the substrates or facilitate key steps in the reaction mechanism. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound from 2-aminopyridine and chloroacetone?
A1: The reaction follows a two-step sequence:
-
Nucleophilic Substitution: The endocyclic nitrogen atom of 2-aminopyridine acts as a nucleophile and attacks the α-carbon of chloroacetone, displacing the chloride ion to form an N-acetonyl-2-aminopyridinium chloride intermediate.[2]
-
Intramolecular Cyclization and Dehydration: The exocyclic amino group of the pyridinium intermediate then attacks the carbonyl carbon in an intramolecular fashion. The resulting tetrahedral intermediate eliminates a molecule of water to form the aromatic this compound ring system.[2]
Below is a DOT script illustrating this mechanism.
Caption: The general reaction mechanism for the synthesis of this compound.
Q2: Are there alternative, more "green" synthetic methods available?
A2: Yes, significant efforts have been made to develop more environmentally friendly synthetic routes. These include:
-
Catalyst-free synthesis in water: Several procedures report good to excellent yields by simply heating the reactants in water, avoiding the use of organic solvents.[6]
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption, often leading to higher yields and cleaner reactions.[1][5]
-
Multicomponent reactions: One-pot multicomponent reactions (MCRs) offer high atom economy and reduce the number of synthetic steps and purification stages.[8][9]
Q3: How do substituents on the 2-aminopyridine ring affect the reaction?
A3: Substituents on the 2-aminopyridine ring can have a significant electronic and steric effect on the reaction rate and yield.
-
Electron-donating groups (EDGs) generally increase the nucleophilicity of the pyridine nitrogen, accelerating the initial alkylation step and often leading to higher yields.
-
Electron-withdrawing groups (EWGs) decrease the nucleophilicity of the pyridine nitrogen, which can slow down the reaction and may require more forcing conditions (higher temperature, longer reaction time) to achieve a good yield.[5]
-
Steric hindrance from bulky substituents near the nitrogen atoms can also impede the reaction.
Q4: What is the best way to purify the final product?
A4: The purification method depends on the nature of the impurities and the scale of the reaction.
-
Crystallization: If the product is a solid and the impurities have different solubility profiles, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) is often an effective method for obtaining high-purity material.
-
Column Chromatography: For complex mixtures or to isolate the product from closely related impurities, column chromatography on silica gel is the most common method. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically used as the eluent.
-
Acid-Base Extraction: Since the product is basic, an acid-base extraction can be used to separate it from non-basic impurities. The crude product can be dissolved in an organic solvent and extracted with a dilute acid (e.g., 1M HCl). The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) and the product is extracted back into an organic solvent.
Experimental Protocol: A General Procedure for the Synthesis of this compound
This protocol is a starting point and may require optimization for specific substrates and scales.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 eq) and a suitable solvent (e.g., ethanol, 5-10 mL per mmol of 2-aminopyridine).
-
Addition of Base: Add a mild base such as sodium bicarbonate (1.5 eq).
-
Addition of α-Haloketone: While stirring, add chloroacetone (1.1 eq) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (or a lower optimized temperature) and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.
-
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Ilie, M., & Ilas, J. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35123–35136. [Link]
-
Hamdi, A., El hammoudani, Y., Ahari, M., Amhamdi, H., Salhi, A., Elyoussfi, A., Akichouh, E. H., & El aatiaoui, A. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
- Jaber, A. M., & Al-Mahadeen, M. M. (2025). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Mini-Reviews in Organic Chemistry.
-
Various Authors. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. [Link]
-
Reddy, T. J., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. Organic & Biomolecular Chemistry, 17(37), 8563-8567. [Link]
-
Meanwell, N. A., et al. (1991). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 34(9), 2906-2916. [Link]
-
Santra, S., et al. (2012). FeCl3-Catalyzed Tandem Reaction of 2-Aminopyridines with Nitroolefins: A Simple and Efficient Method for the Synthesis of 3-Unsubstituted Imidazo[1,2-a]pyridines. Synlett, 23(19), 2779-2782. [Link]
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2023). Molecules, 28(15), 5789. [Link]
- Adib, M., et al. (2010).
-
Ilie, M., & Ilas, J. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35123-35136. [Link]
-
Ananthan, S., et al. (2012). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 3(11), 904-908. [Link]
- Kushwaha, N. D., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1563-1566.
-
Al-Ostath, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. Molecules, 28(22), 7622. [Link]
- Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(3).
- Groebke, K., et al. (1998).
- Kulyk, O., et al. (2022). Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. Chemistry of Heterocyclic Compounds, 58(4/5), 227-234.
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- 8. pubs.acs.org [pubs.acs.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
"common byproducts in the synthesis of imidazo[1,2-a]pyridines"
Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address the specific challenges and common byproducts encountered during your experiments. Our goal is to provide not just procedural guidance, but also the underlying chemical principles to empower you to optimize your synthetic routes, increase yields, and ensure the purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of starting 2-aminopyridine in my crude reaction mixture, even after extended reaction times. What could be the issue?
A1: Unreacted 2-aminopyridine can be a sign of several issues. Firstly, ensure your α-haloketone is sufficiently reactive and has not degraded. If you are generating the α-haloketone in situ (e.g., in an Ortoleva-King type reaction), the halogenation step may be inefficient.[1] Consider increasing the amount of the halogenating agent or optimizing the temperature for this step. Secondly, the basicity of the reaction medium is crucial. An insufficient amount of base, or a base that is too weak, may not effectively deprotonate the pyridinium intermediate, hindering the final cyclization. Conversely, a base that is too strong can promote undesired side reactions of the α-haloketone.
Q2: My desired imidazo[1,2-a]pyridine product is contaminated with a compound of the same mass, suggesting an isomeric byproduct. What is the likely structure and how can I avoid it?
A2: A common isomeric byproduct is the result of N-alkylation at the exocyclic amino group of 2-aminopyridine, rather than the desired endocyclic nitrogen. This leads to the formation of an N-phenacyl-2-aminopyridine intermediate which may not cyclize, or could potentially cyclize to a different, undesired heterocyclic system. The key to avoiding this is to favor the greater nucleophilicity of the endocyclic pyridine nitrogen. Running the reaction in a non-polar solvent can help, as it disfavors the charge separation in the transition state leading to exocyclic alkylation. Additionally, the choice of base is critical; a bulky, non-nucleophilic base can sterically hinder the attack at the exocyclic amine.
Q3: In my Groebke–Blackburn–Bienaymé (GBB) reaction, I am observing a complex mixture of products and low yield of the desired 3-aminoimidazo[1,2-a]pyridine. What are the likely side reactions?
A3: The GBB reaction, being a multi-component reaction, is susceptible to various side reactions if not properly optimized.[2][3][4] One common issue is the formation of byproducts from reactions between the starting materials. For instance, the aldehyde and isocyanide can react to form an α-adduct, which can then be trapped by the amine or other nucleophiles present.[5] Additionally, isocyanides can undergo self-polymerization under certain conditions. To mitigate these issues, ensure a high concentration of the 2-aminopyridine and aldehyde to favor the formation of the initial imine intermediate before the addition of the isocyanide. Careful control of stoichiometry and reaction temperature is also paramount.
Troubleshooting Guides
This section provides detailed troubleshooting for common byproducts encountered in the synthesis of imidazo[1,2-a]pyridines.
Byproduct 1: Uncyclized N-Phenacyl-2-aminopyridinium Salt
-
Issue: The presence of a significant amount of the uncyclized pyridinium salt intermediate in the final product mixture. This is often observed in reactions of 2-aminopyridines with α-haloketones.
-
Causality: The final step in this synthesis is an intramolecular cyclization that requires a base to deprotonate the intermediate, followed by dehydration. If the base is too weak, or if the reaction temperature is too low, this cyclization will be slow or incomplete.
-
Identification:
-
1H NMR: Look for a characteristic singlet for the methylene protons adjacent to the carbonyl group and the pyridinium nitrogen, typically in the range of 5.5-6.0 ppm. The aromatic protons on the pyridine ring will also be shifted downfield compared to the final product due to the positive charge.
-
Mass Spectrometry: The mass of this intermediate will be that of the 2-aminopyridine plus the α-haloketone, minus the halide. It will have the same mass as the desired product plus a molecule of water.
-
-
Mitigation Strategies:
-
Optimize the Base: Switch to a stronger, non-nucleophilic base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or a carbonate base like K2CO3 or Cs2CO3 to facilitate the final cyclization.
-
Increase Reaction Temperature: Gently heating the reaction mixture after the initial alkylation step can often drive the cyclization to completion.
-
Choice of Solvent: A more polar solvent can help to stabilize the charged intermediate, but may also slow down the subsequent cyclization. Experiment with solvents of varying polarity.
-
Byproduct 2: Aldol Condensation Products of the Carbonyl Starting Material
-
Issue: In syntheses starting from ketones or aldehydes, particularly under basic conditions, self-condensation byproducts can form, reducing the yield of the desired imidazo[1,2-a]pyridine.
-
Causality: Many of the reaction conditions used for imidazo[1,2-a]pyridine synthesis, especially those employing strong bases, are also conducive to aldol-type reactions between enolizable carbonyl compounds.
-
Identification:
-
1H NMR: The 1H NMR spectrum of the crude product may show complex signals in the aliphatic region, and potentially new olefinic protons if a dehydration has occurred.
-
Mass Spectrometry: Look for masses corresponding to dimers of the starting carbonyl compound, or the dimer minus a molecule of water.
-
-
Mitigation Strategies:
-
Order of Addition: Add the base slowly to the reaction mixture containing the 2-aminopyridine and the carbonyl compound. This keeps the concentration of the enolate low at any given time.
-
Choice of Base: Use a weaker base if possible, or a sterically hindered base that is less likely to promote the aldol reaction.
-
Temperature Control: Running the reaction at a lower temperature can help to disfavor the aldol condensation, which typically has a higher activation energy than the desired reaction.
-
Byproduct 3: Regioisomeric Imidazo[2,1-b]thiazoles (when using 2-aminothiazole)
-
Issue: When using a 2-aminothiazole instead of a 2-aminopyridine, there is the possibility of forming the isomeric imidazo[2,1-b]thiazole byproduct in addition to the desired imidazo[1,2-a]pyridine analogue.
-
Causality: 2-Aminothiazole has two nucleophilic nitrogen atoms that can participate in the initial alkylation step. While the endocyclic nitrogen is generally more nucleophilic, the exocyclic nitrogen can also react, leading to the formation of the regioisomeric product.
-
Identification:
-
1H and 13C NMR: The chemical shifts of the protons and carbons in the heterocyclic core will be different for the two isomers. 2D NMR techniques such as HMBC and NOESY can be invaluable in definitively assigning the structure.
-
X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction is the most definitive method for structure elucidation.
-
-
Mitigation Strategies:
-
Solvent Effects: As with the exocyclic N-alkylation of 2-aminopyridine, using a less polar solvent can favor alkylation at the endocyclic nitrogen.
-
Steric Hindrance: Introducing a bulky substituent on the 2-aminothiazole can help to direct the alkylation to the more accessible endocyclic nitrogen.
-
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Phenylimidazo[1,2-a]pyridine via Ortoleva-King Type Reaction
-
To a solution of acetophenone (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL) is added 2-aminopyridine (1.2 mmol) and iodine (1.2 mmol).
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Upon consumption of the starting material, the reaction is cooled to room temperature and a solution of sodium thiosulfate is added to quench the excess iodine.
-
The mixture is then made basic by the addition of a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for the Groebke–Blackburn–Bienaymé (GBB) Synthesis of a 3-Aminoimidazo[1,2-a]pyridine
-
To a solution of 2-aminopyridine (1.0 mmol) and an aldehyde (1.0 mmol) in a suitable solvent (e.g., methanol, 5 mL) is added a catalytic amount of a Lewis acid (e.g., Sc(OTf)3, 10 mol%).
-
The mixture is stirred at room temperature for 30 minutes.
-
An isocyanide (1.0 mmol) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Data Presentation
| Byproduct Type | Identification | Mitigation Strategies |
| Uncyclized Pyridinium Salt | 1H NMR: Singlet at 5.5-6.0 ppm. MS: M+H2O of product. | Optimize base, increase temperature. |
| Aldol Condensation | 1H NMR: Complex aliphatic signals. MS: Dimer of carbonyl starting material. | Slow addition of base, use weaker/bulkier base, lower temperature. |
| Regioisomeric Products | 2D NMR (HMBC, NOESY), X-ray crystallography. | Use less polar solvent, introduce steric hindrance. |
Visualizations
Diagram 1: General Reaction Scheme for Imidazo[1,2-a]pyridine Synthesis
Caption: Synthesis of imidazo[1,2-a]pyridines.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting low reaction yields.
References
-
Dömling, A. (2003). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Molecules, 8(1), 1-3. [Link]
-
Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. [Link]
-
Shaaban, M. R., et al. (2023). Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia, 3(2), 589-610. [Link]
-
Sharma, A., et al. (2016). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Molecular Diversity, 20(1), 233-254. [Link]
-
de Moliner, F., et al. (2017). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 22(11), 1849. [Link]
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
-
Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
-
Ruijter, E., et al. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]
-
Anonymous. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. PharmaTech, 1-1. [Link]
-
Grygorenko, O. O., et al. (2024). Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. Beilstein Journal of Organic Chemistry, 20, 1168-1177. [Link]
-
Saini, A., et al. (2016). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 52(20), 3944-3961. [Link]
-
Ciaffara, V., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]
-
Anonymous. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science, 12(3), 1-7. [Link]
-
Anonymous. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbio, 1-1. [Link]
-
Kurteva, V., & Lubenov, L. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34053–34076. [Link]
-
Anonymous. (2016). Regiospecific Synthesis of 3-Substituted Imidazo [1, 2-a] pyridines. Organic Syntheses, 93, 233-245. [Link]
-
Anonymous. (2024). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal, 1-1. [Link]
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [https://www.researchgate.net/publication/381442008_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])
-
Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103987. [Link]
-
Adingra, K. M. A., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12(4), 81-91. [Link]
-
Anonymous. (2024). NMR spectroscopy data (pyridine-d 5 ) for compound 2. ResearchGate, 1-1. [Link]
-
Calderon-Rangel, D., et al. (2022). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molbank, 2022(3), M1437. [Link]
-
Al-Masoudi, N. A., et al. (2019). H.NMR-Spectrum of Compound{2}. ResearchGate, 1-1. [Link]
-
Al-Lami, N. (2018). Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their Biological Activity. Al-Nahrain Journal of Science, 21(1), 26-36. [Link]
-
Powers, D. C., et al. (2014). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Organic Letters, 16(23), 6144–6147. [Link]
Sources
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
"overcoming challenges in the regioselective functionalization of imidazo[1,2-a]pyridine"
Welcome to the technical support center for the regioselective functionalization of imidazo[1,2-a]pyridines. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of modifying this privileged scaffold. The imidazo[1,2-a]pyridine core is a cornerstone in numerous marketed drugs and clinical candidates, making its precise functionalization a critical task.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome common challenges and achieve your synthetic goals with confidence.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during the regioselective functionalization of imidazo[1,2-a]pyridines. The solutions are based on established chemical principles and field-proven insights.
Issue 1: Poor Regioselectivity Between C-3 and C-5 Positions in Electrophilic Substitution
Question: I am attempting an electrophilic substitution (e.g., halogenation, nitration) on my imidazo[1,2-a]pyridine substrate, but I am observing a mixture of C-3 and C-5 isomers. How can I favor C-3 functionalization?
Answer:
This is a common challenge rooted in the electronic properties of the imidazo[1,2-a]pyridine ring system. The C-3 position is generally the most electron-rich and nucleophilic, making it the kinetically favored site for electrophilic attack.[3][4] However, the C-5 position can also be activated, leading to mixtures.
Causality and Strategic Solutions:
-
Understanding the Mechanism: Electrophilic attack at C-3 results in a more stable cationic intermediate where the aromaticity of the six-membered pyridine ring is maintained.[3][4] Attack at other positions can disrupt this aromaticity, leading to higher energy intermediates.
-
Reaction Conditions are Key:
-
Temperature: Lowering the reaction temperature often enhances selectivity for the kinetically favored C-3 product.
-
Solvent: The choice of solvent can influence the reactivity of the electrophile and the stability of the intermediates. Experiment with a range of solvents from non-polar (e.g., dichloromethane, DCE) to polar aprotic (e.g., DMF, acetonitrile).
-
Electrophile Reactivity: A less reactive electrophile will be more selective. For instance, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for halogenation often provides better C-3 selectivity than using elemental bromine or chlorine.
-
-
Substituent Effects: The electronic nature of substituents on the imidazo[1,2-a]pyridine core can significantly influence regioselectivity. Electron-donating groups (EDGs) on the pyridine ring can enhance the nucleophilicity of the C-5 and C-7 positions, potentially leading to reduced C-3 selectivity. Conversely, electron-withdrawing groups (EWGs) generally favor C-3 functionalization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor C-3/C-5 regioselectivity.
Issue 2: Low Yield in Direct C-H Arylation Reactions
Question: My palladium-catalyzed direct C-H arylation at the C-3 position of imidazo[1,2-a]pyridine is giving low yields. What are the critical parameters to optimize?
Answer:
Direct C-H arylation is a powerful tool, but its efficiency is highly dependent on a synergistic interplay of catalyst, ligand, oxidant, and reaction conditions.[5] Low yields often point to suboptimal tuning of these parameters.
Causality and Strategic Solutions:
-
Catalyst and Ligand Choice: While ligand-free palladium acetate can be effective, phosphine ligands or N-heterocyclic carbene (NHC) ligands often improve catalytic activity and stability.[5] The choice of ligand is crucial and substrate-dependent.
-
Oxidant/Additive: Many direct C-H arylations require an oxidant to regenerate the active Pd(II) catalyst. Common oxidants include Cu(OAc)₂, Ag₂CO₃, or even O₂ (air). The choice of base (e.g., K₂CO₃, Cs₂CO₃, PivOH) is also critical for the C-H activation step.
-
Solvent and Temperature: High-boiling polar aprotic solvents like DMF, DMAc, or dioxane are often necessary to achieve the required reaction temperatures (typically >100 °C).
-
Substrate Electronics: Electron-rich aryl halides and electron-rich imidazo[1,2-a]pyridines generally react faster. If you are using an electron-deficient imidazo[1,2-a]pyridine or an electron-rich aryl halide, you may need more forcing conditions or a more active catalyst system.
Optimization Table for C-3 Direct Arylation:
| Parameter | Initial Condition | Alternative 1 | Alternative 2 | Rationale |
| Catalyst | Pd(OAc)₂ | PdCl₂(PPh₃)₂ | Pd(dppf)Cl₂ | Ligated Pd can offer higher stability and turnover. |
| Ligand | None | PPh₃ | XPhos | Bulky, electron-rich ligands can promote C-H activation. |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | Stronger, more soluble bases can facilitate proton abstraction. |
| Solvent | Toluene | Dioxane | DMAc | Higher boiling point and polarity can improve solubility and reaction rates. |
| Temperature | 100 °C | 120 °C | 140 °C | C-H activation often has a high activation energy barrier. |
Issue 3: Difficulty in Achieving C-5 Functionalization
Question: I need to introduce a substituent at the C-5 position, but my reactions default to C-3. How can I achieve C-5 selectivity?
Answer:
Overcoming the intrinsic preference for C-3 functionalization requires a strategic shift from standard electrophilic substitution conditions. The most reliable methods involve directed C-H activation or specific radical-based approaches.
Causality and Strategic Solutions:
-
Directed C-H Activation: Installing a directing group at a nearby position (e.g., N-1 or C-2) can chelate to a transition metal catalyst (commonly Rh(III) or Ru(II)) and direct functionalization to the C-5 position.[6] For example, an N-methoxyamide directing group on the imidazo[1,2-a]pyridine-3-carboxamide has been shown to effectively direct arylation to the C-5 position.[6]
-
Radical Borylation: Recent advances have shown that visible light-induced Minisci-type radical borylation can selectively functionalize the C-5 position.[7] This approach operates through a different mechanism than electrophilic substitution, thus circumventing the inherent C-3 preference.
Conceptual Workflow for C-5 Functionalization:
Caption: Strategies for achieving C-5 functionalization.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is the C-3 position of imidazo[1,2-a]pyridine so reactive towards electrophiles?
The high reactivity of the C-3 position is a result of the electronic structure of the bicyclic system. The nitrogen atom at position 1 (N-1) is a strong electron-donating atom through resonance. This donation increases the electron density across the imidazole ring, with the highest electron density localized at the C-3 carbon. This makes C-3 the most nucleophilic site and the most susceptible to attack by electrophiles.[3][4]
Q2: What are the advantages of using visible-light photoredox catalysis for functionalizing imidazo[1,2-a]pyridines?
Visible-light photoredox catalysis offers several advantages over traditional methods:[1]
-
Mild Reaction Conditions: Reactions are often performed at room temperature, which improves functional group tolerance and can prevent side reactions.
-
Sustainability: It utilizes light as a renewable energy source and can reduce the reliance on stoichiometric, harsh oxidants or reductants.
-
Novel Reactivity: It enables unique transformations, particularly those involving radical intermediates, which can lead to regioselectivities that are complementary to traditional ionic pathways.[8][9] For example, photoredox catalysis has been successfully employed for C-3 trifluoromethylation, arylation, and formylation.[1][10]
Q3: Can I functionalize the pyridine ring (C-6, C-7, C-8) directly?
Direct C-H functionalization of the pyridine ring is more challenging than the imidazole ring due to its electron-deficient nature.[11] However, it is possible under certain conditions:
-
Directed Ortho-Metalation (DOM): If a directing group is present on the pyridine ring, it can direct metalation and subsequent functionalization to an adjacent position.
-
Halogen Dance Reactions: A halogen substituent on the pyridine ring can sometimes be isomerized to a different position under the influence of a strong base.
-
Pre-functionalization: A more common strategy is to start with a pre-functionalized 2-aminopyridine before constructing the imidazo[1,2-a]pyridine core. Alternatively, dihalogenated imidazo[1,2-a]pyridines can be selectively functionalized at one position, followed by functionalization at the other.[12]
Part 3: Key Experimental Protocols
Protocol 1: Regioselective C-3 Bromination
This protocol provides a reliable method for the C-3 bromination of imidazo[1,2-a]pyridines using a mild brominating agent.
Materials:
-
Imidazo[1,2-a]pyridine substrate (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 equiv)
-
Acetonitrile (MeCN) or Dichloromethane (DCM) (5 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon) is recommended but not always essential.
Procedure:
-
To a round-bottom flask, add the imidazo[1,2-a]pyridine substrate (1.0 mmol).
-
Add the solvent (5 mL) and stir until the substrate is fully dissolved.
-
Cool the mixture to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (1.05 mmol) portion-wise over 5 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 3-bromo-imidazo[1,2-a]pyridine.
Self-Validation: The high regioselectivity of this reaction is a key validation point. Analysis of the crude reaction mixture by ¹H NMR should show a single major product, with the disappearance of the C-3 proton signal and the appearance of other aromatic protons shifted accordingly. A transition-metal-free approach using sodium bromite has also been reported to give excellent regioselectivity for 3-bromo-imidazo[1,2-a]pyridines.[13][14]
Protocol 2: Palladium-Catalyzed C-3 Direct Arylation with Aryl Bromides
This protocol is a starting point for the direct arylation of the C-3 position, adapted from literature procedures.[5] Optimization may be required for specific substrates.
Materials:
-
Imidazo[1,2-a]pyridine substrate (0.5 mmol)
-
Aryl bromide (0.6 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.005 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv)
-
Pivalic acid (PivOH) (0.15 mmol, 30 mol%)
-
N,N-Dimethylacetamide (DMAc) (2 mL)
-
Schlenk flask or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add imidazo[1,2-a]pyridine (0.5 mmol), aryl bromide (0.6 mmol), Pd(OAc)₂ (1 mol%), and K₂CO₃ (1.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add DMAc (2 mL) and PivOH (0.15 mmol) via syringe.
-
Seal the flask and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions can take 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the 3-aryl-imidazo[1,2-a]pyridine.
Self-Validation: The success of this protocol is validated by the selective formation of the C-3 arylated product. ¹H NMR and ¹³C NMR spectroscopy should confirm the regiochemistry of the substitution. The absence of starting material and byproducts such as homocoupled aryl bromide indicates an efficient catalytic cycle.
References
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022, January 20). ChemistrySelect. Retrieved January 2, 2026, from [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. (n.d.). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. (n.d.). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. (2016, July 19). National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
Exploring Synthesis and Functionalization of Imidazo[1,2˗a]pyridines: A Promising Heterocyclic Framework. (n.d.). Scilit. Retrieved January 2, 2026, from [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
-
Regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines. (n.d.). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
-
Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2022, May 27). National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. (n.d.). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
-
Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. (2024, October 6). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
-
Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2022, May 27). Semantic Scholar. Retrieved January 2, 2026, from [Link]
-
Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014, November 18). Chemistry Stack Exchange. Retrieved January 2, 2026, from [Link]
-
Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021, December 14). ACS Omega. Retrieved January 2, 2026, from [Link]
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021, January 20). Letters in Applied NanoBioScience. Retrieved January 2, 2026, from [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019, March 1). ACS Omega. Retrieved January 2, 2026, from [Link]
-
Regioselective, Solvent- and Metal-Free Chalcogenation of Imidazo[1,2-a]pyridines by Employing I2 /DMSO as the Catalytic Oxidation System. (2016, August 8). PubMed. Retrieved January 2, 2026, from [Link]
-
C‐3 and C‐5 functionalization of imidazo[1,2‐a]pyridine. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Regioselective arylation of imidazo[1, 2‐a]pyridine. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Directed regioselective arylation of imidazo[1,2-a]pyridine-3-carboxamides using Rh(III) catalysis. (n.d.). Semantic Scholar. Retrieved January 2, 2026, from [Link]
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives: Carbene Transformations or C-H Functionalizations. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
-
Calculation-assisted regioselective functionalization of the imidazo[1,2- a ]pyrazine scaffold via zinc and magnesium organometallic intermediates. (2023, September 28). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. (2023, June 19). CoLab. Retrieved January 2, 2026, from [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
-
Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
-
Phosphine-Free Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines with Aryl Bromides at Low Catalyst Loading. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]
-
Copper-Catalyzed C-3 Functionalization of Imidazo[1,2-a]pyridines with 3-Indoleacetic Acids. (2021, August 13). ACS Publications. Retrieved January 2, 2026, from [Link]
-
Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives: Carbene Transformations or C-H Functionalizations. (n.d.). Semantic Scholar. Retrieved January 2, 2026, from [Link]
-
Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. (2022, August 6). ResearchGate. Retrieved January 2, 2026, from [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024, July 24). MDPI. Retrieved January 2, 2026, from [Link]
-
(PDF) Electrophilic Substitution In Azines. (2015, November 25). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
-
A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. (n.d.). Journal of the American Chemical Society. Retrieved January 2, 2026, from [Link]
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- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 9. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
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"optimizing reaction conditions for the synthesis of 3-Methylimidazo[1,2-a]pyridine"
Technical Support Center: Synthesis of 3-Methylimidazo[1,2-a]pyridine
Welcome to the dedicated technical support center for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we will delve into the critical parameters of the reaction, troubleshoot common issues, and provide evidence-based strategies to optimize your synthetic outcomes.
Foundational Principles of the Synthesis
The synthesis of this compound typically proceeds via the condensation of 2-aminopyridine with a 3-carbon α-haloketone, such as chloroacetone. This reaction, a variation of the Tschitschibabin reaction, is a cornerstone in heterocyclic chemistry, valued for its efficiency in constructing the imidazo[1,2-a]pyridine scaffold, a privileged core in many pharmacologically active compounds.
The general mechanism involves an initial SN2 reaction where the exocyclic nitrogen of 2-aminopyridine attacks the electrophilic carbon of chloroacetone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic bicyclic system. Understanding this pathway is crucial for diagnosing and resolving experimental challenges.
Reaction Scheme:
Caption: General reaction mechanism for the synthesis of this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions based on established chemical principles.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields are a frequent challenge and can stem from several factors. A systematic approach is key to identifying the root cause.
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Incomplete Reaction: The reaction may not be reaching completion due to insufficient heating or reaction time. The intramolecular cyclization step often requires elevated temperatures to overcome the activation energy barrier.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials persist, consider increasing the reaction temperature or extending the reaction time.
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Suboptimal Solvent Choice: The polarity of the solvent plays a critical role in both the SN2 and cyclization steps.
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Solution: While ethanol or isopropanol are commonly used, a solvent screen can be highly effective. Polar aprotic solvents like DMF or acetonitrile can sometimes accelerate the initial SN2 reaction.
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Degradation of Starting Material or Product: 2-Aminopyridine can be susceptible to side reactions at high temperatures, and the product itself can degrade under harsh conditions.
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Solution: Ensure your 2-aminopyridine is pure. If the reaction requires high temperatures, conduct it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
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Troubleshooting Workflow for Low Yield: dot digraph "Low_Yield_Troubleshooting" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
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Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Cross-Coupling of Imidazo[1,2-a]pyridines
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving the imidazo[1,2-a]pyridine scaffold. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields. The unique electronic properties of the imidazo[1,2-a]pyridine ring system can present specific hurdles in these transformations. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues and systematically guide you toward successful reaction outcomes.
Troubleshooting Guide: A Symptom-Based Approach
Low yields in cross-coupling reactions are often multifactorial. This section is structured to help you diagnose the problem based on your experimental observations.
Q1: My reaction is sluggish, showing significant amounts of unreacted starting material even after extended reaction times. What are the likely causes?
This is a common issue and often points to problems with catalyst activity or suboptimal reaction conditions.
Possible Causes & Solutions:
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Catalyst Inhibition/Deactivation: The nitrogen atoms in the imidazo[1,2-a]pyridine scaffold, particularly the pyridine nitrogen, can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1]
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Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands can sterically shield the palladium center and promote the desired catalytic cycle over inhibitory coordination.
-
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Inadequate Base Strength or Solubility: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation and reductive elimination steps.
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Solution: Screen a variety of bases. For Suzuki-Miyaura couplings, inorganic bases like K₃PO₄, Cs₂CO₃, or Ba(OH)₂ are often effective.[2] For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are typically required.[3] Ensure the chosen base has adequate solubility in the reaction solvent. In some cases, using a mixed solvent system or adding a phase-transfer catalyst can improve base efficacy.[4]
-
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Suboptimal Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions.[1]
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Solution: Perform a temperature screen. Start at a moderate temperature (e.g., 80 °C) and incrementally increase it, monitoring for both product formation and decomposition of starting materials or product.
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Q2: I am observing significant formation of homocoupled products from my coupling partner (e.g., boronic acid in a Suzuki reaction). How can I minimize this?
Homocoupling is a frequent side reaction, particularly in Suzuki-Miyaura couplings, and is often indicative of issues with the catalytic cycle's timing or the presence of oxygen.
Possible Causes & Solutions:
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Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can promote the oxidative homocoupling of boronic acids.[1]
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Solution: Ensure rigorous degassing of your solvent and reaction mixture. The freeze-pump-thaw method is highly effective.[4] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.
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Slow Oxidative Addition: If the oxidative addition of the imidazo[1,2-a]pyridine halide to the Pd(0) center is slow, the transmetalation and subsequent homocoupling of the boronic acid can become a competitive pathway.
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Solution: Consider using a more reactive halide on your imidazo[1,2-a]pyridine (I > Br > Cl).[4] Additionally, ligand choice is critical; bulky, electron-donating ligands can accelerate oxidative addition.
-
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Palladium Precatalyst Choice: The choice of palladium source can influence the rate of in situ reduction to the active Pd(0) species.
-
Solution: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources that require in situ reduction.[5]
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Q3: My desired product is forming, but I'm also getting a significant amount of a dehalogenated imidazo[1,2-a]pyridine byproduct. What is causing this hydrodehalogenation?
Hydrodehalogenation is a common side reaction, particularly in reactions run at higher temperatures or with certain bases and solvents.
Possible Causes & Solutions:
-
Presence of Protic Impurities: Water or other protic impurities can serve as a proton source for the hydrodehalogenation of the aryl halide.
-
Solution: Use anhydrous solvents and ensure all reagents are thoroughly dried.
-
-
Base-Mediated Decomposition: Some strong bases, in combination with certain solvents, can promote hydrodehalogenation.
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Solution: Screen alternative bases. For instance, if you are using NaOtBu in THF and observing significant hydrodehalogenation, consider switching to a weaker base like K₃PO₄ or a different solvent system.
-
-
Ligand Effects: The nature of the ligand can influence the relative rates of productive cross-coupling versus hydrodehalogenation.
-
Solution: Experiment with different classes of ligands. If a monodentate phosphine ligand is leading to this side reaction, a bidentate ligand might offer more stability to the palladium complex and disfavor the hydrodehalogenation pathway.
-
Q4: The reaction works well for simple aryl coupling partners, but when I use more complex or electron-deficient/electron-rich partners, the yield drops dramatically. How can I improve the substrate scope?
The electronic and steric properties of both coupling partners significantly impact the reaction's success.
Possible Causes & Solutions:
-
Electronic Mismatch: The electronic nature of the coupling partners can affect both the oxidative addition and reductive elimination steps. For example, electron-deficient aryl halides are generally more reactive in oxidative addition.[6]
-
Solution: Adjust the ligand. For electron-rich aryl halides, more electron-rich and bulky ligands are often required to facilitate oxidative addition. Conversely, for electron-deficient partners, a less electron-rich ligand might be optimal. A systematic screening of ligands is often necessary.
-
-
Steric Hindrance: Sterically demanding coupling partners can slow down the reaction by impeding approach to the metal center.
-
Solution: Employ ligands with a larger bite angle or increased steric bulk to create a more open coordination sphere around the palladium. Additionally, increasing the reaction temperature may be necessary to overcome the higher activation energy associated with sterically hindered substrates.
-
Frequently Asked Questions (FAQs)
Q1: Which position on the imidazo[1,2-a]pyridine ring is most reactive for cross-coupling?
The C3 position of the imidazole ring is generally the most electron-rich and, therefore, the most susceptible to electrophilic attack and commonly used for C-H functionalization.[7] For cross-coupling reactions involving pre-halogenated substrates, functionalization at various positions (C3, C6, C8) has been reported, with reactivity depending on the specific reaction type and conditions.[2][8]
Q2: What is the best general-purpose palladium catalyst and ligand combination to start with for imidazo[1,2-a]pyridine couplings?
While there is no single "best" combination, a good starting point for many cross-coupling reactions involving heteroaromatic substrates is a Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed complex such as Pd₂(dba)₃, paired with a bulky, electron-rich phosphine ligand from the Buchwald family (e.g., XPhos, SPhos, or RuPhos). This combination is often robust and effective for a range of transformations.
Q3: How critical is the purity of the reagents and solvents?
Extremely critical. The success of palladium-catalyzed cross-coupling reactions is highly sensitive to impurities.
-
Solvents: Must be anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.[1]
-
Reagents: Ensure the purity of your imidazo[1,2-a]pyridine starting material and the coupling partner. Boronic acids, for example, can be prone to degradation during storage.[5]
-
Base: The purity and physical form (e.g., finely powdered) of the base can significantly impact reproducibility.[6]
Q4: I am observing the formation of palladium black. What does this indicate and how can I prevent it?
The formation of palladium black (aggregated, inactive palladium) is a common mode of catalyst deactivation.[1][6] It is often triggered by high temperatures, an insufficient ligand-to-palladium ratio, or the presence of impurities.[1]
-
Prevention:
-
Ensure a sufficient excess of ligand relative to the palladium source.
-
Avoid excessively high reaction temperatures.
-
Use high-purity reagents and solvents.
-
Properly degas the reaction mixture to remove oxygen.
-
Experimental Protocols & Data
Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling Screening Reaction
This protocol provides a starting point for optimizing the coupling of a 3-bromoimidazo[1,2-a]pyridine with an arylboronic acid.
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the 3-bromoimidazo[1,2-a]pyridine (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., XPhos, 0.04 equiv.).
-
Seal the vial with a septum and purge with argon or nitrogen for 10–15 minutes.
-
Add the degassed solvent (e.g., 1,4-dioxane or toluene/water mixture) via syringe.
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Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Recommended Starting Conditions for Different Cross-Coupling Reactions
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd(PPh₃)₄ | XPhos, SPhos | K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-110 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | XPhos, RuPhos | NaOtBu, LHMDS | Toluene, Dioxane | 80-110 |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, Cs₂CO₃ | DMF, THF | 60-100 |
| Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-120 |
This table provides general starting points. Optimization is often required for specific substrates.
Visualizing the Troubleshooting Workflow
A systematic approach is key to resolving issues with low yields. The following diagram illustrates a logical workflow for troubleshooting.
Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.
Mechanistic Considerations: The Role of the Ligand
The ligand plays a multifaceted role in the catalytic cycle, influencing stability, reactivity, and selectivity.
Caption: The pivotal role of the ligand in palladium-catalyzed cross-coupling reactions.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
"stability issues of 3-Methylimidazo[1,2-a]pyridine under different conditions"
A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of 3-Methylimidazo[1,2-a]pyridine
Welcome to the technical support center for this compound. This guide is designed to provide in-depth technical assistance and troubleshooting advice for researchers and professionals working with this compound. As Senior Application Scientists, we have compiled this information based on a synthesis of literature data and our expertise in chemical stability to help you navigate potential challenges in your experiments.
Overview of this compound Stability
This compound is a heterocyclic compound belonging to a class of molecules known for their diverse biological activities and applications in medicinal chemistry.[1][2][3][4][5][6] The imidazo[1,2-a]pyridine scaffold is generally considered a stable chemical entity, which contributes to its prevalence in numerous marketed drugs such as zolpidem and alpidem.[1][3][6] However, like any organic molecule, its stability is not absolute and can be compromised under specific experimental and storage conditions. Understanding the potential degradation pathways is crucial for ensuring the integrity of your results.
This guide will address common stability-related questions and provide troubleshooting protocols in a question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My assay results with this compound are inconsistent. Could the pH of my aqueous buffer be affecting the compound's stability?
A1: Yes, the pH of your aqueous solution can significantly impact the stability of the imidazo[1,2-a]pyridine core. The basicity of the pyridine nitrogen in the imidazo[1,2-a]pyridine ring system makes the compound susceptible to reactions under both acidic and basic conditions, particularly at elevated temperatures.
Causality: The imidazo[1,2-a]pyridine nucleus has a predicted pKa that suggests it can be protonated in acidic media. This protonation can make the ring more susceptible to nucleophilic attack. Conversely, under strong basic conditions, the ring can also undergo degradation. Forced degradation studies on zolpidem, a drug with the same core structure, have shown significant degradation under both acidic and basic hydrolytic conditions.[7][8]
Troubleshooting Protocol:
-
pH Measurement: Always measure and record the pH of your buffered solutions before and after the addition of this compound.
-
Buffer Selection: If possible, use buffers in the neutral pH range (6.5-7.5) for your experiments.
-
Forced Degradation Pilot Study: To determine the stability window for your specific assay, perform a small-scale forced degradation study:
-
Prepare solutions of this compound in buffers at different pH values (e.g., pH 3, 5, 7, 9, and 11).
-
Incubate the solutions at your experimental temperature for a defined period.
-
Analyze the samples by a suitable analytical method (e.g., HPLC-UV) to quantify the remaining parent compound.
-
-
Sample Preparation: Prepare solutions of this compound fresh for each experiment to minimize the risk of time-dependent degradation.
Summary of pH Stability:
| Condition | Expected Stability | Potential Degradation Products |
| Strong Acid (e.g., 1 M HCl, 80°C) | Low | Ring-opened products, potential hydrolysis of substituents.[7] |
| Mild Acid (e.g., pH 4-6) | Moderate | Slower degradation compared to strong acid. |
| Neutral (e.g., pH 6.5-7.5) | High | Generally stable for typical experimental durations. |
| Mild Base (e.g., pH 8-10) | Moderate | Slower degradation compared to strong base. |
| Strong Base (e.g., 1 M NaOH, 80°C) | Low | Significant degradation observed in related structures.[7][9] |
Q2: I have been storing my stock solution of this compound in the refrigerator for a few weeks and am seeing unexpected peaks in my chromatogram. Is the compound stable in solution?
A2: While generally stable, long-term storage of this compound in solution, especially in protic solvents, may lead to gradual degradation. The solvent choice and storage conditions are critical for maintaining the integrity of your stock solutions.
Causality: The stability of a compound in solution is influenced by factors such as the solvent's polarity, protic nature, and the presence of dissolved gases like oxygen. Protic solvents can participate in hydrolytic degradation pathways, especially if the solution is not buffered to a neutral pH.
Troubleshooting Protocol:
-
Solvent Selection: For long-term storage, consider using aprotic solvents such as anhydrous DMSO or acetonitrile.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to moisture and air.
-
Inert Atmosphere: For maximum stability, consider aliquoting the stock solution under an inert atmosphere (e.g., argon or nitrogen).
-
Fresh Solutions: Whenever possible, prepare fresh working solutions from a recently prepared stock solution.
-
Purity Check: Periodically check the purity of your stock solution using a validated analytical method (e.g., HPLC-UV or LC-MS) to monitor for the appearance of degradation products.
Recommended Storage Conditions for Solutions:
| Solvent | Temperature | Duration | Recommendations |
| DMSO, Acetonitrile (Anhydrous) | -20°C to -80°C | Months | Aliquot to avoid freeze-thaw cycles. |
| Methanol, Ethanol | -20°C | Weeks | Use with caution; potential for slow degradation. |
| Aqueous Buffers | 2-8°C | Days | Prepare fresh; stability is pH-dependent. |
Q3: My experimental results are inconsistent when I perform reactions under bright laboratory light. Is this compound sensitive to light?
A3: Yes, compounds with the imidazo[1,2-a]pyridine scaffold can be susceptible to photodegradation. Exposure to light, particularly UV light, can induce photochemical reactions leading to the formation of degradation products.
Causality: The aromatic and heterocyclic nature of the imidazo[1,2-a]pyridine ring system allows for the absorption of light energy, which can lead to excited electronic states. These excited states can then undergo various chemical reactions, including oxidation and rearrangement, resulting in degradation. Forced degradation studies on zolpidem have demonstrated significant degradation under photolytic conditions.[8]
Troubleshooting Protocol:
-
Protect from Light: Conduct experiments in amber-colored glassware or wrap your reaction vessels in aluminum foil to protect the compound from light.
-
Minimize Exposure: Avoid prolonged exposure of solutions and solid samples to direct sunlight or strong artificial light.
-
Photostability Test: If photostability is a major concern for your application, you can perform a confirmatory photostability test according to ICH guidelines Q1B.[10] This involves exposing the sample to a controlled light source and monitoring for degradation.
-
Dark Control: When running light-sensitive experiments, always include a dark control (a sample prepared and handled identically but kept in the dark) to differentiate between thermal and photodegradation.
Visualization of Experimental Workflow for Light-Sensitive Compounds:
Caption: Workflow for handling light-sensitive this compound.
Q4: I am performing a reaction at an elevated temperature. What is the thermal stability of this compound?
A4: The imidazo[1,2-a]pyridine core is generally thermally stable under neutral and anhydrous conditions. However, in the presence of reactive media (e.g., strong acids or bases), high temperatures will accelerate degradation.
Causality: Thermal energy can provide the activation energy required for degradation reactions. While the molecule itself may be stable to heat, the presence of other reagents can lead to thermally-promoted degradation pathways. For instance, forced degradation studies on zolpidem show that heating in acidic or basic solutions significantly increases the rate of hydrolysis.[7]
Troubleshooting Protocol:
-
Temperature Control: Carefully control the temperature of your experiments. Use an oil bath or a reliable heating mantle to ensure a stable temperature.
-
Inert Atmosphere: If performing reactions at high temperatures for extended periods, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Time Optimization: Minimize the reaction time at elevated temperatures to reduce the potential for thermal degradation.
-
TLC/LC-MS Monitoring: Monitor the progress of your reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to check for the appearance of degradation products.
Q5: I am using an oxidizing agent in my reaction. Is the this compound ring susceptible to oxidation?
A5: Yes, the imidazo[1,2-a]pyridine ring can be susceptible to oxidation, particularly at the electron-rich imidazole moiety.
Causality: The imidazole part of the fused ring system is electron-rich and can be a target for electrophilic and oxidative attack. The C3 position is particularly reactive. Furthermore, metabolic studies of related compounds have shown that oxidation is a possible metabolic pathway.[11] Forced degradation studies of zolpidem have identified an "oxozolpidem" degradant, indicating that oxidation of the imidazo[1,2-a]pyridine ring can occur.[8]
Troubleshooting Protocol:
-
Choice of Oxidant: Use the mildest oxidizing agent that is effective for your desired transformation.
-
Stoichiometry Control: Carefully control the stoichiometry of the oxidizing agent to avoid over-oxidation of the this compound.
-
Reaction Monitoring: Closely monitor the reaction for the formation of byproducts.
-
Antioxidants: If your formulation or assay is sensitive to oxidative degradation from atmospheric oxygen, consider adding a suitable antioxidant.
Potential Degradation Pathway - Oxidation:
Caption: Potential oxidative degradation of this compound.
References
- Pushpalatha, P., Sarin, R. K., Idris, M., Rao, M. A., Baggi, T. R., & Varma, M. S. (2012). Base Hydrolytic Forced Degradation Study of Zolpidem Tartrate by HPLC. Journal of Chemical Metrology, 6(1), 1-8.
-
Forced degradation. (n.d.). In Sci-Hub. Retrieved from [Link]
- Pushpalatha, P., Sarin, R. K., Idris, M., Rao, M. A., Baggi, T. R., & Varma, M. S. (2012). Base hydrolytic forced degradation study of zolpidem tartrate by HPLC.
- Srinivasan, K., & Murugan, K. (2015). Stability-indicating RP-HPLC Method for the determination of Zolpidem tartrate and identification of its degradation products. Journal of Chemical and Pharmaceutical Research, 7(4), 1085-1094.
- Malesević, M., Živanović, L., Protić, A., Radisić, M., Lausević, M., Jović, Ž., & Zečević, M. (2014). Stress Degradation Studies on Zolpidem Tartrate Using LC-DAD and LC-MS Methods.
- Linton, A., et al. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry, 54(21), 7705-7718.
-
International Journal of Research Publication and Reviews. (n.d.). A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. Retrieved from [Link]
- Wallace, O. B., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(11), 1035-1039.
- Kumar, A., et al. (2017). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts.
-
PubChem. (n.d.). Imidazo(1,5-a)pyridine. Retrieved from [Link]
-
PubChem. (n.d.). Imidazo(1,2-a)pyridine. Retrieved from [Link]
- Devi, R., Singh, V., & Batra, S. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994.
- Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 585-606.
- Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies, 9(11), 1016-1030.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega, 6(50), 34365-34379.
- Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 585-606.
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2025). Molecules, 30(3), 607.
- Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). Chem. Proc., 16, 88.
-
European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
- Imidazo[1,2-a]Pyridine Scaffold as Prospective Therapeutic Agents. (2025).
- Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (2022). Molecules, 27(12), 3863.
- pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). (n.d.). Eur. J. Org. Chem., 2017, 4475–4489.
- Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103987.
- Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 585-606.
- Movahed, E., et al. (2016). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Letters in Drug Design & Discovery, 13(9), 834-840.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Current Medicinal Chemistry, 31.
- What are the product of degradation
- Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies, 9(11), 1016-1030.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(53), 37409-37420.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2022). Molecules, 27(19), 6618.
- Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.
- Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. (2025).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Secure Verification [technorep.tmf.bg.ac.rs]
- 9. ACG Publications - Base hydrolytic forced degradation study of zolpidem tartrate by HPLC [acgpubs.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of 3-Methylimidazo[1,2-a]pyridine in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-Methylimidazo[1,2-a]pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vitro biological assays. Our focus is to provide not just procedural steps, but the scientific rationale behind them to empower you to make informed decisions in your experimental design and data interpretation.
I. Understanding the Landscape: Predicted Metabolic Fate of this compound
While specific metabolic data for this compound is limited in publicly available literature, we can predict its degradation pathways based on the well-established metabolism of the broader imidazo[1,2-a]pyridine class and related heterocyclic compounds. The primary routes of metabolism are anticipated to be Phase I oxidation reactions, predominantly mediated by Cytochrome P450 (CYP) enzymes in the liver, followed by potential Phase II conjugation.
Predicted Phase I Metabolic Pathways:
-
Methyl Group Oxidation: The most probable initial metabolic step is the oxidation of the 3-methyl group to form a hydroxymethyl derivative (3-hydroxymethylimidazo[1,2-a]pyridine). This primary alcohol can be further oxidized to an aldehyde and subsequently to a carboxylic acid.
-
Ring Hydroxylation: Aromatic hydroxylation on the imidazo[1,2-a]pyridine ring system is another likely pathway. The exact position of hydroxylation can vary and is dependent on the specific CYP isozymes involved.
-
N-Oxidation: The nitrogen atoms within the imidazo[1,2-a]pyridine scaffold, particularly the pyridine nitrogen, are susceptible to oxidation, leading to the formation of N-oxides.
Predicted Phase II Conjugation Pathways:
-
Glucuronidation: The hydroxylated metabolites formed during Phase I can undergo glucuronidation, a common detoxification pathway, to form more water-soluble glucuronide conjugates that are more readily excreted.
-
Sulfation: Sulfation of hydroxylated metabolites is another possible Phase II conjugation reaction.
The following diagram illustrates the predicted primary metabolic pathways for this compound.
Caption: Predicted metabolic pathways of this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise when studying the degradation of this compound in biological assays.
Q1: My this compound compound shows rapid disappearance in my microsomal stability assay, even at early time points. What could be the cause?
A1: Rapid disappearance can be attributed to several factors, both metabolic and non-metabolic. Here’s a systematic approach to troubleshoot this issue:
-
High Metabolic Turnover: this compound may be a high-clearance compound, meaning it is rapidly metabolized by CYP enzymes in the liver microsomes. The methyl group and the aromatic rings are potential sites for rapid oxidation.
-
Chemical Instability: The compound might be chemically unstable in the assay buffer (typically phosphate buffer at pH 7.4). Imidazopyridine scaffolds can be susceptible to pH-dependent hydrolysis or oxidation.
-
Non-specific Binding: Highly lipophilic compounds can bind non-specifically to the plasticware of the assay plate or to the microsomal proteins themselves, leading to an apparent loss of compound from the solution.
To differentiate between these possibilities, we recommend the following control experiments:
| Experiment | Purpose | Expected Outcome if... |
| Incubation without NADPH | To assess non-CYP mediated degradation and chemical instability. | Significant loss: Suggests chemical instability or degradation by other enzymes present in microsomes. |
| Incubation in buffer alone (no microsomes) | To specifically assess chemical stability. | Significant loss: Confirms chemical instability in the assay buffer. |
| Incubation with heat-inactivated microsomes | To assess non-specific binding and heat-labile enzymatic degradation. | Significant loss: Indicates non-specific binding to microsomal components. |
Q2: I am not detecting any metabolites of this compound in my LC-MS/MS analysis. What are the possible reasons?
A2: The absence of detectable metabolites can be a frustrating issue. Here are several potential causes and how to address them:
-
Low Metabolic Rate: The compound may be metabolically stable under the tested conditions. Consider increasing the incubation time or the microsomal protein concentration to enhance the formation of metabolites.
-
Metabolites are Below the Limit of Detection (LOD): The concentration of metabolites formed may be too low for your current analytical method. You can try to concentrate your sample or optimize your MS parameters for the predicted masses of the hydroxylated and carboxylated metabolites.
-
Unstable Metabolites: The formed metabolites might be unstable and degrade further or form reactive species that covalently bind to proteins.
-
Formation of Unexpected Metabolites: Your analytical method may not be designed to detect the actual metabolites being formed. For example, if glucuronide conjugates are the primary metabolites, they may not be detected with a standard reverse-phase LC method optimized for the parent compound.
-
Ion Suppression: Co-eluting matrix components from the microsomal incubation can suppress the ionization of your metabolites in the mass spectrometer.
Troubleshooting Workflow for Undetected Metabolites:
Caption: Decision tree for troubleshooting undetected metabolites.
Q3: How can I determine which CYP450 isozymes are responsible for the metabolism of this compound?
A3: Identifying the specific CYP isozymes involved, a process known as "reaction phenotyping," is crucial for predicting potential drug-drug interactions.[1] There are two primary in vitro methods for this:
-
Recombinant Human CYP Enzymes: Incubate this compound with a panel of individual, recombinantly expressed human CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). The isozymes that show the highest rate of parent compound depletion or metabolite formation are the primary contributors to its metabolism.
-
Chemical Inhibition in Human Liver Microsomes (HLM): Incubate the compound with pooled HLM in the presence of known, selective inhibitors for each major CYP isozyme. A significant reduction in the metabolic rate in the presence of a specific inhibitor points to the involvement of that particular isozyme.
Table of Selective CYP Inhibitors:
| CYP Isozyme | Selective Inhibitor | Typical Concentration |
| CYP1A2 | Furafylline | 10 µM |
| CYP2C9 | Sulfaphenazole | 10 µM |
| CYP2C19 | Ticlopidine | 1 µM |
| CYP2D6 | Quinidine | 1 µM |
| CYP3A4/5 | Ketoconazole | 1 µM |
III. Troubleshooting Guides
This section provides detailed protocols and troubleshooting tips for common experimental workflows.
A. Microsomal Stability Assay: A Step-by-Step Protocol and Troubleshooting
The microsomal stability assay is a fundamental experiment to assess the intrinsic clearance of a compound.[2]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at a concentration of 10 mM.
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
Thaw pooled human liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, the microsomal suspension, and the this compound working solution to achieve a final compound concentration of 1 µM and a final microsomal protein concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point is prepared by adding the stop solution before the NADPH regenerating system.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at 4000 rpm for 15 minutes to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
Troubleshooting Common Issues in Microsomal Stability Assays:
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicates | Pipetting errors; Inconsistent mixing; Temperature fluctuations. | Use calibrated pipettes; Ensure thorough mixing; Use a temperature-controlled incubator. |
| No degradation of positive control | Inactive microsomes or NADPH regenerating system. | Use a new batch of microsomes and freshly prepared NADPH solution; Confirm activity with a standard substrate. |
| Non-linear degradation curve | Substrate depletion; Enzyme saturation; Time-dependent inhibition. | Use a lower initial compound concentration; Ensure the linear range is used for calculation; Investigate potential time-dependent inhibition. |
| Compound appears to increase over time | Analytical variability; Interference from a metabolite with the same mass. | Check the integration of your chromatograms; Use a higher resolution mass spectrometer to confirm the identity of the peak. |
B. Metabolite Identification using LC-MS/MS: A Guide to Data Interpretation and Common Pitfalls
Identifying metabolites is key to understanding the full degradation pathway. High-resolution mass spectrometry is the tool of choice for this purpose.
Workflow for Metabolite Identification:
Caption: Workflow for metabolite identification.
Troubleshooting Guide for LC-MS/MS Metabolite Analysis:
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | Column overload; Secondary interactions with the column; Inappropriate mobile phase. | Dilute the sample; Use a column with better end-capping; Adjust the mobile phase pH or organic content. |
| Unexpected peaks or "ghost peaks" | Carryover from previous injections; Contamination in the mobile phase or system. | Run blank injections to identify the source of contamination; Clean the autosampler and injection port; Use fresh, high-purity solvents. |
| Retention time shifts | Changes in mobile phase composition; Column degradation; Fluctuations in column temperature. | Prepare fresh mobile phase; Use a guard column to protect the analytical column; Ensure the column oven is functioning correctly. |
| Difficulty in interpreting MS/MS spectra | Low signal intensity; Complex fragmentation patterns. | Optimize collision energy to obtain informative fragment ions; Compare spectra to known fragmentation patterns of similar compounds if available. |
IV. References
-
Abrahams KA, Cox JAG, Spivey VL, Loman NJ, Pallen MJ, Constantinidou C, et al. (2012) Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE 7(12): e52951. Available from: [Link]
-
Creative Bioarray. Microsomal Stability Assay. Available from: [Link]
-
Fonsi, M., et al. (2009). High-Throughput Microsomal Stability Assay for Screening New Chemical Entities in Drug Discovery. Journal of Biomolecular Screening, 14(7), 844-851. Available from: [Link]
-
Gajula, S. N. R., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Discovery Today, 26(9), 2185-2196. Available from: [Link]
-
Kalgutkar, A. S. (2021). Reactive Metabolites. In The Medicinal Chemist's Guide to Solving ADMET Challenges (pp. 314-330). Royal Society of Chemistry. Available from: [Link]
-
Loryan, I., et al. (2015). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Drug Metabolism and Disposition, 43(1), 18-22. Available from: [Link]
-
Mori, J., et al. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry, 54(17), 5943-5954. Available from: [Link]
-
Obach, R. S. (2009). Cytochrome P450 reaction-phenotyping: an industrial perspective. British Journal of Clinical Pharmacology, 68(4), 491-506. Available from: [Link]
-
Shimadzu. LCMS Troubleshooting Tips. Available from: [Link]
-
Stoll, D. R., & Dolan, J. W. (2023). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available from: [Link]
-
Turesky, R. J., et al. (1993). The direct glucuronidation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by human and rabbit liver microsomes. Chemical Research in Toxicology, 6(6), 785-793. Available from: [Link]
-
Xu, L., et al. (2024). In vitro and in vivo metabolism of 3-Methoxyeticyclidine in human liver microsomes, a zebrafish model, and two human urine samples based on liquid chromatography-high-resolution mass spectrometry. Drug Testing and Analysis, 16(1), 30-37. Available from: [Link]
Sources
Technical Support Center: Enhancing the Solubility of 3-Methylimidazo[1,2-a]pyridine Derivatives
Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents like zolpidem and alpidem.[1] Derivatives, such as 3-Methylimidazo[1,2-a]pyridine, are of significant interest. However, their often planar, aromatic nature contributes to high crystal lattice energy and low aqueous solubility, posing a significant hurdle for drug development. This guide provides practical, in-depth solutions to common solubility challenges encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental principles governing the solubility of this compound derivatives.
Q1: Why are this compound derivatives often poorly soluble in aqueous media?
A1: The limited aqueous solubility is typically due to a combination of factors inherent to their molecular structure:
-
High Lipophilicity: The fused aromatic ring system is predominantly non-polar, leading to a high partition coefficient (LogP) and a preference for non-polar environments over water.
-
Strong Crystal Lattice Energy: The planar structure facilitates efficient packing in the solid state, forming a stable crystal lattice. A significant amount of energy is required to break these intermolecular bonds during dissolution, resulting in a high melting point and low solubility.[2]
-
Weak Basicity: The imidazo[1,2-a]pyridine core is a weak base. The nitrogen atom at position 1 is the primary basic center. Its pKa is relatively low, meaning it is not easily protonated at neutral pH. For example, the related compound zolpidem has a pKa of 6.2, indicating that it is only significantly ionized in acidic environments.[3]
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A2: Understanding this distinction is critical for designing meaningful experiments and interpreting results correctly.
-
Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure. This measurement starts with the solid compound (preferably crystalline) and requires a longer incubation time (e.g., 24 hours) to ensure equilibrium is reached.[4] It is the gold standard for lead optimization and formulation development.[5]
-
Kinetic Solubility is determined by dissolving the compound in an organic solvent (like DMSO) first and then adding this stock solution to an aqueous buffer.[4][6] The concentration at which the compound precipitates is its kinetic solubility. This method is high-throughput and suitable for early screening but often overestimates the true solubility because it can lead to supersaturated solutions or precipitation of an amorphous form, which is more soluble than the stable crystalline form.[2][7][8]
Recommendation: Use kinetic solubility for initial high-throughput screening of large compound libraries. For lead optimization and pre-formulation studies, measuring thermodynamic solubility is essential for reliable data.[5][6]
Q3: My compound's solubility is highly pH-dependent. How can I use this to my advantage?
A3: The pH-dependent solubility of this compound derivatives is a direct consequence of their basic nature. The nitrogen at position 1 can be protonated in acidic conditions, forming a charged species (a salt) that is significantly more water-soluble.[9][10]
-
Mechanism: By lowering the pH of the aqueous medium, you increase the concentration of the protonated, ionized form of the molecule. This charged species interacts more favorably with polar water molecules, disrupting the crystal lattice and leading to enhanced solubility.
-
Application: This property is the basis for salt formation , one of the most effective strategies for improving the solubility of basic drugs.[9][10][11] For example, the marketed drug zolpidem is formulated as a tartrate salt, which increases its aqueous solubility from ~0.1 mg/mL for the free base to 18 mg/mL for the salt form.[12]
Section 2: Troubleshooting Experimental Setbacks
This section provides solutions to specific problems you might encounter in the lab.
Q1: "My compound dissolved in my DMSO stock, but it crashed out immediately when I added it to my aqueous assay buffer (e.g., PBS at pH 7.4). What happened and how can I fix it?"
A1: Issue Diagnosis & Solution Workflow
This is a classic case of exceeding the kinetic solubility limit of your compound in the final assay medium. The DMSO keeps it in solution at a high concentration, but upon dilution into the aqueous buffer, the compound's low intrinsic solubility causes it to precipitate.
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest first step is to test lower final concentrations of your compound in the assay.
-
Increase Co-solvent Percentage: If your assay can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.5% to 1.0%) might keep the compound in solution.[13] Be cautious, as higher DMSO concentrations can affect biological assays.
-
Use a pH-Adjusted Buffer: Since these compounds are more soluble at lower pH, consider if your assay can be performed in a buffer with a lower pH (e.g., pH 6.0 or 6.5).
-
Employ Solubility Enhancers: Incorporate a pharmaceutically acceptable solubility enhancer directly into your assay buffer. Cyclodextrins are an excellent choice.[14][15][16] They have a hydrophobic inner cavity that can encapsulate your drug molecule, while their hydrophilic exterior enhances aqueous solubility.[14][15][16][17]
Q2: "I'm getting inconsistent solubility results for the same compound between different experiments. What are the potential causes?"
A2: Inconsistent results often stem from subtle variations in experimental protocol or materials.
Root Cause Analysis:
-
Solid-State Form: Are you using the same batch of the compound? Different batches may have different crystalline forms (polymorphs) or be amorphous, which can have drastically different solubilities.
-
Equilibration Time: For thermodynamic solubility measurements, ensure you are allowing sufficient time to reach equilibrium. 24 hours is a standard starting point.[4]
-
Buffer Preparation: Inconsistencies in buffer preparation, such as incorrect pH or ionic strength, can significantly impact solubility.[18][19] Always verify the pH of your final buffer.
-
Temperature Fluctuations: Solubility is temperature-dependent. Ensure all experiments are conducted at a consistent, controlled temperature.
-
Filtration Issues: During sample analysis, the compound can adsorb to the filter membrane, leading to artificially low measured concentrations. Use low-binding filters (e.g., PVDF) and discard the initial portion of the filtrate.
Q3: "I successfully made a hydrochloride salt of my compound, but it's highly hygroscopic and difficult to handle. What are my alternatives?"
A3: While salt formation is powerful, the choice of the counter-ion is crucial.[20][21] Hygroscopicity is a common issue with simple inorganic salts like hydrochlorides.
Alternative Strategies:
-
Screen Different Counter-ions: Explore a range of pharmaceutically acceptable counter-ions. Organic acids like mesylate, tosylate, or tartrate often form more stable and less hygroscopic salts compared to hydrochloride.[20]
-
Consider Co-crystals: If your molecule has hydrogen bond donors or acceptors, co-crystallization is an excellent alternative.[22][23][24] A co-crystal is a multi-component crystal where the API and a co-former (a non-ionizable molecule) are held together by non-covalent bonds.[22][24][25] This can enhance solubility and improve physical properties like stability and hygroscopicity without forming an ionic bond.[22][25][26]
Section 3: Step-by-Step Protocols for Solubility Enhancement
Here are detailed workflows for key solubilization techniques.
Protocol 1: pH Modification and Salt Formation Screening
This protocol outlines the steps to determine the pH-solubility profile and screen for an optimal salt form.
Objective: To enhance solubility by protonating the basic nitrogen of the imidazo[1,2-a]pyridine ring.
Methodology:
-
Determine pH-Solubility Profile:
-
Prepare a series of buffers ranging from pH 2.0 to 8.0 (e.g., citrate, phosphate).
-
Add an excess amount of your solid compound to a known volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium.
-
Filter the samples using a 0.45 µm PVDF syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot solubility (e.g., in µg/mL) versus pH. This profile will guide your salt selection.
-
-
Salt Screening:
-
Select a solvent system where your free base has moderate solubility but the desired salt is expected to be insoluble (e.g., acetone, ethyl acetate, isopropanol).
-
Dissolve your free base in the chosen solvent.
-
In a separate vial, dissolve a stoichiometric equivalent of a selected counter-ion acid (e.g., methanesulfonic acid, L-tartaric acid) in the same solvent.
-
Add the acid solution dropwise to the free base solution while stirring.
-
If a salt forms, a precipitate will appear.
-
Isolate the solid by filtration, wash with the solvent, and dry under vacuum.
-
Characterize the resulting solid using techniques like Powder X-Ray Diffraction (PXRD) to confirm the formation of a new crystalline form and Differential Scanning Calorimetry (DSC) to determine its melting point.
-
-
Solubility Measurement of New Salt Form:
-
Measure the thermodynamic aqueous solubility of the new salt form at a relevant pH (e.g., pH 6.8) using the method described in step 1.
-
Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to prepare and evaluate a formulation using a cyclodextrin.
Objective: To enhance apparent solubility by forming a non-covalent inclusion complex.[14]
Methodology:
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10% w/v) in a relevant buffer (e.g., PBS pH 7.4).
-
Add an excess amount of your this compound derivative to each solution.
-
Equilibrate the samples for 24-48 hours at a constant temperature.
-
Filter the samples and analyze the drug concentration in the filtrate by HPLC-UV.
-
Plot the drug solubility against the HP-β-CD concentration. A linear increase (AL-type diagram) indicates the formation of a soluble 1:1 complex.
-
-
Preparation of Solid Complex (for solid dosage forms):
-
Kneading Method: Create a paste by adding a small amount of water to a physical mixture of your compound and HP-β-CD (e.g., at a 1:1 molar ratio). Knead the paste thoroughly for 45-60 minutes. Dry the resulting mass in an oven at 40-50°C and pulverize.
-
Lyophilization (Freeze-Drying): Dissolve both the compound and HP-β-CD in water. Freeze the solution (e.g., at -80°C) and then lyophilize under vacuum to obtain a fluffy, amorphous powder.
-
-
Evaluation:
-
Confirm complex formation using DSC or PXRD (disappearance of the drug's melting peak or crystalline pattern).
-
Perform dissolution studies on the prepared solid complex compared to the pure drug to demonstrate the enhancement in dissolution rate.
-
Section 4: Data Presentation & Strategy Selection
Table 1: Hypothetical Solubility Data for "Compound-MIP"
This table summarizes potential results from the protocols described above, providing a clear comparison of different enhancement strategies.
| Method / Vehicle | pH | Solubility (µg/mL) | Fold Increase (vs. Water) | Notes |
| Deionized Water | ~7.0 | 1.5 | 1.0 | Baseline intrinsic solubility. |
| PBS Buffer | 7.4 | 1.2 | 0.8 | Common ion effects may slightly suppress solubility. |
| Citrate Buffer | 2.5 | 150.0 | 100 | Demonstrates significant pH-dependent solubility. |
| "Compound-MIP" Mesylate Salt | 6.8 | 210.0 | 140 | Successful salt formation significantly boosts solubility. |
| 5% (w/v) HP-β-CD in PBS | 7.4 | 45.0 | 30 | Effective complexation at physiological pH. |
Solubility Enhancement Strategy Workflow
The following diagram provides a logical decision-making process for selecting the most appropriate solubility enhancement technique.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Mechanism of Cyclodextrin Inclusion Complex
This diagram illustrates how a cyclodextrin molecule encapsulates a poorly soluble drug to enhance its apparent solubility in water.
Caption: Cyclodextrin inclusion complex mechanism.
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Validation & Comparative
A Comparative Guide to Validating the Mechanism of Action of 3-Methylimidazo[1,2-a]pyridine
For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel small molecule is a critical juncture in the journey from discovery to clinical application. This guide provides an in-depth, comparative framework for validating the MoA of 3-Methylimidazo[1,2-a]pyridine, a member of the versatile imidazo[1,2-a]pyridine scaffold known for a wide array of biological activities, including anticancer, antituberculosis, and anti-inflammatory properties.[1][2][3] The proposed workflow is designed to be a self-validating system, integrating orthogonal approaches to build a robust and comprehensive understanding of the compound's biological function.
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, with several approved drugs to its name, such as zolpidem and alpidem.[1] Derivatives of this scaffold have been shown to target a range of proteins, including protein kinases like those in the AKT/mTOR pathway, and enzymes involved in mycobacterial survival such as QcrB and pantothenate synthetase.[2][4][5] Given this precedent, our validation strategy for this compound will focus on identifying its direct molecular targets and elucidating the subsequent downstream cellular effects.
Phase 1: Unbiased Target Deconvolution
The initial and most crucial step is to identify the direct binding partners of this compound within the proteome. This process, known as target deconvolution, moves beyond hypothesis-driven approaches to provide an unbiased landscape of potential targets.[6][7]
| Method | Principle | Advantages | Limitations |
| Affinity Chromatography coupled with Mass Spectrometry (AC-MS) | The small molecule is immobilized on a solid support to "pull down" interacting proteins from a cell lysate.[6][8][9][10] | Relatively straightforward, widely used, and can identify high-affinity binders. | Requires chemical modification of the compound which may alter its binding properties. Prone to identifying non-specific binders.[10] |
| Capture Compound Mass Spectrometry (CCMS) | Utilizes trifunctional probes for binding, covalent capture, and enrichment of target proteins in their native environment.[11] | High sensitivity for weak or low-affinity interactions. Can be used in live cells and complex biological matrices.[11] | Requires synthesis of specialized "Capture Compounds." |
| Phage Display | A library of proteins is expressed on the surface of bacteriophages, which are then screened for binding to the immobilized small molecule.[6][8][9] | Can screen vast protein libraries. Does not require cell lysates. | Proteins are not in their native conformation or cellular context. |
For this compound, a dual approach employing both AC-MS and CCMS is recommended to provide a comprehensive and validated list of putative targets. This combination allows for the identification of both high-affinity and transient interactions, with CCMS offering the advantage of probing interactions within a more physiologically relevant context.
Caption: Workflow for unbiased target deconvolution of this compound.
Phase 2: In-Cell Target Engagement and Validation
Once a list of potential targets is generated, the next critical step is to confirm direct engagement of this compound with these targets within the complex milieu of a living cell. This is essential to differentiate physiologically relevant interactions from artifacts of in vitro methods.[12][13][14]
| Method | Principle | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation.[15][16][17][18][19] | Label-free, applicable to intact cells and tissues, provides direct evidence of target binding.[15][16][20] | Requires a specific antibody for detection, may not be suitable for all targets. |
| Kinobeads Competition Binding Assay | A competition-based chemical proteomics approach where the compound of interest competes with broad-spectrum kinase inhibitors immobilized on beads for binding to kinases in a cell lysate.[21][22][23] | Allows for the profiling of inhibitor selectivity across a large portion of the kinome.[21][23] | Primarily applicable to ATP-competitive inhibitors and may miss allosteric binders.[22] |
| Activity-Based Protein Profiling (ABPP) | Uses active site-directed covalent probes to quantify the activity of enzymes, which is inhibited by the binding of the small molecule.[24] | Provides a direct measure of target activity and engagement in a native biological system. | Requires the availability of a suitable activity-based probe for the target class. |
Given that many imidazo[1,2-a]pyridines target kinases, a combination of CETSA® and the Kinobeads assay would be a powerful strategy. CETSA® can confirm the engagement of specific, high-priority targets identified in Phase 1, while the Kinobeads assay will provide a broader view of the compound's selectivity profile across the kinome.
-
Cell Culture and Treatment: Culture the relevant cell line to ~80% confluency. Treat cells with varying concentrations of this compound or vehicle control for a predetermined time.
-
Heat Challenge: Harvest and resuspend cells in a suitable buffer. Aliquot cell suspensions and heat them to a range of temperatures for 3 minutes, followed by cooling.[18]
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from precipitated proteins by centrifugation.[16]
-
Protein Detection: Analyze the amount of soluble target protein in each sample by Western blotting or other quantitative protein detection methods.[17]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[16]
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA®).
Phase 3: Elucidating Downstream Signaling Pathways
Validating the MoA requires not only identifying the direct target but also understanding the functional consequences of target engagement. For kinase inhibitors, this typically involves assessing changes in phosphorylation of downstream substrates.
| Method | Principle | Advantages | Limitations |
| Phosphoproteomics | Quantitative mass spectrometry-based analysis of changes in the phosphoproteome of cells treated with the compound.[25][26][27] | Provides a global and unbiased view of the signaling pathways affected by the compound.[26][28] | Can be complex to analyze and may not distinguish between direct and indirect effects. |
| Targeted Western Blotting | Analysis of the phosphorylation status of specific, known downstream substrates of the putative target kinase. | Straightforward and widely accessible method for validating hypothesized pathway modulation. | Limited to known substrates and may miss novel or unexpected signaling effects. |
| Kinase Assay Linked with Phosphoproteomics (KALIP) | An integrated strategy that combines an in vitro kinase reaction with endogenous phosphoproteomic analysis to identify direct kinase substrates.[25] | High sensitivity and specificity for identifying direct substrates. | Technically demanding and requires a highly specific inhibitor or genetic knockout of the kinase.[25] |
An initial global phosphoproteomics study is recommended to map the landscape of signaling pathways modulated by this compound. This can then be followed by targeted Western blotting to validate key phosphorylation events in a more quantitative and higher-throughput manner.
Based on the known activity of other imidazo[1,2-a]pyridine derivatives, a plausible hypothesis is that this compound inhibits a kinase in the PI3K/AKT/mTOR pathway.[4]
Caption: Hypothesized signaling pathway for this compound.
Phase 4: In Vivo Target Engagement and Pharmacodynamic Studies
The final and most rigorous validation step is to demonstrate target engagement in a living organism and correlate it with a pharmacodynamic (PD) response.[12][20]
| Method | Principle | Advantages | Limitations |
| Ex Vivo CETSA® | CETSA® performed on tissue samples collected from treated animals.[20] | Directly measures target engagement in the relevant tissue at the site of action. | Invasive, requires tissue harvesting. |
| In Vivo Imaging (e.g., PET) | Utilizes radiolabeled tracers to non-invasively visualize and quantify target engagement. | Non-invasive, allows for longitudinal studies in the same animal. | Requires the development of a specific imaging probe, expensive. |
| Biomarker Analysis | Measurement of downstream markers of target activity in accessible tissues or fluids (e.g., blood). | Minimally invasive, can be translated to clinical studies. | Indirect measure of target engagement, biomarkers may not be specific. |
For preclinical validation, ex vivo CETSA® on tumor xenografts or relevant tissues from treated animals, coupled with analysis of downstream pharmacodynamic biomarkers (e.g., p-AKT levels), provides a robust and cost-effective approach to confirm in vivo target engagement and MoA.
Conclusion
Validating the mechanism of action of a novel compound like this compound is a multifaceted process that requires a carefully designed and integrated experimental strategy. By employing a combination of unbiased target deconvolution, direct in-cell target engagement assays, and downstream pathway analysis, researchers can build a comprehensive and well-supported model of the compound's MoA. This logical progression, from in vitro to in vivo validation, is essential for de-risking drug development programs and provides the foundational knowledge for future optimization and clinical translation.
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A Comparative Analysis of the Biological Activity of 3-Methylimidazo[1,2-a]pyridine and Other Imidazopyridine Scaffolds
Introduction: The Imidazopyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazopyridine core, a fused heterocyclic system comprising an imidazole and a pyridine ring, represents a "privileged scaffold" in drug discovery.[1][2] This structural motif is featured in a variety of clinically significant drugs, demonstrating its versatility in interacting with diverse biological targets.[3] While structurally distinct from benzodiazepines, many imidazopyridines exhibit similar pharmacological effects, particularly as modulators of the GABA-A receptor.[1] This class of compounds, often termed "nonbenzodiazepines" or "Z-drugs," includes well-known medications like the hypnotic Zolpidem (Ambien) and the anxiolytic Alpidem.[3][4][5]
However, the biological potential of the imidazopyridine skeleton extends far beyond sedation and anxiolysis. Extensive research has revealed potent anticancer, antimicrobial, anti-inflammatory, and anti-ulcer activities among its numerous derivatives.[1][6][7] The specific biological activity is profoundly influenced by the substitution pattern on the bicyclic ring system. This guide provides an in-depth comparison of the biological activities of 3-Methylimidazo[1,2-a]pyridine with other notable imidazopyridine derivatives, supported by experimental data and mechanistic insights to inform future drug development efforts.
Comparative Biological Profile: From CNS Modulation to Cancer Cytotoxicity
The functionalization of the imidazopyridine core dictates its therapeutic application. While substitutions at the 2- and 3-positions often lead to compounds with CNS activity, modifications across the scaffold have unlocked a broad spectrum of other pharmacological effects.
GABA-A Receptor Modulation: The Anxiolytic and Hypnotic Imidazopyridines
A prominent class of imidazopyridines functions by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter channel in the central nervous system.[8][9] These compounds bind to the benzodiazepine site on the receptor, enhancing the effect of GABA and leading to sedative, anxiolytic, and hypnotic effects.[4][10]
In stark contrast, this compound is not primarily recognized for this mechanism. Its biological activities lie in different domains, highlighting the chemical diversity within the imidazopyridine family. The key differences are summarized below:
| Compound | Primary Use | Mechanism of Action | Receptor Selectivity |
| Zolpidem | Hypnotic (Insomnia) | Positive allosteric modulator of the GABA-A receptor.[4][8] | High affinity for the α1 subunit of the GABA-A receptor.[4][10][11] |
| Alpidem | Anxiolytic (Withdrawn) | Positive allosteric modulator of the GABA-A receptor; also binds to Translocator Protein (TSPO).[5][12][13] | Anxiolytic effects mediated by the GABA-A receptor; TSPO binding linked to hepatotoxicity.[5][13] |
| Saripidem | Anxiolytic/Sedative | Modulates the benzodiazepine binding site on GABA-A receptors.[14][15][16] | Highly selective for the ω1 (alpha-1) subtype of the GABA-A receptor.[14][15][16] |
| This compound | Investigational | Primarily exhibits antimicrobial and anticancer activities. | Not a primary GABA-A receptor modulator. |
The mechanism of action for GABA-A receptor agonists involves enhancing the influx of chloride ions through the receptor channel, leading to hyperpolarization of the neuron and reduced neuronal excitability. Zolpidem's selectivity for the α1 subunit is thought to be responsible for its strong hypnotic properties with weaker muscle relaxant and anxiolytic effects compared to less selective benzodiazepines.[4][17]
Anticancer Activity: A New Frontier for Imidazopyridines
Recent research has increasingly focused on the anticancer potential of imidazopyridine derivatives, which have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest.[6][18][19][20]
Derivatives of this compound and related structures have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanism often involves the inhibition of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[18]
Signaling Pathway: Inhibition of Akt/mTOR by Imidazopyridines
Caption: Inhibition of the PI3K/Akt/mTOR pathway by an imidazo[1,2-a]pyridine derivative.[18]
The following table summarizes the anticancer activity of several imidazo[1,2-a]pyridine derivatives, illustrating the potent cytotoxicity achievable with this scaffold.
| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
| Compound 12 (3-amino, C2-nitro, C3-p-chlorophenyl) | HT-29 (Colon) | 4.15 ± 2.93 | Induces cytotoxicity.[21][22] |
| Compound 14 (3-amino, C2-tolyl, C3-p-chlorophenyl) | B16F10 (Melanoma) | 21.75 ± 0.81 | Induces cytotoxicity.[21] |
| Compound 6 (Novel imidazo[1,2-a]pyridine) | A375 (Melanoma) | ~10 | Induces G2/M cell cycle arrest and apoptosis; inhibits Akt/mTOR pathway.[18] |
| IP-5 (Novel imidazo[1,2-a]pyridine) | HCC1937 (Breast) | 45 | Induces cell cycle arrest (p53, p21 ↑) and extrinsic apoptosis (Caspase 8, 7 ↑).[19][20] |
These findings underscore that while the core structure is important, the specific substitutions at the C2 and C3 positions are critical determinants of anticancer potency and selectivity.[21]
Antimicrobial and Antiparasitic Activities
The imidazopyridine scaffold has also yielded compounds with significant activity against a range of pathogens, including bacteria, fungi, and parasites.[7][23] This includes promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[3][6]
For instance, 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide, a close analog of this compound, has demonstrated antimicrobial properties against Staphylococcus aureus.[24] Other derivatives have been optimized for potent antitrypanosomal activity by selectively inhibiting the parasite's proteasome, a different mechanism compared to their mammalian counterparts.[25]
| Compound | Target Organism | Activity Metric | Mechanism of Action |
| 3-Bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide | Staphylococcus aureus | Active at 675-2700 µg/ml | Antimicrobial.[24] |
| Imidazopyridine-3-carboxamides | Mycobacterium tuberculosis | Effective antimycobacterial agents. | Not specified.[23] |
| HB175 Analogues (e.g., Compound 4) | Trypanosoma cruzi | EC50 ≈ 9-12 nM | Selective inhibition of the trypanosomatid proteasome.[25] |
| Imidazo[1,2-a]pyridine Chalcones | E. coli, S. aureus, etc. | Good to excellent activity | Antibacterial. |
Structure-Activity Relationship (SAR) Insights
The diverse biological activities of imidazopyridines are governed by their structure-activity relationships. Key insights from various studies include:
-
CNS Activity: For GABA-A receptor affinity, the nature of the substituent at the 2-position is critical. Bulky aryl groups can significantly influence binding.[26]
-
Anticancer Activity: Substitutions at the C2 and C3 positions are pivotal. For example, in a series of 3-aminoimidazo[1,2-a]pyridines, a p-chlorophenyl group at C3 combined with a nitro group at C2 resulted in the highest potency against HT-29 colon cancer cells.[21]
-
Antimycobacterial Activity: The presence of a methyl group at the 8-position of the imidazopyridine ring has been shown to result in better activity than substitution at the 5-position in some series.[6]
-
Mutagenicity: The very position of the imidazopyridine core within a larger molecule can determine its function, with centrally located groups showing strong antimutagenic activity, while terminal groups can be mutagenic.[27]
Logical Diagram: SAR Determinants
Caption: Key structural positions on the imidazopyridine scaffold that determine biological activity.
Experimental Protocols
To ensure the reproducibility and validation of the biological data presented, standardized experimental protocols are essential. Below are representative methodologies for assessing anticancer and antimicrobial activity.
Protocol 1: MTT Assay for Cellular Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cells. It measures the metabolic activity of viable cells.
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Culture: Culture the desired cancer cell line (e.g., HCC1937) in appropriate media and conditions.
-
Seeding: Trypsinize and count the cells. Seed approximately 5,000-10,000 cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the test imidazopyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
-
Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Detailed Steps:
-
Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus) overnight in an appropriate broth. Dilute the culture to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test imidazopyridine compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion
The imidazopyridine scaffold is a testament to the power of structural diversity in medicinal chemistry. While the family is famously represented by CNS-acting drugs like Zolpidem that modulate the GABA-A receptor, this is only one facet of its biological potential. This compound and its related analogues demonstrate a distinct and compelling activity profile, with significant promise in the fields of oncology and infectious disease. The comparative analysis reveals that subtle changes in substitution patterns can dramatically shift the therapeutic application from hypnotic to cytotoxic or antimicrobial. The potent, mechanistically distinct activities of non-classical imidazopyridines warrant their continued investigation as lead structures for the development of next-generation therapeutics against cancer and microbial infections.
References
A comprehensive list of all sources cited within this guide is provided below for verification and further reading.
(A complete, numbered list with titles, sources, and clickable URLs would be generated here based on the search results provided in the prompt's context)
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- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Zolpidem - Wikipedia [en.wikipedia.org]
- 5. Alpidem - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zolpidem | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 9. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]
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- 17. Zolpidem, a clinical hypnotic that affects electronic transfer, alters synaptic activity through potential GABA receptors in the nervous system without significant free radical generation - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Imidazo[1,2-a]pyridines as a New Class of Antitubercular Agents: A Comparative Guide
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many existing treatments for tuberculosis (TB) ineffective, creating an urgent need for novel therapeutics with new mechanisms of action. The imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a promising new class of antitubercular agents. This guide provides an in-depth analysis of the in vivo validation of this scaffold's efficacy, with a focus on the clinical candidate telacebec (Q203), and compares its performance with standard-of-care drugs. While the broader IPA class shows significant promise, it is crucial to note that substitutions on the core ring system are critical for potent activity, with research largely centered on 3-carboxamide derivatives rather than simpler analogs like 3-methylimidazo[1,2-a]pyridine.
The Rise of Imidazo[1,2-a]pyridines: Targeting a Novel Pathway
The primary mechanism of action for the most potent imidazo[1,2-a]pyridine derivatives is the inhibition of the cytochrome bc1 complex (QcrB), a crucial component of the electron transport chain in M. tuberculosis.[1][2] This disruption of cellular respiration and ATP synthesis leads to a potent bactericidal effect.[3] This novel mechanism is a key reason for the excitement surrounding this class of compounds, as it is effective against strains resistant to current drugs that target other pathways. One of the most advanced compounds in this class is telacebec (formerly Q203), an imidazo[1,2-a]pyridine-3-carboxamide that has progressed to clinical trials.[3][4]
Comparative In Vivo Efficacy: Imidazo[1,2-a]pyridines vs. Standard TB Drugs
The gold standard for evaluating the in vivo efficacy of new TB drug candidates is the murine model, typically using BALB/c mice infected with the H37Rv strain of M. tuberculosis. The primary endpoint for efficacy is the reduction in bacterial load, measured in colony-forming units (CFU), in the lungs and spleen.
Telacebec (Q203): A Case Study in Potent In Vivo Activity
Lead optimization studies have demonstrated the potent in vivo efficacy of telacebec and other optimized imidazo[1,2-a]pyridine-3-carboxamides. In a murine model of TB, telacebec displayed a significant reduction in lung CFU counts. For instance, at a dosing level of 10 mg/kg, a reduction of 3.13 log10 in CFU was observed in the lungs of infected mice.[5] This level of activity is highly promising and compares favorably with standard TB drugs.
| Compound/Regimen | Dose | Duration of Treatment | Animal Model | Log10 CFU Reduction in Lungs | Reference |
| Telacebec (Q203) | 10 mg/kg | Not Specified | Mouse | 3.13 | [5] |
| Isoniazid | 25 mg/kg | 4 weeks | Mouse (CD-1) | Significant reduction | [5] |
| Rifampin | 10 mg/kg | 26 days | Mouse | 1.7 | [6] |
Table 1: Comparative In Vivo Efficacy of Telacebec and Standard TB Drugs in Murine Models. This table summarizes the reduction in bacterial load in the lungs of mice infected with M. tuberculosis following treatment with telacebec or standard-of-care drugs. The data highlights the potent activity of telacebec.
It is important to note that the efficacy of standard drugs like isoniazid and rifampin can vary depending on the specific mouse model, the strain of M. tuberculosis, and the duration of treatment. However, the significant CFU reduction achieved with telacebec underscores the potential of the imidazo[1,2-a]pyridine class.
Experimental Protocols for In Vivo Efficacy Assessment
The following is a detailed, step-by-step methodology for a typical in vivo efficacy study of a novel antitubercular agent in a murine model.
Murine Model of Chronic Tuberculosis Infection
-
Animal Model: Female BALB/c mice, 6-8 weeks old, are commonly used due to their well-characterized immune response to M. tuberculosis infection.
-
Infection: Mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv to establish a chronic infection. This method closely mimics the natural route of human infection.
-
Establishment of Chronic Infection: The infection is allowed to establish for 4-6 weeks, at which point a stable bacterial load is present in the lungs and spleen.
-
Treatment Initiation: Treatment with the experimental compound (e.g., an imidazo[1,2-a]pyridine derivative), comparator drugs (e.g., isoniazid, rifampin), or a vehicle control is initiated. Drugs are typically administered daily or five times a week via oral gavage.
-
Monitoring: The body weight and overall health of the mice are monitored throughout the study.
-
Endpoint Analysis: At specified time points (e.g., after 4 or 8 weeks of treatment), cohorts of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on 7H11 agar supplemented with OADC.
-
CFU Enumeration: After 3-4 weeks of incubation at 37°C, the number of colonies is counted to determine the bacterial load (CFU) per organ.
-
Data Analysis: The log10 CFU reduction for each treatment group is calculated relative to the vehicle control group at the start of treatment.
Experimental Workflow for In Vivo Antitubercular Efficacy Testing
Caption: A flowchart illustrating the key steps in a murine model for evaluating the in vivo efficacy of antitubercular compounds.
Mechanism of Action: Targeting the Electron Transport Chain
The potent activity of imidazo[1,2-a]pyridines like telacebec stems from their ability to inhibit the QcrB subunit of the cytochrome bc1 complex. This inhibition disrupts the electron transport chain, leading to a depletion of ATP, the primary energy currency of the cell.
Signaling Pathway of Imidazo[1,2-a]pyridine Action in M. tuberculosis
Caption: The mechanism of action of imidazo[1,2-a]pyridines, which inhibit the QcrB subunit of the cytochrome bc1 complex, disrupting ATP synthesis and leading to bacterial death.
Conclusion and Future Directions
The in vivo data for imidazo[1,2-a]pyridine-3-carboxamides, particularly telacebec, strongly support the continued development of this class of compounds as novel antitubercular agents. Their potent efficacy in murine models, coupled with a novel mechanism of action that is effective against drug-resistant strains, positions them as a valuable addition to the TB treatment pipeline. Future research should focus on further optimizing the pharmacokinetic and safety profiles of these compounds and exploring their efficacy in combination regimens to shorten the duration of TB therapy. While the simple this compound has not been the focus of in vivo studies, the success of its more complex derivatives highlights the importance of the imidazo[1,2-a]pyridine scaffold as a foundation for designing new and effective antitubercular drugs.
References
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Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]
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Telacebec (Q203). Qurient. [Link]
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Telacebec for Ultrashort Treatment of Buruli Ulcer in a Mouse Model. Antimicrobial Agents and Chemotherapy. [Link]
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Impact of Dose, Duration, and Immune Status on Efficacy of Ultrashort Telacebec Regimens in Mouse Models of Buruli Ulcer. Microbiology Spectrum. [Link]
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Contribution of telacebec to novel drug regimens in a murine tuberculosis model. Antimicrobial Agents and Chemotherapy. [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
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Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Bioorganic & Medicinal Chemistry. [Link]
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Contribution of telacebec to novel drug regimens in a murine tuberculosis model. Antimicrobial Agents and Chemotherapy. [Link]
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Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. [Link]
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Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PLOS ONE. [Link]
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Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. [Link]
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Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. [Link]
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Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry. [Link]
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Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy. [Link]
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(PDF) Imidazo[1,2- a ]pyridine-3-carboxamides are Active Antimicrobial Agents of Mycobacterium avium Infection In Vivo. ResearchGate. [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
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Lead optimization of a novel series of imidazo[1,2-a]pyridine amides leading to a clinical candidate (Q203) as a multi- and extensively-drug-resistant anti-tuberculosis agent. Journal of Medicinal Chemistry. [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
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3-Aryl-substituted imidazo[1,2-a]pyridines as antituberculosis agents. Archiv der Pharmazie. [Link]
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- 3. Telacebec (Q203) | Qurient [qurient.com]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-Methylimidazo[1,2-a]pyridine-Based Kinase Inhibitors
In the landscape of modern drug discovery, the protein kinase family remains a paramount class of therapeutic targets, implicated in a vast array of human diseases, most notably cancer.[1][2] The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding compounds with diverse biological activities, including potent kinase inhibition.[3][4][5][6] However, the therapeutic success of any kinase inhibitor is intrinsically linked not only to its on-target potency but also to its selectivity across the human kinome. Due to the highly conserved nature of the ATP-binding site across the more than 500 kinases in the human genome, achieving selectivity is a formidable challenge.[1][7] Unintended interactions, or off-target effects, can lead to toxicity or diminish therapeutic efficacy, making cross-reactivity profiling an indispensable step in the development of novel therapeutics.[7][8]
This guide provides an in-depth comparison and a practical framework for conducting the cross-reactivity profiling of novel 3-Methylimidazo[1,2-a]pyridine-based compounds. We will explore the causality behind experimental design, present detailed protocols for robust assessment, and interpret comparative data to guide lead optimization.
The Strategic Imperative of Kinase Selectivity Profiling
The goal of profiling is not merely to identify off-targets but to build a comprehensive "selectivity signature" for each compound. This signature informs structure-activity relationships (SAR), predicts potential toxicities, and can even uncover opportunities for polypharmacology, where inhibiting multiple targets may be therapeutically advantageous.[1]
A typical profiling cascade begins with a broad screen against a diverse panel of kinases, followed by more focused dose-response studies on identified hits. The choice of the kinase panel is a critical first step. A well-designed panel should include:
-
Representatives from all major kinase families: To ensure a comprehensive assessment of selectivity across the kinome.
-
Clinically relevant kinases: Including those known to be involved in toxicity pathways (e.g., Src family kinases, VEGFR2).
-
Homologous kinases: To challenge the compound's ability to discriminate between closely related targets.
For our case study, we will evaluate three hypothetical this compound derivatives (IMP-A, IMP-B, and IMP-C) against a representative panel. We will compare their performance against two well-characterized inhibitors: Staurosporine , a potent but non-selective inhibitor, and Gefitinib , a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9][10][11]
Experimental Workflow for Kinase Cross-Reactivity Profiling
The following diagram outlines a robust workflow for assessing the selectivity of our compounds of interest. This process ensures a systematic progression from broad screening to detailed characterization.
Caption: High-level workflow for kinase inhibitor cross-reactivity profiling.
In-Depth Protocol: Luminescence-Based Kinase Activity Assay
To generate the quantitative data for our comparison, we will employ a robust and widely used biochemical assay, the ADP-Glo™ Kinase Assay. This assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[12][13] The luminescent signal is directly proportional to kinase activity, and its inhibition by a compound can be accurately measured.
Materials:
-
Kinases of interest (recombinant, purified)[14]
-
Kinase-specific peptide substrates
-
ATP (at a concentration near the Kₘ for each kinase)
-
Test Compounds (IMP-A, B, C) and Controls (Staurosporine, Gefitinib)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[12]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of all test compounds and controls in 100% DMSO.
-
Perform a serial dilution series in DMSO to create a 10-point concentration gradient (e.g., from 100 µM to 5 nM). This will be your source plate for the assay.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO vehicle control to the appropriate wells.
-
Add 2 µL of a solution containing the specific kinase and its corresponding peptide substrate in kinase assay buffer.
-
Allow the plate to incubate for 15 minutes at room temperature. This pre-incubation step allows the compounds to bind to their target kinases before the reaction is initiated.
-
-
Initiation of Kinase Reaction:
-
Initiate the phosphorylation reaction by adding 2 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes. The optimal incubation time may vary depending on the specific kinase and should be determined empirically to ensure the reaction is within the linear range.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining unconsumed ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well.
-
Incubate for another 30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a compatible plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value for each compound-kinase interaction.[12]
-
Comparative Data Analysis
The IC₅₀ values obtained from the dose-response experiments are compiled to compare the potency and selectivity of our hypothetical compounds. A lower IC₅₀ value indicates higher potency.
Table 1: Comparative Kinase Inhibition Profile (IC₅₀ values in nM)
| Kinase Target | IMP-A (Hypothetical) | IMP-B (Hypothetical) | IMP-C (Hypothetical) | Gefitinib (Reference) | Staurosporine (Reference) |
| EGFR | 15 | 25 | 5 | 33 [11] | 6 |
| VEGFR2 | 2,500 | 150 | >10,000 | >10,000 | 15 |
| SRC | 800 | 950 | 4,500 | >10,000 | 20 |
| ABL1 | >10,000 | 8,000 | >10,000 | >10,000 | 7 |
| CDK2 | 5,000 | 6,500 | 9,000 | >10,000 | 4 |
| p38α (MAPK14) | 1,200 | 300 | 2,800 | >10,000 | 50 |
Interpretation of Results:
-
IMP-C emerges as the most potent and selective lead candidate for the target kinase, EGFR, with an IC₅₀ of 5 nM and minimal activity against other kinases in the panel.
-
IMP-A shows good potency for EGFR but has some off-target activity against SRC and p38α at higher concentrations.
-
IMP-B is less potent against EGFR and displays significant off-target activity against VEGFR2 and p38α, suggesting a less desirable selectivity profile. This polypharmacology could be detrimental or, in some specific contexts, potentially beneficial, but it requires further investigation.
-
Gefitinib demonstrates high selectivity for EGFR, as expected, validating the assay's ability to distinguish selective inhibitors.[9][10][15]
-
Staurosporine inhibits all kinases tested with high potency, confirming its role as a non-selective control.
Visualizing the Impact of Cross-Reactivity
Understanding the biological context of off-target interactions is crucial. The following diagram illustrates a simplified signaling pathway, highlighting how the desired inhibition of EGFR and the undesired inhibition of VEGFR2 and SRC by a compound like IMP-B could have complex downstream effects.
Caption: Impact of IMP-B's cross-reactivity on cellular signaling pathways.
Conclusion and Future Directions
This guide outlines a comprehensive and robust strategy for the cross-reactivity profiling of novel this compound-based kinase inhibitors. Through a combination of strategic panel selection, validated biochemical assays, and careful data analysis, we can effectively compare lead candidates and understand their selectivity profiles.
Based on our hypothetical data, IMP-C represents the most promising candidate for further development due to its high potency and selectivity for EGFR. In contrast, IMP-B 's significant off-target effects on VEGFR2 and p38α would necessitate a careful evaluation of the potential for toxicity before advancing.
The journey of a kinase inhibitor from bench to bedside is fraught with challenges, and ensuring target selectivity is a critical hurdle. By implementing the systematic, self-validating protocols described herein, researchers can make more informed decisions, mitigating risks and increasing the probability of developing safe and effective next-generation therapeutics.
References
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Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012-05-01). [Link]
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A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed. [Link]
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A Head-to-Head Showdown: 3-Methylimidazo[1,2-a]pyridine Derivatives vs. Standard Tuberculosis Regimens
The global battle against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), is perpetually challenged by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This escalating crisis underscores the urgent need for novel therapeutics with new mechanisms of action. Among the promising new scaffolds, the imidazo[1,2-a]pyridine (IPA) class has emerged as a potent contender. This guide provides a detailed, evidence-based comparison of IPA derivatives against the established first- and second-line TB drugs.
The State of Play: Current TB Arsenals and Their Limitations
Standard TB treatment relies on a multi-drug regimen to combat the slow-growing, persistent nature of Mtb and to prevent the development of resistance.
-
First-Line Agents : The cornerstone of therapy for drug-susceptible TB consists of isoniazid, rifampin, pyrazinamide, and ethambutol.[1][2][3] These drugs primarily target crucial bacterial processes like cell wall synthesis (isoniazid, ethambutol) and RNA synthesis (rifampin).[1][4] While highly effective, this regimen requires a lengthy six-month course, and resistance to isoniazid and rifampin defines MDR-TB.[3][5]
-
Second-Line Agents : When first-line drugs fail, clinicians turn to a more complex, expensive, and often more toxic arsenal of second-line drugs.[1][5][6] This category includes fluoroquinolones (levofloxacin, moxifloxacin), injectable agents (amikacin, kanamycin), and newer compounds like bedaquiline and linezolid.[6][7][8] Treatment for drug-resistant TB can extend for up to two years and is associated with significant adverse effects.[5] The development of resistance to these drugs leads to the even more formidable XDR-TB.[5]
The Challenger: The Imidazo[1,2-a]Pyridine Scaffold
The imidazo[1,2-a]pyridine (IPA) fused heterocyclic system has been identified as a "drug prejudice" scaffold due to its broad medicinal applications.[9][10] In the last decade, specific derivatives, including those with a methyl group, have demonstrated remarkable and potent activity against Mtb.[9][10][11]
A Novel Mechanism of Action: A key advantage of the IPA class is its novel mechanism of action. Several studies have confirmed that IPAs target the ubiquinol cytochrome c reductase, specifically the QcrB subunit.[12][13][14] QcrB is a critical component of the electron transport chain, and its inhibition disrupts the bacterium's ability to generate ATP, effectively starving it of energy.[12][14][15] This is distinct from the mechanisms of most first-line drugs, suggesting that IPAs would be effective against strains already resistant to standard therapies.
Comparative Analysis: Performance Metrics
A drug's potential is not defined by its mechanism alone. A rigorous comparison requires evaluating its efficacy, selectivity, and behavior in biological systems.
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism. For anti-TB agents, a lower MIC indicates higher potency. High-throughput screening has identified several IPA compounds with potent activity.[12][13]
| Compound Class | Target Mtb Strain | Typical MIC Range (µM) | Reference |
| Imidazo[1,2-a]pyridines | Replicating Mtb H37Rv | 0.004 - 5.0 | [9][12][14] |
| MDR & XDR Mtb | 0.07 - 2.2 | [9][16] | |
| Isoniazid | Drug-Sensitive Mtb | 0.1 - 1.4 | |
| Rifampin | Drug-Sensitive Mtb | 0.1 - 0.5 |
As the data indicates, optimized IPA compounds exhibit potency in the low nanomolar range, often surpassing the efficacy of standard drugs against drug-resistant strains.[14] For instance, certain 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have shown MIC₉₀ values as low as 0.07 µM against XDR-TB strains.[9]
Cytotoxicity and Selectivity Index
An ideal antimicrobial agent is a selective poison, highly toxic to the pathogen but harmless to the host. Cytotoxicity assays measure a compound's toxicity to mammalian cells. The Selectivity Index (SI), calculated as (Cytotoxicity IC₅₀ / MIC), is a critical metric. A higher SI value is desirable.
-
IPA Derivatives : Many potent IPA compounds have been shown to be non-cytotoxic against various mammalian cell lines (e.g., VERO, HepG2) at high concentrations, with IC₅₀ values often greater than 128 µM.[9] This results in a highly favorable selectivity index, indicating a wide therapeutic window.
In Vivo Efficacy: The Crucial Test
Promising in vitro data must translate to efficacy within a living organism. Animal models, particularly mice, are indispensable for evaluating a drug's performance in a complex biological system.[17][18][19]
In a key study, an IPA derivative, ND-09759 (N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide), was evaluated in a mouse model of TB infection.[20] The results were compelling:
-
Pharmacokinetics : The compound demonstrated a good pharmacokinetic profile, with a half-life of 20.1 hours after oral administration.[20]
-
Bactericidal Activity : In mice treated daily for four weeks, ND-09759 significantly reduced the Mtb burden in both the lungs and spleens.[20]
-
Equivalency to First-Line Drugs : The bactericidal activity of ND-09759 was equivalent to that of isoniazid and rifampin, the two most powerful first-line drugs.[20]
-
Synergy : The study also observed slightly enhanced efficacy when ND-09759 was used in combination with either isoniazid or rifampin, suggesting its potential as a component of future combination therapies.[20]
Experimental Deep Dive: How We Validate These Claims
Scientific integrity demands robust and reproducible methodologies. The following are standard, validated protocols used to generate the comparative data discussed.
Protocol 1: In Vitro Susceptibility Testing - Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a widely used, reliable, and cost-effective method for determining the MIC of compounds against Mtb.[21][22][23][24]
Principle: The assay uses the redox indicator Alamar Blue. Metabolically active, viable Mtb cells reduce the blue dye (resazurin) to a pink product (resorufin). The absence of a color change indicates bacterial death or growth inhibition.[24]
Step-by-Step Methodology:
-
Preparation: A serial two-fold dilution of the test compound (e.g., an IPA derivative) is prepared in a 96-well microplate using Middlebrook 7H9 broth.
-
Inoculation: Each well is inoculated with a standardized suspension of Mtb H37Rv or a clinical isolate.
-
Controls: Each plate includes wells for a drug-free control (positive growth) and a sterile control (no growth).
-
Incubation: The plates are sealed and incubated at 37°C for 5-7 days.[23]
-
Dye Addition: A freshly prepared mixture of Alamar Blue reagent and 10% Tween 80 is added to all wells.[23]
-
Second Incubation: Plates are re-incubated for 24 hours.[23]
-
Reading Results: The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink.[24]
Diagram: MABA Workflow for MIC Determination
A streamlined workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol 2: Mammalian Cell Cytotoxicity - MTT Assay
The MTT assay is a standard colorimetric test for measuring cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[25][26]
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: A selected mammalian cell line (e.g., HepG2 human liver cells) is seeded into a 96-well plate and incubated for 24 hours to allow for attachment.[27]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. Vehicle-treated wells serve as negative controls.[27]
-
Incubation: The plate is incubated for a specified exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.[27]
-
MTT Addition: MTT labeling reagent is added to each well, and the plate is incubated for an additional 4 hours.
-
Solubilization: A solubilization solution (e.g., DMSO or acidified SDS) is added to each well to dissolve the formazan crystals.[27]
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 570 nm. The results are used to calculate the IC₅₀ (the concentration of compound that inhibits 50% of cell viability).
Diagram: Logic of the Head-to-Head Comparison
The evaluation pathway from initial screening to assessing therapeutic potential.
Conclusion and Future Outlook
The imidazo[1,2-a]pyridine class, including derivatives like 3-methyl-IPAs, represents a highly promising frontier in the development of new anti-tuberculosis drugs.
Key Advantages:
-
Novel Mechanism: They target a different pathway (QcrB and ATP synthesis) than current frontline drugs, making them highly effective against MDR and XDR strains.[9][12][13]
-
High Potency: Optimized compounds show activity in the nanomolar range.[14]
-
Favorable Safety Profile: They exhibit high selectivity, with low toxicity to mammalian cells.[9]
-
Proven In Vivo Efficacy: Studies have demonstrated bactericidal activity in mouse models equivalent to the most important first-line drugs.[20]
The journey from a promising scaffold to a clinical drug is long and arduous. However, the compelling preclinical data for imidazo[1,2-a]pyridines strongly supports their continued development. Further research will focus on optimizing pharmacokinetic properties, evaluating long-term safety, and identifying the best partner drugs for a novel, shorter, and more effective combination therapy that could one day redefine the standard of care for tuberculosis.
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A Senior Application Scientist's Guide to the Reproducible Synthesis of 3-Methylimidazo[1,2-a]pyridine
For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of numerous therapeutic agents. Its prevalence in marketed drugs for anxiety, insomnia, and ulcers underscores the importance of reliable and scalable synthetic access to its derivatives.[1][2] Among these, 3-methylimidazo[1,2-a]pyridine serves as a fundamental building block for more complex molecular architectures. This guide provides an in-depth, comparative analysis of two prominent synthetic routes to this key intermediate, with a critical focus on their reproducibility, practicality, and the underlying chemical principles that govern their success.
Introduction to the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle that has attracted significant attention due to its wide range of biological activities.[3][4][5] The development of efficient and robust synthetic methodologies is crucial for exploring the full therapeutic potential of this privileged scaffold. This guide will dissect two distinct and widely employed strategies for the synthesis of this compound: the classical condensation with α-haloketones and the modern one-pot three-component Groebke-Blackburn-Bienaymé (GBB) reaction.
Method 1: The Classical Approach - Condensation with α-Haloketones
This method, a variation of the renowned Tchichibabin pyridine synthesis, remains a workhorse in many laboratories for its straightforward approach and generally good yields. The reaction proceeds through the initial N-alkylation of the pyridine ring of a 2-aminopyridine with an α-haloketone, followed by an intramolecular cyclization and dehydration to furnish the aromatic imidazo[1,2-a]pyridine.[6]
Reaction Mechanism and Rationale
The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the electrophilic carbon of the α-haloketone. This is followed by an intramolecular condensation between the exocyclic amine and the ketone, which, after dehydration, yields the final product. The choice of a non-nucleophilic solvent is often preferred to avoid competing side reactions.
Experimental Protocol
The following protocol is a representative example of the synthesis of 3-methyl-2-phenylimidazo[1,2-a]pyridine, which can be adapted for other derivatives.
Materials:
-
2-Aminopyridine
-
α-Bromo-propiophenone
-
Anhydrous ethanol
-
Sodium bicarbonate
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) in anhydrous ethanol, add α-bromo-propiophenone (1.05 eq).
-
Stir the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-methyl-2-phenylimidazo[1,2-a]pyridine.
Workflow for the condensation synthesis of this compound.
Reproducibility and Critical Parameters
While this method is generally reliable, its reproducibility can be influenced by several factors:
-
Purity of Starting Materials: The presence of impurities in either the 2-aminopyridine or the α-haloketone can lead to the formation of side products and lower yields.
-
Reaction Time and Temperature: Over-refluxing or excessively high temperatures can lead to decomposition of the product. Careful monitoring by TLC is crucial to determine the optimal reaction time.
-
Basicity: The final neutralization step with sodium bicarbonate is important to quench any remaining acid and facilitate the extraction of the product. The pH should be carefully adjusted to be slightly basic.
-
Scalability: While effective on a lab scale, scaling up this reaction may require careful control of exotherms during the initial addition of the α-haloketone.
Method 2: The Modern Approach - Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis that has gained significant traction for its efficiency and atom economy in generating diverse imidazo[1,2-a]pyridines.[1][2][7] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.
Reaction Mechanism and Rationale
The GBB reaction is initiated by the formation of a Schiff base from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base, followed by a tautomerization to yield the final aromatic product. The use of a Lewis or Brønsted acid catalyst can significantly accelerate the reaction.[2]
Experimental Protocol
The following protocol outlines the synthesis of a 3-amino-substituted imidazo[1,2-a]pyridine, a common outcome of the GBB reaction which can often be further modified.
Materials:
-
2-Aminopyridine
-
Benzaldehyde
-
tert-Butyl isocyanide
-
Methanol
-
Scandium(III) triflate (Sc(OTf)₃) as a catalyst (optional, but recommended)
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) and benzaldehyde (1.0 eq) in methanol, add tert-butyl isocyanide (1.1 eq).
-
Add a catalytic amount of Sc(OTf)₃ (e.g., 10 mol%).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(tert-butylamino)-2-phenylimidazo[1,2-a]pyridine.
Workflow for the GBB synthesis of a 3-substituted imidazo[1,2-a]pyridine.
Reproducibility and Critical Parameters
The GBB reaction is prized for its operational simplicity and high convergence. However, ensuring its reproducibility requires attention to the following:
-
Isocyanide Quality: Isocyanides can have a strong, unpleasant odor and may be sensitive to air and moisture. Using freshly distilled or high-purity isocyanides is critical for consistent results.
-
Catalyst Choice and Loading: While some GBB reactions can proceed without a catalyst, the use of a Lewis or Brønsted acid often improves yields and reaction times. The optimal catalyst and its loading should be determined for each specific substrate combination.
-
Solvent: The choice of solvent can influence the reaction rate and yield. Protic solvents like methanol or ethanol are commonly used and generally give good results.
-
Reaction Time: While often faster than the classical method, the reaction time can vary depending on the reactivity of the starting materials. Patience and careful monitoring are key.
Comparative Analysis
| Parameter | Condensation with α-Haloketones | Groebke-Blackburn-Bienaymé (GBB) Reaction |
| Versatility | Good for introducing substituents at the 2- and 3-positions based on the α-haloketone. | Excellent for introducing diversity at the 2- and 3-positions from a wide range of commercially available aldehydes and isocyanides. |
| Yields | Generally good to excellent. | Often very high. |
| Reaction Conditions | Typically requires heating (reflux). | Often proceeds at room temperature. |
| Atom Economy | Lower, as a halide salt is produced as a byproduct. | Higher, as all components are incorporated into the final product. |
| Reproducibility Challenges | Purity of starting materials, precise control of reaction time and temperature. | Quality of the isocyanide, choice and loading of the catalyst. |
| Scalability | Potential for exotherms on a large scale. | Generally good, with a one-pot procedure being advantageous.[8] |
Conclusion and Recommendations
Both the classical condensation with α-haloketones and the modern Groebke-Blackburn-Bienaymé three-component reaction are valuable and reproducible methods for the synthesis of this compound and its derivatives.
For laboratories focused on the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies, the GBB reaction is highly recommended due to its operational simplicity, high atom economy, and the vast array of commercially available starting materials.
The condensation with α-haloketones remains a robust and reliable choice , particularly when a specific 2,3-disubstituted pattern is desired and the corresponding α-haloketone is readily available. Its well-established nature provides a high degree of confidence in its execution.
Ultimately, the choice of synthetic route will depend on the specific goals of the research, the available resources, and the desired substitution pattern of the final product. By understanding the nuances and critical parameters of each method, researchers can confidently and reproducibly synthesize the valuable this compound scaffold for their drug discovery and development endeavors.
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 109, 01005. Available from: [Link]
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Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103837. Available from: [Link]
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Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575. Available from: [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 109, 01005. Available from: [Link]
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Sathish, M., et al. (2018). A One Pot Synthesis of Novel Bioactive Tri-Substitute-Condensed-Imidazopyridines that Targets Snake Venom Phospholipase A2. Scientific Reports, 8(1), 1-11. Available from: [Link]
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Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. Available from: [Link]
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Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. Available from: [Link]
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Ramírez-López, P., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2021(2), M1234. Available from: [Link]
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Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. Available from: [Link]
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Wang, Z., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry, 12, 1536-1541. Available from: [Link]
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Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. - ResearchGate. Available from: [Link]
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Guchhait, S. K., et al. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. RSC Advances, 10(11), 6485-6495. Available from: [Link]
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Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22453-22467. Available from: [Link]
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Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. Available from: [Link]
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Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one - ResearchGate. Available from: [Link]
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A Senior Application Scientist's Guide to Assessing the Off-Target Effects of 3-Methylimidazo[1,2-a]pyridine
Introduction: The Promise and Peril of a Privileged Scaffold
The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide array of biological targets.[1][2] This versatility has led to the development of successful therapeutics, including Zolpidem (for insomnia) and Alpidem (an anxiolytic).[2][3] Our focus here, 3-Methylimidazo[1,2-a]pyridine, represents a fundamental starting point within this chemical class, from which countless analogs with diverse activities—from anticancer to antitubercular—have been developed.[4][5]
However, the very promiscuity that makes this scaffold so attractive is also its greatest liability. The potential for a single molecule to interact with dozens, if not hundreds, of unintended proteins—its "off-targets"—is a primary driver of adverse drug reactions and clinical trial failures. Therefore, a rigorous, multi-faceted assessment of off-target effects is not merely a regulatory hurdle but a scientific necessity for advancing any imidazo[1,2-a]pyridine-based candidate.
This guide provides a comparative framework for designing and executing a robust off-target assessment strategy. We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, enabling researchers to build a self-validating and comprehensive safety profile for their lead compounds.
The Strategic Imperative: A Multi-Pronged Assessment Workflow
No single method can fully capture a compound's off-target profile. An effective strategy integrates computational prediction with empirical biochemical and cell-based validation. This tiered approach, illustrated below, allows for the rapid, cost-effective triage of compounds early on, while reserving resource-intensive assays for the most promising candidates. This integrated screening paradigm is crucial for improving the selection of high-quality drug candidates and reducing safety-related attrition.[6][7]
Caption: Integrated workflow for off-target assessment.
Part 1: In Silico Prediction — Building the Hypothesis
Before committing to expensive and time-consuming wet-lab experiments, computational methods provide a cost-effective first pass to flag potential liabilities.[8] These approaches leverage vast databases of known compound-target interactions to predict the activity of a new molecule based on its structure.
The primary value of in silico screening is not to provide definitive answers but to generate a testable hypothesis of the most likely off-targets, thereby guiding the design of focused in vitro panels.[9] It's crucial to understand that these predictions are often biased towards well-studied target families and must be experimentally validated.[10]
Table 1: Comparison of Common In Silico Off-Target Prediction Methodologies
| Methodology | Principle | Advantages | Limitations | Recommended Tool Example |
| 2D Similarity Search | Compares the 2D chemical structure (fingerprints) of the query molecule to a database of active compounds. | Fast, computationally inexpensive, good for identifying targets with similar chemotypes. | May miss novel scaffolds ("activity cliffs"); performance depends heavily on database composition. | Similarity Ensemble Approach (SEA)[9] |
| 3D Shape/Pharmacophore | Aligns the 3D conformation of the query molecule with models of known binding sites (pharmacophores). | Accounts for 3D shape and electrostatic properties; can identify structurally distinct molecules that fit the same pocket. | Computationally more intensive; sensitive to the quality of the input conformation and the pharmacophore model. | PharmMapper, ZINCPharmer |
| Molecular Docking | Simulates the binding of the query molecule into the 3D crystal structures of multiple proteins. | Provides a structural hypothesis for binding; can estimate binding energy. | Very slow for large-scale screening; highly dependent on the accuracy of the protein structure and scoring function. | AutoDock, Schrödinger Suite |
| Machine Learning | Uses models trained on large datasets (e.g., ChEMBL) to predict activity based on molecular descriptors. | Can learn complex structure-activity relationships; can outperform simple similarity methods. | Models can be "black boxes"; predictive power is limited by the domain of the training data. | Off-targetP ML[8] |
Causality Behind the Choice: For a novel scaffold like a this compound derivative, a 2D similarity method like SEA is an excellent starting point. It quickly maps the "polypharmacology" landscape.[9] This should be complemented with a 3D pharmacophore search to identify potential interactions that 2D methods might miss. Large-scale docking is best reserved for investigating specific, high-priority interactions predicted by the other methods.
Part 2: In Vitro Screening — The Ground Truth
In vitro assays are the gold standard for confirming or refuting computational predictions and for discovering unanticipated interactions.[11][12] These services are often outsourced to specialized contract research organizations (CROs) that maintain large, validated panels of assays.
Comparative In Vitro Platforms
The choice of platform depends on the stage of the project and the nature of the anticipated targets.
Table 2: Comparison of Key In Vitro Off-Target Screening Platforms
| Platform Type | Description | Key Metric | Best For... | Example Provider(s) |
| Broad Target Binding Panels | Measures the displacement of a radiolabeled ligand from a large panel of receptors, channels, and transporters. | % Inhibition at a fixed concentration (e.g., 10 µM), followed by Ki determination for hits. | Early-stage hazard identification; broad liability screening (e.g., SafetyScreen™, SAFETYscan®).[12] | Eurofins Discovery, Reaction Biology |
| Kinase Profiling Panels | Measures inhibition of enzymatic activity across a comprehensive panel of protein kinases. | % Inhibition, followed by IC50 determination for hits. | Assessing selectivity for kinase inhibitors, a common target class for imidazopyridines. | Reaction Biology[11], Eurofins Discovery |
| Direct Target Engagement | Measures direct binding of the compound to its targets in a complex biological matrix (e.g., cell lysate or intact cells). | Target engagement (e.g., Tm shift in CETSA), BRET/FRET signal. | Confirming target binding in a more physiological context; identifying targets without a known functional assay. | Cellular Thermal Shift Assay (CETSA), NanoBRET™[11] |
| Phenotypic Screening | Measures the effect of a compound on cellular morphology or function using high-content imaging or other readouts. | Changes in cellular features (e.g., viability, organelle morphology, protein localization). | Unbiased discovery of functional effects; identifying novel mechanisms of action or toxicity.[11] | Academic collaborations, specialized CROs |
Trustworthiness Through Validation: Any data from these panels must be interpreted with caution. A "hit" (e.g., >50% inhibition at 10 µM) is not a definitive liability. It is a starting point for further investigation. A crucial step is to determine the potency (IC50 or Ki) of the off-target interaction and compare it to the on-target potency. A 100-fold (or greater) selectivity window is a common, albeit arbitrary, goal in lead optimization.
Illustrative Data: Profiling this compound
To contextualize the data, we present a hypothetical comparison of our lead compound against two controls: a known promiscuous inhibitor and a highly selective analog.
Table 3: Hypothetical Kinase Selectivity Profile
| Target | This compound (IC50, nM) | Compound X (Promiscuous Control) (IC50, nM) | Compound Y (Optimized Analog) (IC50, nM) |
| On-Target: Kinase A | 15 | 10 | 12 |
| Off-Target: Kinase B | 850 | 25 | >10,000 |
| Off-Target: Kinase C | 2,500 | 150 | >10,000 |
| Off-Target: Kinase D | >10,000 | 5 | >10,000 |
| Off-Target: GPCR Z | >10,000 | 8,000 | >10,000 |
| Selectivity Score (S10) ¹ | 0.03 | 0.25 | 0.00 |
¹Selectivity Score (S10) is the number of off-targets with % inhibition > 90% at 1 µM, divided by the total number of kinases tested. A lower score indicates higher selectivity.
This table clearly illustrates how quantitative data can differentiate a lead candidate with a manageable off-target profile from a non-selective compound and demonstrate the success of a lead optimization campaign.
Part 3: Detailed Experimental Protocol
To ensure scientific integrity, every protocol must be robust and self-validating. Here, we provide a detailed methodology for a Cellular Thermal Shift Assay (CETSA), a powerful technique to confirm direct target engagement within the complex milieu of a living cell.
Protocol: Cellular Thermal Shift Assay (CETSA) for Off-Target Validation
Objective: To validate the binding of this compound to a predicted off-target protein (e.g., "Kinase B" from Table 3) in intact cells.
Principle: Ligand binding stabilizes a target protein, leading to an increase in its melting temperature (Tm). This change can be quantified by heating cell lysates to various temperatures and measuring the amount of soluble protein remaining via Western blot or mass spectrometry.
Materials:
-
Cell line expressing the target of interest (e.g., HEK293 overexpressing Kinase B).
-
This compound (test compound).
-
Known selective inhibitor of Kinase B (positive control).
-
DMSO (vehicle control).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
PCR tubes and a thermal cycler.
-
Instrumentation for protein quantification (e.g., Western blot apparatus, antibodies, or mass spectrometer).
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells to achieve 80-90% confluency on the day of the experiment.
-
Treat cells with the test compound (e.g., 10x desired final concentration), positive control, or DMSO (vehicle) for 1-2 hours under normal culture conditions. Rationale: This allows for compound uptake and target engagement in a live-cell context.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells using freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen followed by thawing at room temperature) in PBS supplemented with inhibitors. Rationale: This method of lysis avoids detergents that could disrupt protein structure or compound binding.
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Thermal Challenge:
-
Aliquot the cleared lysate from each treatment group into a series of PCR tubes.
-
Place the tubes in a thermal cycler programmed with a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes. Include an unheated control (room temperature). Rationale: This step denatures and precipitates unstable proteins. The presence of a stabilizing ligand will shift this equilibrium.
-
-
Separation of Soluble and Precipitated Fractions:
-
After the heat challenge, immediately centrifuge the tubes at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
-
Quantification:
-
Analyze the amount of the target protein (Kinase B) remaining in the soluble fraction for each temperature point and treatment condition using Western blot.
-
Run samples on an SDS-PAGE gel, transfer to a membrane, and probe with a specific primary antibody against Kinase B.
-
Use a loading control (e.g., GAPDH) to normalize for any pipetting errors.
-
-
Data Analysis and Interpretation:
-
Quantify the band intensities from the Western blot.
-
For each treatment group, plot the percentage of soluble protein remaining (relative to the unheated control) as a function of temperature.
-
Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm) for each condition.
-
A positive result is a statistically significant increase in the Tm for the compound-treated group compared to the vehicle control. The positive control should also show a robust Tm shift, validating the assay's performance.
-
Caption: The core principle of the Cellular Thermal Shift Assay (CETSA).
Conclusion and Future Directions
Assessing the off-target effects of this compound, or any privileged scaffold, is a critical exercise in risk mitigation. By employing a strategic, multi-layered approach that begins with broad, cost-effective in silico predictions and progresses to rigorous in vitro and cell-based validation, researchers can build a comprehensive and trustworthy safety profile. This guide provides a framework for making informed experimental choices, ensuring that the data generated is not only accurate but also actionable. The ultimate goal is to rationally design molecules with a wide therapeutic window, maximizing on-target efficacy while minimizing the potential for off-target-driven toxicity. This iterative process of prediction, testing, and refinement is the hallmark of modern, safety-conscious drug discovery.
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A Researcher's Guide to Benchmarking 3-Methylimidazo[1,2-a]pyridine Derivatives in Cellular Assays
In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer and anti-inflammatory effects.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of novel 3-Methylimidazo[1,2-a]pyridine derivatives in cellular assays. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis against established therapeutic agents. Our focus will be on assays relevant to the anticancer properties of these derivatives, particularly their effects on cell viability, proliferation, and key signaling pathways.
The Rationale for Cellular Benchmarking
While biochemical assays provide valuable initial data on a compound's interaction with its molecular target, they often fail to predict efficacy in a complex cellular environment.[3] Cellular assays are a critical next step, offering insights into a compound's ability to cross cell membranes, engage its intracellular target, and elicit a functional response. For this compound derivatives, which have shown promise as kinase inhibitors, cellular assays are indispensable for validating their therapeutic potential.[4][5]
Experimental Workflow for Benchmarking
A logical and stepwise approach is crucial for the effective benchmarking of novel compounds. The following workflow is designed to provide a comprehensive evaluation of this compound derivatives, from initial cytotoxicity screening to mechanistic studies.
Caption: A typical experimental workflow for benchmarking this compound derivatives.
Key Cellular Assays: Protocols and Rationale
Cell Viability and Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[3] It is a robust and high-throughput method for determining the concentration at which a compound exhibits cytotoxic effects, typically expressed as the half-maximal inhibitory concentration (IC50).
Detailed Protocol for MTT Assay (96-well plate format):
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., HT-29 for colon cancer, B16F10 for melanoma) to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative and standard drugs (e.g., 5-Fluorouracil, Doxorubicin) in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle controls (DMSO-treated cells) and untreated controls.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Mechanistic Insight: Western Blot Analysis of the PI3K/Akt/mTOR Pathway
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[4][5][6][7][8] Western blotting allows for the detection and quantification of specific proteins and their phosphorylation status, providing a snapshot of the pathway's activation state.
Detailed Protocol for Western Blot Analysis:
-
Cell Lysis and Protein Quantification:
-
Seed cells in 6-well plates and treat with the this compound derivative at concentrations around the IC50 value for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST and add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
-
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for the Quantification of 3-Methylimidazo[1,2-a]pyridine
This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 3-Methylimidazo[1,2-a]pyridine, a heterocyclic compound of increasing interest in pharmaceutical development. As a potential active pharmaceutical ingredient (API), metabolite, or process impurity, the ability to accurately and reliably measure its concentration is paramount. This document is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into method validation.
The Imperative for Rigorous Validation: A Regulatory and Scientific Overview
The objective of validating an analytical procedure is to demonstrate through empirical evidence that it is fit for its intended purpose.[1][2][3] This is not merely a regulatory hurdle but a cornerstone of scientific integrity, ensuring that the data generated is reliable, reproducible, and accurate. The primary framework governing this process is provided by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines, which are adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7][8]
The core principle of these guidelines is the analytical procedure lifecycle, which encompasses method development, validation, and routine monitoring.[1] For a molecule like this compound, this means any method used—whether for release testing of a drug substance, stability studies, or impurity profiling—must have its performance characteristics thoroughly evaluated.
Comparative Analysis of Core Analytical Methodologies
The selection of an analytical technique for quantifying this compound depends on the specific requirements of the analysis, including the expected concentration range, the complexity of the sample matrix, and the desired sensitivity. We will compare three workhorse techniques in the pharmaceutical industry: HPLC-UV, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the first choice for the quantification of non-volatile, UV-active compounds like this compound due to its robustness, cost-effectiveness, and widespread availability.[9][10] The imidazopyridine ring system contains a chromophore that allows for UV detection.[10][11]
The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For this compound, a reversed-phase column (e.g., C18) is typically effective. Quantification is achieved by measuring the absorbance of the analyte as it passes through a UV detector, with the response being proportional to its concentration.
Caption: Workflow for HPLC Method Validation.[10]
Step-by-Step Validation Protocol for HPLC-UV:
-
System Suitability: Before any validation run, perform system suitability tests to ensure the chromatographic system is performing adequately. This involves injecting a standard solution multiple times and checking parameters like retention time repeatability (RSD ≤ 1%), peak area precision (RSD ≤ 2.0%), tailing factor (≤ 2), and theoretical plates (>2000).
-
Specificity/Selectivity: This demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol: Analyze blank matrix, placebo, and spiked samples. The peak for this compound should be free from interference at its retention time. A photodiode array (PDA) detector can be used to assess peak purity.[10]
-
-
Linearity and Range: Establishes that the method's response is directly proportional to the analyte concentration over a specified range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly.
-
Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range.[15]
-
Intermediate Precision: Assesses the effect of random events on the precision of the analytical procedure, such as performing the analysis on different days, with different analysts, or on different equipment.
-
Protocol: The results are reported as the Relative Standard Deviation (RSD). For an assay, the acceptance criterion is typically an RSD of ≤ 2.0%.[13]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. These are critical for impurity analysis.
-
Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[16][17] It offers high sensitivity and specificity, making it ideal for identifying and quantifying trace-level impurities or for analyzing this compound if it is sufficiently volatile and thermally stable.[16][17]
In GC, a sample is vaporized and injected into a column. Separation occurs as the analyte partitions between a gaseous mobile phase and a liquid or solid stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio (m/z), providing both quantitative data and structural information.[17][18]
Caption: Workflow for GC-MS Method Validation.
Step-by-Step Validation Protocol for GC-MS:
-
System Suitability: As with HPLC, system suitability must be established. Key parameters include retention time, peak shape, and detector signal-to-noise ratio.
-
Specificity: The ultimate strength of MS detection.
-
Protocol: Specificity is demonstrated by the combination of a unique retention time and a characteristic mass spectrum (or selected ions in Selected Ion Monitoring mode, SIM). Analyze blank matrix to ensure no interfering peaks are present at the retention time of the target analyte with the same m/z.[17]
-
-
Linearity and Range:
-
Protocol: Prepare a calibration curve with at least five concentration levels. The use of an internal standard is highly recommended in GC-MS to correct for injection volume variability. Plot the ratio of the analyte peak area to the internal standard peak area against concentration. A coefficient of determination (r²) of ≥ 0.995 is generally acceptable.
-
-
Accuracy:
-
Protocol: Determined by the recovery method at three concentration levels. Due to potential matrix effects, accuracy should be assessed in the actual sample matrix. Acceptance criteria are typically 80-120%, especially for trace impurity analysis.
-
-
Precision (Repeatability and Intermediate):
-
Protocol: Assess precision at different concentrations. The RSD should be ≤ 15%, particularly for impurity quantification.[3]
-
-
LOD and LOQ:
-
Robustness:
-
Protocol: Evaluate the impact of small variations in parameters like oven temperature ramp rate (±1-2 °C/min), flow rate (±5%), and inlet temperature (±10 °C). The method should consistently meet system suitability requirements.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for trace-level quantification in complex matrices due to its unparalleled sensitivity and selectivity.[20][21][22] It is the method of choice for bioanalytical studies (e.g., pharmacokinetics) or for quantifying genotoxic impurities at parts-per-million (ppm) levels.[23]
Following LC separation, the analyte is ionized (typically via electrospray ionization, ESI). The first mass spectrometer (Q1) selects the parent ion (the "precursor ion") of this compound. This ion is then fragmented in a collision cell (Q2), and the resulting fragment ions ("product ions") are detected by a second mass spectrometer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.[20]
Caption: Workflow for LC-MS/MS Method Validation.
Step-by-Step Validation Protocol for LC-MS/MS:
-
Selectivity and Matrix Effect: This is a critical parameter for LC-MS/MS. The matrix effect refers to the suppression or enhancement of ionization of the analyte due to co-eluting components from the sample matrix.
-
Protocol: Analyze at least six different batches of the blank matrix. Post-extraction spikes are compared to neat solutions to calculate the matrix factor. An isotopically labeled internal standard is the best way to compensate for matrix effects.
-
-
Linearity and Range:
-
Protocol: A calibration curve of at least six non-zero standards is constructed. A weighted linear regression (e.g., 1/x or 1/x²) is often used to ensure accuracy at the lower end of the curve.
-
-
Accuracy and Precision:
-
Protocol: Evaluated at a minimum of four concentration levels: Lower Limit of Quantitation (LLOQ), low QC, medium QC, and high QC. For bioanalytical methods, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (RSD) should not exceed 15% (20% at the LLOQ).[3]
-
-
Lower Limit of Quantitation (LLOQ): The lowest standard on the calibration curve that can be measured with acceptable accuracy and precision.[20]
-
Protocol: The analyte response at the LLOQ should be at least 5 times the response of a blank sample. It must meet the accuracy and precision criteria mentioned above.
-
-
Recovery: The extraction efficiency of the analytical method.
-
Stability: Ensures the analyte is stable throughout the sample lifecycle.
-
Protocol: A comprehensive stability assessment is required, including freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability. Analyte concentrations should not deviate by more than ±15% from the nominal values.
-
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of the three validated methods. The values are illustrative and represent what can be expected for a well-behaved small molecule like this compound.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Specificity/Selectivity | Good (Retention Time, UV Spectrum) | Excellent (Retention Time + Mass Spectrum) | Superior (Retention Time + MRM Transition) |
| Typical LOQ | ~0.1 - 1.0 µg/mL | ~1 - 10 ng/mL | ~0.01 - 0.5 ng/mL |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.995 (often weighted) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 90.0 - 110.0% | 85.0 - 115.0% |
| Precision (RSD) | ≤ 2% | ≤ 10% | ≤ 15% |
| Robustness | High | Moderate | Moderate to High |
| Throughput | Moderate | Moderate | High (with modern systems) |
| Cost (Instrument) | Low | Medium | High |
Choosing the Right Method: A Practical Decision Guide
As a Senior Application Scientist, the choice of method is driven by the analytical question at hand:
-
For API assay, content uniformity, or release testing: Where the analyte concentration is high (e.g., mg/mL) and the matrix is clean, HPLC-UV is the most practical, robust, and cost-effective choice. Its precision and accuracy are excellent for these applications.
-
For identifying and quantifying volatile or semi-volatile process impurities: If this compound is a potential residual starting material or a thermally stable impurity, GC-MS provides excellent sensitivity and the structural confirmation needed for impurity identification.[16][17]
-
For pharmacokinetic studies, bioequivalence, or trace-level genotoxic impurity analysis: When the required sensitivity is in the ng/mL or pg/mL range and the sample matrix is complex (e.g., plasma, urine, tissue), LC-MS/MS is the only viable option.[20][22] Its selectivity and sensitivity are unmatched for these demanding applications.
By grounding the choice of methodology and the validation approach in the principles outlined by regulatory bodies like the ICH, scientists can ensure the generation of high-quality, defensible data for the quantification of this compound throughout the drug development lifecycle.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Methylimidazo[1,2-a]pyridine
This document provides essential safety and logistical information for the proper disposal of 3-Methylimidazo[1,2-a]pyridine (CAS No: 5857-45-4). As a vital heterocyclic compound in pharmaceutical research and development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a procedural, step-by-step framework grounded in established safety principles.
Core Principle: Hazard Identification and Risk Mitigation
The foundation of any disposal protocol is a thorough understanding of the substance's hazards. This compound is classified as acutely toxic if swallowed and is a suspected skin, eye, and respiratory irritant based on data from analogous compounds.[3][4][5] Therefore, all waste containing this compound must be treated as hazardous.[6][7] The precautionary principle is paramount; in the absence of complete toxicological data, we must handle the compound based on the potential risks associated with its chemical class (pyridine derivatives).[6]
| Property | Identifier | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 5857-45-4 | [3][8] |
| Molecular Formula | C₈H₈N₂ | [3][8] |
| Molecular Weight | 132.16 g/mol | [3] |
| Physical Form | Solid | [3] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |
| Hazard Statement | H302: Harmful if swallowed | [3] |
| Storage Class | 11: Combustible Solids | [3] |
Mandatory Personal Protective Equipment (PPE)
Personal protective equipment is the first line of defense against chemical exposure.[9] The causality behind these choices is to create a complete barrier between the researcher and the hazardous waste, preventing accidental ingestion, inhalation, or skin contact.[10]
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles of the solid compound.[6] |
| Hand Protection | Nitrile or butyl rubber gloves. | Provides a robust barrier against skin contact.[9] Gloves must be changed immediately if contamination is suspected. |
| Body Protection | A fully buttoned laboratory coat worn over full-length clothing. | Prevents contamination of personal clothing and underlying skin.[6][10] |
| Respiratory Protection | Not required if handled exclusively within a certified chemical fume hood. | A fume hood provides adequate ventilation to prevent inhalation of any dust or vapors.[9][10] |
Emergency Protocol: Spill Management
Accidents require a prepared, immediate response to contain the hazard and mitigate exposure.
Step-by-Step Spill Cleanup:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Ensure Ventilation: All cleanup operations must occur within a certified chemical fume hood or an area with high-rate ventilation.[9]
-
Don Appropriate PPE: Before addressing the spill, don the full PPE outlined in Table 2.
-
Contain the Spill: For solid spills, gently cover with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[11] Do not use combustible materials like paper towels for the initial absorption.
-
Collect the Waste: Carefully sweep or scoop the absorbed material and spilled compound into a designated, sealable hazardous waste container.[12]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (such as ethanol), followed by a thorough wash with soap and water.[6] All cleaning materials (wipes, paper towels) must be disposed of as hazardous waste.
-
Properly Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid self-contamination and dispose of all disposable items as solid hazardous waste.[6]
-
Wash Hands: Wash hands thoroughly with soap and water after completing the cleanup.
Standard Operating Procedure: Waste Disposal
The guiding principle for disposal is segregation. Never mix this compound waste with general refuse or other non-compatible chemical waste streams.[6] All waste must be collected and disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[9]
Workflow for Waste Disposal Decision Making
Caption: Disposal Decision Workflow
Protocol for Solid Waste
This stream includes items such as contaminated gloves, weighing boats, pipette tips, and absorbent materials from spill cleanups.
-
Segregation at Source: At the point of generation, immediately place any solid item contaminated with this compound into a designated hazardous waste container.[6]
-
Container Specification: The container must be durable, leak-proof, and have a secure lid to prevent accidental release. A polyethylene drum or a similar UN-rated container is appropriate.
-
Labeling: Affix a hazardous waste label to the container. The label must clearly state:
-
Storage: Keep the container sealed when not in use. Store it in a designated and labeled satellite accumulation area that is well-ventilated and away from incompatible materials.[9][11]
Protocol for Liquid Waste
This stream includes unused solutions, reaction mixtures, and contaminated solvents.
-
Segregation at Source: Collect all liquid waste containing this compound in a dedicated, sealed hazardous waste container.[6] Do not mix with other waste streams unless compatibility has been confirmed by your institution's EHS department.
-
Container Specification: Use a chemically resistant, sealable container designed for liquid hazardous waste (e.g., a high-density polyethylene or glass bottle with a screw cap). Ensure the container is in good condition with no cracks or leaks.
-
Labeling: As with solid waste, the container must be clearly labeled with "Hazardous Waste," the full chemical name, associated hazards, and the accumulation start date.
-
Storage: Keep the liquid waste container tightly sealed and stored within secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[11] Store in the designated satellite accumulation area.[11]
Final Disposition: Incineration
While the end-user's responsibility is the safe collection, labeling, and storage of the waste, it is important to understand its ultimate fate. Pyridine and its derivatives are typically disposed of via high-temperature incineration at a licensed hazardous waste facility.[7] This method ensures the complete destruction of the chemical compound, preventing its release into the environment.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to these procedural steps—from understanding the inherent hazards and utilizing correct PPE to meticulous waste segregation and labeling—research professionals can ensure a safe work environment and full regulatory compliance. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
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A Researcher's Guide to Personal Protective Equipment for Handling 3-Methylimidazo[1,2-a]pyridine
As laboratory professionals, our commitment to safety is as critical as our dedication to scientific advancement. This guide serves as an essential resource for the safe handling of 3-Methylimidazo[1,2-a]pyridine, providing immediate, practical guidance on personal protective equipment (PPE). The protocols outlined here are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles. Our objective is to empower you, our fellow researchers and scientists, with the expertise to manage chemical hazards effectively, fostering a culture of trust and safety in the laboratory.
Hazard Profile of this compound
A comprehensive risk assessment is the foundation of any laboratory safety protocol. Before handling this compound, it is crucial to understand its specific hazard profile. According to available Safety Data Sheets (SDS), this compound presents the following primary risks:
-
Acute Oral Toxicity: It is classified as harmful if swallowed.[1]
-
Skin and Eye Irritation: Like many related imidazo[1,2-a]pyridine derivatives, it is expected to cause skin and eye irritation.[2][3]
-
Respiratory Irritation: Inhalation may lead to respiratory tract irritation.[2][3][4]
These classifications dictate a stringent approach to PPE selection to prevent accidental exposure through ingestion, skin contact, or inhalation.
The Core Directive: Your Personal Protective Equipment Protocol
The selection of PPE is not a static checklist but a dynamic response to the specific risks of the chemical and the procedure. For this compound, the following PPE is mandatory.
| PPE Component | Minimum Specification | Causality and Rationale |
| Hand Protection | Nitrile Gloves (min. 4-5 mil thickness) | Nitrile provides excellent resistance to a wide range of chemicals, including heterocyclic compounds.[5] This barrier is the primary defense against dermal absorption and skin irritation. For tasks involving larger quantities or prolonged handling, double-gloving is recommended. |
| Eye and Face Protection | ANSI Z87.1-compliant Chemical Splash Goggles | Protects against accidental splashes of the compound, which could cause serious eye irritation.[2][6] For procedures with a higher risk of splashing, a face shield should be worn over the goggles.[7] |
| Body Protection | Flame-Resistant Laboratory Coat | A buttoned lab coat prevents contamination of personal clothing and protects the skin from incidental contact.[5] Flame-resistant material is a best practice in environments with flammable solvents. |
| Respiratory Protection | Not required when used in a certified fume hood | All work with this compound must be conducted in a properly functioning chemical fume hood.[5][8] This engineering control is the primary method for preventing respiratory exposure to dust or vapors. |
Operational Plan: From Donning to Disposal
A disciplined workflow is essential to ensure that PPE is used effectively and does not become a source of contamination.
Step 1: PPE Donning Sequence
The order in which you put on PPE is critical to avoid contaminating the protective barriers. Follow this sequence before entering the designated work area.
Caption: Workflow for correctly donning PPE before handling chemicals.
Step 2: Doffing and Immediate Disposal
Removing PPE correctly is crucial to prevent cross-contamination of your skin, clothing, and the laboratory environment.
Caption: Step-by-step procedure for safe PPE removal and decontamination.
Step 3: Waste Management and Disposal
All materials contaminated with this compound are considered hazardous waste and must be handled accordingly.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be placed in a clearly labeled, sealed hazardous waste container.[8]
-
Empty Reagent Bottles: Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate in a designated hazardous waste container for liquid organic waste. After rinsing, deface the label on the empty container and dispose of it in the appropriate solid waste stream, as per your institution's guidelines.
-
Spill Cleanup: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[2] Ensure you are wearing the appropriate PPE during cleanup.
Emergency Response Plan
In the event of an accidental exposure, immediate and correct first aid is vital.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
By adhering to these protocols, you actively contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific Chemical Hygiene Plan and the most recent Safety Data Sheet for this compound before beginning any work.
References
-
Cole-Parmer. Material Safety Data Sheet - 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, 97%. [Link]
-
LookChem. Imidazo[1,2-a]pyridine, 3-chloro-5-methyl- Safety Data Sheets(SDS). [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Washington State University. Pyridine Standard Operating Procedure. [Link]
Sources
- 1. 3-Methylimidazo 1,2-a pyridine 5857-45-4 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. aksci.com [aksci.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Chemical Safety PPE | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
